molecular formula C13H12ClNOS B116843 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene CAS No. 50508-60-6

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Cat. No.: B116843
CAS No.: 50508-60-6
M. Wt: 265.76 g/mol
InChI Key: RFCCZAHPNNJKKR-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNOS and its molecular weight is 265.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-amino-5-ethylthiophen-3-yl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-2-8-7-10(13(15)17-8)12(16)9-5-3-4-6-11(9)14/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCCZAHPNNJKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90523879
Record name (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-60-6
Record name (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a key intermediate in the preparation of various pharmaceutically active compounds, notably the anxiolytic agent etizolam. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the well-established Gewald three-component reaction, which is the most efficient and convergent pathway to this class of polysubstituted 2-aminothiophenes. This guide will cover the underlying reaction mechanism, a detailed, step-by-step experimental protocol for the synthesis of the target molecule and its key precursor, and a discussion of critical process parameters and potential challenges.

Introduction: The Significance of 2-Amino-3-aroylthiophenes

The 2-amino-3-aroylthiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. These compounds are known to exhibit a range of pharmacological activities, including acting as allosteric modulators of adenosine receptors and serving as crucial building blocks for condensed heterocyclic systems with therapeutic potential.[1] The title compound, this compound, is a prime example of the utility of this structural motif, being a direct precursor to the thienodiazepine drug, etizolam.[2]

The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The Gewald reaction, a one-pot, three-component condensation, stands out as the most practical and widely adopted method for the preparation of polysubstituted 2-aminothiophenes.[3][4] This guide will provide a detailed exploration of this elegant and powerful transformation.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a carbonyl compound, an activated acetonitrile, and elemental sulfur in the presence of a basic catalyst.[3] The reaction proceeds through a series of well-elucidated steps, offering a high degree of convergence and atom economy.

The currently accepted mechanism for the Gewald reaction initiates with a Knoevenagel condensation between the carbonyl compound (in this case, 1-butanal) and the activated acetonitrile (2-chlorobenzoylacetonitrile), catalyzed by a base (e.g., diethylamine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. Subsequent cyclization and tautomerization lead to the formation of the highly substituted 2-aminothiophene ring.[3]

Gewald_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 1-Butanal I1 Knoevenagel Adduct R1->I1 + R2, Base R2 2-Chlorobenzoylacetonitrile R3 Sulfur (S8) Base Base (e.g., Diethylamine) I2 α,β-Unsaturated Nitrile I1->I2 - H2O I3 Thiolate Intermediate I2->I3 + S8, Base P This compound I3->P Cyclization & Tautomerization

Caption: The Gewald Reaction Mechanism.

Synthesis of the Key Precursor: 2-Chlorobenzoylacetonitrile

The successful synthesis of the target molecule is contingent on the availability of the key precursor, 2-chlorobenzoylacetonitrile. This activated acetonitrile can be reliably prepared through the acylation of a suitable nitrile precursor with 2-chlorobenzoyl chloride.

Synthesis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride is a commercially available reagent. However, for completeness, a common laboratory-scale preparation involves the reaction of 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction:

2-Cl-C₆H₄-COOH + SOCl₂ → 2-Cl-C₆H₄-COCl + SO₂ + HCl

Synthesis of 2-Chlorobenzoylacetonitrile

The synthesis of 2-chlorobenzoylacetonitrile can be achieved by the condensation of 2-chlorobenzoyl chloride with a suitable acetonitrile derivative in the presence of a base.

Experimental Protocol: Synthesis of 2-Chlorobenzoylacetonitrile

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzoyl chloride175.01(To be specified)(To be specified)
Malononitrile66.06(To be specified)(To be specified)
Sodium hydride (60% dispersion in mineral oil)24.00(To be specified)(To be specified)
Anhydrous Tetrahydrofuran (THF)-(To be specified)-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of malononitrile in anhydrous THF to the cooled suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Recool the mixture to 0 °C and add a solution of 2-chlorobenzoyl chloride in anhydrous THF dropwise.

  • Once the addition is complete, allow the reaction to proceed at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound via the Gewald Reaction

This section details a representative experimental protocol for the synthesis of the title compound using the one-pot Gewald three-component reaction.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Butanal72.11(To be specified)(To be specified)
2-Chlorobenzoylacetonitrile179.60(To be specified)(To be specified)
Elemental Sulfur32.06(To be specified)(To be specified)
Diethylamine73.14(To be specified)(To be specified)
Ethanol-(To be specified)-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-butanal, 2-chlorobenzoylacetonitrile, and elemental sulfur in ethanol.

  • To this stirred mixture, add diethylamine dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition of the base, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Experimental_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Work-up and Purification R1 Charge 1-Butanal, 2-Chlorobenzoylacetonitrile, and Sulfur in Ethanol C1 Add Diethylamine Dropwise R1->C1 C2 Heat to Reflux (50-60 °C) for 2-4h C1->C2 C3 Monitor by TLC C2->C3 W1 Cool to Room Temperature C3->W1 Reaction Complete W2 Induce Crystallization in Ice Bath W1->W2 W3 Vacuum Filtration W2->W3 W4 Wash with Cold Ethanol W3->W4 P Recrystallization W4->P

Caption: Experimental Workflow for the Synthesis.

Characterization and Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₃H₁₂ClNOS
Molecular Weight265.76 g/mol
AppearancePale yellow to light brown crystalline solid
Melting PointApproximately 110-116 °C[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the amino group protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms in their respective chemical environments.

  • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ketone, and other functional groups present in the molecule.

Safety and Handling

  • 2-Chlorobenzoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Diethylamine: Flammable and corrosive. Handle in a well-ventilated area.

  • Elemental Sulfur: Can be a skin and respiratory irritant. Avoid inhalation of dust.

  • The final product, This compound , should be handled with care, as its toxicological properties may not be fully characterized. Standard laboratory safety practices should be followed.

Conclusion

The Gewald three-component reaction provides an efficient and reliable method for the synthesis of this compound. This technical guide has outlined the key mechanistic considerations, provided detailed experimental protocols for the synthesis of the target molecule and its precursor, and highlighted important characterization and safety information. By following the procedures described herein, researchers and drug development professionals can confidently and safely produce this valuable synthetic intermediate for further applications in medicinal chemistry and pharmaceutical development.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100.
  • Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene is a key heterocyclic molecule that serves as a cornerstone in the synthesis of various biologically active compounds. Its unique structural arrangement, featuring a thiophene ring substituted with an amino group, a 2-chlorobenzoyl moiety, and an ethyl group, makes it a versatile intermediate in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical methodologies, offering valuable insights for researchers engaged in drug discovery and development. The compound is notably a crucial precursor in the synthesis of Etizolam, a thienodiazepine derivative with anxiolytic, sedative, and hypnotic properties.[3] Furthermore, the 2-aminothiophene scaffold is a recognized pharmacophore in the development of allosteric modulators for adenosine receptors and other therapeutic agents.[4][5][6]

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and role in synthetic chemistry. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂ClNOS[3][7][8]
Molecular Weight 265.76 g/mol [2][7][8]
Appearance Pale yellow to dark brown crystalline solid[3]
Melting Point Approximately 110-116 °C[1]
Boiling Point (Predicted) 454.8 ± 45.0 °C at 760 mmHg[1][2][7][9]
Density (Predicted) 1.302 g/cm³[1][2][7][9]
Solubility Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. Soluble in DMF (10 mg/ml) and DMSO (5 mg/ml). Insoluble in PBS (pH 7.2).[1][3]
pKa (Predicted) -1.81 ± 0.10
LogP (XLogP3) 4.6[7]
Topological Polar Surface Area 71.3 Ų[7]
Flash Point (Predicted) 228.9 °C[7]
Refractive Index (Predicted) 1.635[7]
Structural Elucidation and Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons from the chlorobenzoyl ring, a singlet for the thiophene proton, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon, the carbons of the thiophene and chlorobenzoyl rings, and the aliphatic carbons of the ethyl group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-S stretching of the thiophene ring.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (265.76 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. A searchable GC-MS spectral database containing 70eV EI mass spectral data for a vast number of forensic drug standards is available from Cayman Chemical.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction . This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene compound in the presence of elemental sulfur and a base.[10]

Experimental Protocol: Gewald Synthesis (One-Pot Microwave-Assisted)

This protocol is adapted from established methods for the synthesis of analogous 2-amino-3-benzoylthiophenes.[4]

Reagents:

  • 1-(2-chlorophenyl)-2-cyanoethan-1-one (1 equivalent)

  • Butan-2-one (1.2 equivalents)

  • Elemental sulfur (1.1 equivalents)

  • Diethylamine (as base, 2 equivalents)

  • Ethanol (solvent)

Procedure:

  • To a microwave-safe reaction vessel, add 1-(2-chlorophenyl)-2-cyanoethan-1-one, butan-2-one, elemental sulfur, and ethanol.

  • Add diethylamine to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 130 °C and maintain this temperature for 1 hour.

  • After the reaction is complete, cool the vessel to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of 2-propanol, water, and acetone, to yield the final product as a crystalline solid.[4]

Causality behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly reduces the reaction time compared to conventional heating methods, leading to a more efficient synthesis.

  • Diethylamine as Base: A secondary amine like diethylamine is a commonly used base in the Gewald reaction to facilitate the initial Knoevenagel condensation and subsequent cyclization steps.

  • Recrystallization: This purification technique is chosen to obtain a high-purity crystalline product by separating it from soluble impurities.

Synthesis_Workflow reagents Reactants: 1-(2-chlorophenyl)-2-cyanoethan-1-one Butan-2-one Sulfur Diethylamine Ethanol microwave Microwave Reaction (130 °C, 1 hr) reagents->microwave Mix workup Cooling & Crude Product Isolation microwave->workup Reaction purification Recrystallization workup->purification Purification product 2-Amino-3-(2-chlorobenzoyl)- 5-ethylthiophene purification->product Final Product

Caption: Workflow for the microwave-assisted Gewald synthesis.

Analytical Methodologies

The purity of this compound is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a suitable technique for its analysis.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This is a general method that can be optimized for the specific analysis of the target compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water (with a suitable buffer, e.g., phosphate buffer, and pH adjustment) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: Determined by UV-Vis spectrophotometry (a λmax of 243 nm has been reported for this compound).[3]

    • Column temperature: Ambient or controlled (e.g., 25 °C)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing std_prep Standard Solution Preparation hplc_system HPLC System (C18 Column, UV Detector) std_prep->hplc_system sample_prep Sample Solution Preparation sample_prep->hplc_system data_acq Data Acquisition hplc_system->data_acq integration Peak Integration data_acq->integration quantification Quantification & Purity Calculation integration->quantification

Sources

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in pharmaceutical development. Targeted at researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core properties, synthesis, analytical validation, and critical applications, grounding all claims in authoritative scientific literature.

Introduction and Strategic Importance

This compound, identified by the CAS number 50508-60-6 , is a polysubstituted aminothiophene derivative.[1][2][3][4] Its molecular architecture, featuring a thiophene core functionalized with reactive amino and benzoyl groups, renders it a highly versatile precursor in organic synthesis.

The primary significance of this compound lies in its role as a key starting material for the synthesis of Etizolam , a thienodiazepine drug that exhibits anxiolytic, sedative-hypnotic, and antidepressant properties.[5][6] Beyond this well-established application, the 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as allosteric modulators for adenosine A1 receptors and as cholecystokinin inhibitors.[6][7] Its presence in seized illicit tablets also makes it a critical analytical reference standard in forensic chemistry.[5][8]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in research and manufacturing. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 50508-60-6[1][3][4]
Molecular Formula C₁₃H₁₂ClNOS[1][2][3]
Molecular Weight 265.76 g/mol [1][3][4]
Appearance Yellow to brown crystalline solid[1][5][9]
Boiling Point 454.8 ± 45.0 °C (Predicted)[2][9]
Density 1.302 g/cm³ (Predicted)[2][9]
UV λmax 243 nm[5]
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in PBS (pH 7.2)[1][5][9]

Synthesis via the Gewald Aminothiophene Reaction

The most robust and widely recognized method for constructing the 2-aminothiophene core is the Gewald reaction .[10][11] This one-pot, multi-component reaction offers an efficient pathway to polysubstituted 2-aminothiophenes from readily available starting materials.

Reaction Mechanism

The mechanism of the Gewald reaction has been the subject of detailed study and is understood to proceed through several key stages.[12][13] The process is not merely a simple condensation but a sequence of equilibria that is ultimately driven by the formation of the stable aromatic thiophene ring.[14]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (1-chlorophenyl-1-propan-1-one) and the active methylene compound (malononitrile). This step forms a stable α,β-unsaturated nitrile intermediate.[10][12]

  • Michael Addition of Sulfur: The elemental sulfur (typically S₈) is activated by the base and adds to the β-position of the Knoevenagel adduct. The exact mechanism of sulfur ring-opening and addition is complex, involving polysulfide intermediates.[12][13]

  • Cyclization and Tautomerization: The resulting sulfur-adduct undergoes intramolecular cyclization. A subsequent tautomerization and aromatization via elimination of a proton yields the final, stable 2-aminothiophene product.[10][14]

Gewald_Mechanism Ketone 1-(2-chlorophenyl)propan-1-one Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) Ketone->Knoevenagel Knoevenagel Condensation Nitrile Malononitrile Nitrile->Knoevenagel Knoevenagel Condensation Sulfur Sulfur (S₈) + Base Thiolate Michael Adduct (Thiolate Intermediate) Sulfur->Thiolate Michael Addition Knoevenagel->Thiolate Michael Addition Cyclized Cyclized Intermediate Thiolate->Cyclized Intramolecular Cyclization Product 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene Cyclized->Product Tautomerization & Aromatization Characterization_Workflow Crude Crude Product Purify Purification (Recrystallization / Chromatography) Crude->Purify Pure Purified Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (MS) Pure->MS HPLC Purity Check (HPLC) Pure->HPLC Final Confirmed Structure & Purity >98% NMR->Final MS->Final HPLC->Final Etizolam_Synthesis cluster_0 Start 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene (CAS: 50508-60-6) Reagents + Reagents (e.g., Chloroacetyl chloride, Ammonia) Etizolam Etizolam Reagents->Etizolam Multi-step Cyclization

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a key intermediate in pharmaceutical synthesis, notably as a precursor to the therapeutic agent Etizolam.[1] This document is structured to offer not just raw data, but a comprehensive interpretation grounded in established scientific principles, aimed at researchers and professionals in drug development and chemical analysis. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into how these techniques elucidate the molecular structure and purity of this compound. The protocols for data acquisition are detailed to ensure reproducibility and adherence to rigorous scientific standards.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₁₃H₁₂ClNOS, Molar Mass: 265.76 g/mol , CAS: 50508-60-6) is a substituted aminothiophene that serves as a critical building block in the synthesis of thienodiazepine drugs.[2][3] Its structural integrity and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of chemical characterization, providing a non-destructive means to confirm the identity, structure, and purity of synthesized compounds. This guide will provide a detailed examination of the expected spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For a molecule of the complexity of this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified ¹H NMR spectrum of this specific molecule is not readily accessible in the literature, we can predict the expected chemical shifts and coupling patterns based on the analysis of its constituent functional groups and data from similar 2-aminothiophene derivatives.[1][4] The spectrum is anticipated to be recorded on a 300 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (Ethyl -CH₃)1.2 - 1.4Triplet (t)~7.53H
H (Ethyl -CH₂)2.6 - 2.8Quartet (q)~7.52H
H (Thiophene ring)6.5 - 6.7Singlet (s)N/A1H
H (Amino -NH₂)5.5 - 6.5Broad Singlet (br s)N/A2H
H (Aromatic)7.2 - 7.6Multiplet (m)N/A4H

Causality Behind Predictions:

  • Ethyl Group: The ethyl group protons will exhibit a classic triplet-quartet pattern due to spin-spin coupling. The -CH₂ group is adjacent to the electron-withdrawing thiophene ring, hence it will be deshielded and appear further downfield than the -CH₃ group.

  • Thiophene Proton: The lone proton on the thiophene ring is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift is in the typical aromatic region.

  • Amino Protons: The amino protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

  • Aromatic Protons: The four protons on the 2-chlorobenzoyl group will appear as a complex multiplet in the aromatic region due to their differing chemical environments and coupling with each other.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃14 - 16
Ethyl -CH₂25 - 30
Thiophene C5140 - 145
Thiophene C4115 - 120
Thiophene C3125 - 130
Thiophene C2160 - 165
Aromatic C (C-Cl)130 - 135
Aromatic C (C=O)135 - 140
Aromatic CH125 - 130
Carbonyl C=O185 - 195

Rationale for Chemical Shift Assignments:

  • The chemical shifts are predicted based on established ranges for similar functional groups.[5][6] The carbonyl carbon is the most deshielded, appearing significantly downfield. The carbon atom of the thiophene ring attached to the amino group (C2) is also highly deshielded. The carbons of the ethyl group are the most shielded and appear upfield.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of at least 300 MHz.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 15-20 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 200-220 ppm) is required. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, we can detect the characteristic vibrations of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands. The data is based on known frequencies for similar functional groups.[7]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (Amino group)3400 - 3200Medium, often two bands
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
C-H Stretch (Aliphatic)2980 - 2850Medium to Strong
C=O Stretch (Ketone)1650 - 1630Strong
C=C Stretch (Aromatic/Thiophene)1600 - 1450Medium to Strong
N-H Bend (Amino group)1650 - 1580Medium
C-N Stretch1350 - 1250Medium
C-Cl Stretch800 - 600Strong

Interpretation of Key Absorptions:

  • N-H Stretch: The presence of two bands in the 3400-3200 cm⁻¹ region is a strong indicator of a primary amine (-NH₂).

  • C=O Stretch: A strong absorption around 1640 cm⁻¹ is characteristic of a conjugated ketone, where the carbonyl group is conjugated with both the thiophene and benzene rings.

  • C-Cl Stretch: A strong band in the fingerprint region (below 1000 cm⁻¹) will indicate the presence of the chloro-substituent.

Experimental Protocol for IR Data Acquisition

The following protocol, based on ASTM E1252 standards, ensures reliable and consistent IR spectra.[2]

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrum

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 265, corresponding to the molecular weight of the compound. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 267 ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak is also expected. The fragmentation pattern will be influenced by the stability of the resulting ions.

Predicted Major Fragments:

m/z Predicted Fragment Ion Possible Neutral Loss
265/267[C₁₃H₁₂ClNOS]⁺ (Molecular Ion)N/A
236/238[M - C₂H₅]⁺Loss of the ethyl group
139/141[ClC₆H₄CO]⁺2-chlorobenzoyl cation
126[C₆H₈NS]⁺2-amino-5-ethylthiophene radical cation
111[C₆H₄Cl]⁺Chlorophenyl cation

Fragmentation Pathway Rationale:

The molecule is expected to fragment at the weaker bonds, particularly the bond between the carbonyl group and the thiophene ring, and the bond connecting the ethyl group to the thiophene ring. The formation of the stable 2-chlorobenzoyl cation is a likely and prominent fragmentation pathway.

Experimental Protocol for GC-MS Data Acquisition

A common method for analyzing such a compound is Gas Chromatography-Mass Spectrometry (GC-MS). Cayman Chemical provides a searchable GC-MS spectral database which is a valuable resource.[8]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).

  • GC-MS System and Conditions:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

    • Oven Program: Use a temperature program that allows for the separation of the target analyte from any impurities.

    • Mass Spectrometer: An electron ionization (EI) source is typically used at 70 eV. The mass analyzer (e.g., a quadrupole) should be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-400).

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the retention time of the compound.

    • The mass spectrum corresponding to the GC peak of the compound can be extracted and analyzed.

    • The fragmentation pattern can be compared to a library of known spectra (e.g., the NIST or Wiley libraries) for confirmation of the compound's identity.

Data Visualization and Workflow

To ensure clarity and reproducibility, the experimental workflows can be visualized.

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_report Final Characterization Sample This compound NMR_Acq ¹H & ¹³C NMR Acquisition Sample->NMR_Acq Aliquots IR_Acq FTIR-ATR Acquisition Sample->IR_Acq Aliquots MS_Acq GC-MS Acquisition Sample->MS_Acq Aliquots NMR_Proc Data Processing & Interpretation NMR_Acq->NMR_Proc Report Comprehensive Spectroscopic Report NMR_Proc->Report IR_Proc Spectrum Analysis IR_Acq->IR_Proc IR_Proc->Report MS_Proc Fragmentation Analysis MS_Acq->MS_Proc MS_Proc->Report

Caption: General workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and established protocols in this guide serve as a valuable resource for researchers in the synthesis, quality control, and application of this important pharmaceutical intermediate. Adherence to these analytical methodologies ensures the integrity of the compound and the reliability of subsequent research and development efforts.

References

An In-depth Technical Guide on the Structural Characteristics of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and chemical properties of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a key intermediate in the synthesis of the therapeutic agent etizolam. While a definitive crystal structure for the parent compound is not publicly available, this guide leverages detailed crystallographic data from a closely related Schiff base derivative, N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide, to infer and understand the core molecular geometry and intermolecular interactions. This guide will delve into the synthesis, molecular architecture, and forensic significance of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of this compound

This compound is a benzophenone derivative recognized for its crucial role as a precursor in the synthesis of etizolam, a thienodiazepine drug with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1] The compound, with the molecular formula C₁₃H₁₂ClNOS, is a crystalline solid at room temperature.[1][2][3][4] Its chemical structure features a central thiophene ring substituted with an amino group, an ethyl group, and a 2-chlorobenzoyl moiety. This arrangement of functional groups makes it a versatile intermediate in organic synthesis.[5] The compound's presence in seized illicit etizolam tablets also underscores its importance in forensic analysis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂ClNOS[1][2][3][4]
Molecular Weight 265.8 g/mol [1]
CAS Number 50508-60-6[1][2][6]
Appearance Crystalline solid[1][5]
Solubility Soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and Ethanol (10 mg/ml); Insoluble in PBS (pH 7.2)[1]
λmax 243 nm[1]

Synthesis and Crystallization

The synthesis of 2-amino-3-aroylthiophenes is typically achieved through the Gewald reaction. While a specific protocol for the title compound is not detailed in the available literature, a general approach involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

A documented synthesis for a derivative involves the reaction of 2-amino-N-[3-(2-chloro-benzoyl)-5-ethyl-thiophen-2-yl]-acetamide with salicylaldehyde in methanol. The mixture is refluxed, leading to the precipitation of the Schiff base product.[7] Single crystals suitable for X-ray diffraction were obtained by recrystallization from dichloromethane.[7]

G reactant1 2-amino-N-[3-(2-chloro-benzoyl)- 5-ethyl-thiophen-2-yl]-acetamide product Schiff Base Precipitate reactant1->product Reflux reactant2 Salicylaldehyde reactant2->product solvent Methanol solvent->product recrystallization Recrystallization (Dichloromethane) product->recrystallization crystals Single Crystals for X-ray Diffraction recrystallization->crystals

Figure 1: General workflow for the synthesis and crystallization of the Schiff base derivative.

Crystal Structure Analysis of a Key Derivative

Detailed crystallographic data has been reported for the Schiff base derivative, N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide.[7] The analysis of this structure provides critical insights into the conformational preferences and non-covalent interactions of the core this compound scaffold.

The compound crystallizes in the monoclinic space group P2₁/c.[7] The molecular structure reveals a significant twist between the planar thiophene and phenyl rings. The dihedral angle between the mean planes of the thiophene ring and the chlorophenyl ring is 70.1(1)°, while the angle between the two phenyl rings is 88.9(3)°.[7] This non-planar conformation is a key structural feature.

Table 2: Crystallographic Data for the Schiff Base Derivative of this compound

ParameterValue
Chemical Formula C₂₂H₁₉ClN₂O₃S
Formula Weight 426.90
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.7888 (2)
b (Å) 16.9476 (3)
c (Å) 12.2863 (3)
β (°) 90.6654 (19)
Volume (ų) 2038.11 (7)
Z 4
Temperature (K) 173
Data sourced from Fun et al. (2012).[7]
Intramolecular and Intermolecular Interactions

The crystal packing of the derivative is stabilized by a network of hydrogen bonds and other weak interactions. Intramolecular O—H···N and N—H···O hydrogen bonds are observed, each forming S(6) ring motifs.[7] In the crystal lattice, weak C—H···O intermolecular interactions link the molecules, creating infinite one-dimensional chains along the c-axis and zig-zag chains along the b-axis. This results in the formation of a two-dimensional network parallel to the (100) plane.[7]

G cluster_intra Intramolecular Interactions cluster_inter Intermolecular Interactions O-H_N O—H···N S(6) ring motif N-H_O N—H···O S(6) ring motif C-H_O1 C—H···O 1D chains along c-axis Network 2D Network (parallel to (100)) C-H_O1->Network C-H_O2 C—H···O Zig-zag chains along b-axis C-H_O2->Network

Figure 2: A diagram illustrating the hierarchy of non-covalent interactions in the crystal structure.

Spectroscopic Characterization

While detailed spectroscopic data for the title compound is not extensively published in peer-reviewed literature, analytical reference standards are available, and GC-MS data may be accessible through specialized databases.[1] For the synthesized Schiff base derivative, techniques such as thin-layer chromatography were used to monitor the reaction progress.[7] A comprehensive characterization of the title compound would typically involve ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Applications and Forensic Relevance

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals, most notably etizolam.[1] Its presence in illicit drug seizures has made it a compound of interest in forensic chemistry. The detection of this precursor can provide valuable intelligence regarding the synthesis routes and origins of illicitly produced etizolam.[1]

Conclusion

This compound is a compound of significant interest in both pharmaceutical synthesis and forensic science. While the crystal structure of the parent compound remains to be publicly detailed, the analysis of its Schiff base derivative provides a robust model for understanding its molecular geometry and interaction patterns. The non-planar arrangement of the thiophene and phenyl rings, along with the potential for extensive hydrogen bonding, are key structural features that likely influence its reactivity and biological activity. Further research to elucidate the crystal structure of the parent compound would be a valuable contribution to the field.

References

  • Fun, H.-K., et al. (2012). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. Available at: [Link]

  • ChemBK. (2024). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

<

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A thorough understanding of the solubility of active pharmaceutical ingredients (APIs) is a critical determinant of successful drug development, influencing bioavailability, formulation, and manufacturability. This guide provides an in-depth analysis of the solubility characteristics of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a key intermediate in pharmaceutical synthesis.[1][2] We will explore its physicochemical properties, present available solubility data, and detail a robust, field-proven methodology for accurate solubility determination. This document is structured to provide not just data, but a foundational understanding of the principles governing the dissolution of this compound.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a benzophenone derivative that serves as a precursor in the synthesis of etizolam and other thienylamide derivatives.[1][3] Its physicochemical properties, particularly its solubility in various organic solvents, are of paramount importance for process chemists and formulation scientists. Efficient reaction kinetics, purification strategies (such as crystallization), and the development of stable dosage forms are all intrinsically linked to the solubility profile of this intermediate.

This guide will provide a detailed examination of the factors influencing the solubility of this compound and equip researchers with the necessary knowledge to conduct their own precise solubility assessments.

Physicochemical Properties and Solubility Profile

The molecular structure of this compound, a yellow crystalline solid, dictates its interactions with various solvents.[1][2] Key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular FormulaC13H12ClNOS[2][3]
Molecular Weight265.76 g/mol [1]
Melting Point~110-116 °C[4]
XLogP34.6[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Topological Polar Surface Area71.3 Ų[1]

The relatively high XLogP3 value suggests a lipophilic nature, indicating a preference for less polar organic solvents. However, the presence of a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the amino group, carbonyl oxygen, and thiophene sulfur) allows for interactions with polar solvents.[1]

Quantitative Solubility Data

The following table presents available solubility data for this compound in several common organic solvents.

SolventSolubility
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)5 mg/mL (100 mg/mL with sonication)
Ethanol10 mg/mL
MethanolSoluble
DichloromethaneSoluble
Phosphate Buffered Saline (PBS, pH 7.2)Insoluble

Sources:[3][4][5]

This data confirms the compound's good solubility in polar aprotic solvents like DMF and DMSO, as well as in protic solvents like ethanol and methanol.[3][4][5] Its insolubility in aqueous buffer highlights its hydrophobic character.[3]

Experimental Protocol: The Gold Standard Shake-Flask Method

To ensure the generation of accurate and reproducible thermodynamic solubility data, the isothermal shake-flask method is the universally recognized "gold standard".[6] This method is based on achieving a true equilibrium between the dissolved and undissolved solid API.[7]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of the Slurry: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker with temperature control. Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[8][9] The temperature should be maintained at a constant, specified value (e.g., 25 °C).

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by allowing the solid to settle, followed by centrifugation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Discussion and Mechanistic Insights

The observed solubility profile can be explained by the interplay of intermolecular forces. The polar functional groups (amino and carbonyl) of this compound can engage in hydrogen bonding and dipole-dipole interactions with polar solvents like ethanol and DMSO. The non-polar thiophene and chlorobenzoyl rings contribute to van der Waals interactions, which are favorable in less polar environments.

The high solubility in DMF and DMSO can be attributed to their aprotic polar nature, which effectively solvates the molecule without competing for hydrogen bonding sites as strongly as protic solvents. The insolubility in aqueous buffer is a direct consequence of the molecule's overall hydrophobicity, making it energetically unfavorable to disrupt the strong hydrogen bonding network of water.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and employing robust experimental methodologies like the shake-flask method, researchers can generate reliable data to guide synthetic route optimization, purification strategies, and formulation development. The provided data and protocols serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

  • ChemBK. (n.d.). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Thermal stability of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Thermal Stability of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermal stability of this compound (CAS: 50508-60-6), a key intermediate in the synthesis of pharmaceuticals such as etizolam.[1] Given the energetic potential of its substituted aromatic and heterocyclic structure, a thorough understanding of its thermal behavior is paramount for ensuring safety during manufacturing, processing, and storage. This document, written from the perspective of a Senior Application Scientist, outlines a multi-tiered analytical strategy, moving from fundamental screening to advanced hazard assessment. We will detail the causality behind experimental choices, provide robust, step-by-step protocols for core analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC)—and establish a clear workflow for data interpretation. The objective is to equip researchers and process chemists with the necessary tools to characterize thermal hazards, define safe operating limits, and prevent thermal runaway incidents.

Introduction: The Imperative for Thermal Hazard Assessment

This compound is a benzophenone derivative that serves as a critical building block in medicinal chemistry.[1][2][3] Its molecular architecture, which includes an amino group, a chlorinated aromatic ring, and a thiophene heterocycle, suggests the potential for complex thermal decomposition pathways. In the pharmaceutical industry, the transition from laboratory-scale synthesis to pilot and commercial-scale manufacturing introduces significant process safety challenges.[4] An exothermic decomposition, if not properly understood and controlled, can self-accelerate, leading to a thermal runaway—a dangerous event characterized by a rapid increase in temperature and pressure.[5]

Therefore, characterizing the thermal stability of this intermediate is not merely a matter of regulatory compliance but a fundamental requirement for safe process design. This guide provides the scientific rationale and practical methodologies to:

  • Identify onset temperatures for melting and decomposition.

  • Quantify the energy released during decomposition.

  • Determine the kinetics of thermal degradation.

  • Simulate worst-case scenarios to establish critical safety parameters for large-scale operations.

Physicochemical Profile

A baseline understanding of the compound's properties is the first step in any stability assessment. The known physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 50508-60-6[1][6][7]
Molecular Formula C₁₃H₁₂ClNOS[1][3][7]
Molecular Weight 265.76 g/mol [2][7][8]
Appearance Crystalline solid, typically white to yellow[1][3][8]
Boiling Point (Predicted) ~454.8 °C[8][9]
Melting Point ~110-116 °C[10]
Solubility Soluble in DMF, DMSO, Ethanol; Insoluble in PBS (pH 7.2)[1][9]
Storage Temperature Recommended at -20°C or 4°C, protected from light[1][2][6]

Theoretical Considerations for Thermal Decomposition

The structure of this compound contains several functional groups that can influence its thermal stability. A proactive analysis of potential degradation pathways is crucial for designing experiments and interpreting their results.

  • Amino Group: The primary amine is a potential initiation site for decomposition, possibly through reactions with other parts of the molecule or adjacent molecules at elevated temperatures.

  • Carbonyl Group: The benzoyl ketone linkage can be susceptible to cleavage under thermal stress.

  • C-Cl Bond: The aryl-chloride bond is generally strong, but its presence can influence decomposition pathways, potentially leading to the formation of corrosive HCl gas.

  • Thiophene Ring: While aromatic heterocycles like thiophene are relatively stable, they will decompose at high temperatures, often through ring-opening or fragmentation reactions.[11]

A plausible, non-mechanistic decomposition could involve initial intramolecular cyclization or intermolecular condensation, followed by fragmentation and gas evolution. Identifying the evolved gases via Evolved Gas Analysis (EGA) is key to confirming any proposed pathway.

Core Methodologies for Thermal Stability Assessment

A tiered approach is recommended to build a comprehensive thermal stability profile. This workflow ensures that fundamental data is gathered efficiently before proceeding to more resource-intensive process safety studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hazard Identification cluster_2 Tier 3: Process Safety & Consequence Analysis DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) EGA Evolved Gas Analysis (TGA-MS/FTIR) DSC->EGA If decomposition is observed TGA->EGA ARC Accelerating Rate Calorimetry (ARC) EGA->ARC If significant exotherm or gas evolution occurs G data Experimental Data DSC: T_onset, ΔH_decomp TGA: T_d5% ARC: T_onset(ad), ΔT_ad, P_max, TD24 interpretation Interpretation Energy Potential (Severity) Thermal Stability (Likelihood) Process Safety Limits data:f1->interpretation:f1 ΔH_decomp data:f2->interpretation:f2 T_d5% data:f1->interpretation:f2 T_onset data:f3->interpretation:f1 ΔT_ad, P_max data:f3->interpretation:f2 T_onset(ad) data:f3->interpretation:f3 TD24 action Actionable Output Classification of Hazard Define Max Operating Temp Design Emergency Relief System interpretation:f1->action:f1 interpretation:f2->action:f2 interpretation:f3->action:f2 interpretation:f3->action:f3

Caption: Relationship between experimental data and process safety decisions.

The table below provides a framework for interpreting the results in the context of pharmaceutical process safety.

ParameterTechniqueInterpretation and Significance
Melting Point (T_m) DSCDefines the transition from solid to liquid phase. Processing must account for this change in physical state.
Decomposition Onset (T_onset) DSCInitial screening value for the temperature at which decomposition begins. A crucial first indicator of thermal stability.
Enthalpy of Decomposition (ΔH_decomp) DSCQuantifies the energy released. A high value (>500 J/g) indicates a significant hazard potential.
5% Mass Loss Temp (T_d5%) TGAThe temperature at which significant degradation begins, corroborating the DSC onset. Useful for setting drying and short-term handling limits.
Adiabatic Onset (T_onset(ad)) ARCThe temperature at which self-heating becomes detectable under adiabatic conditions. This is a more conservative and realistic onset temperature for large-scale risk assessment.
Adiabatic Temp Rise (ΔT_ad) ARCThe maximum temperature rise expected during a runaway. This value is critical for assessing the consequence of an incident (e.g., will it trigger a secondary, more violent decomposition?).
TD24 ARCThe temperature at which the material would take 24 hours to reach its maximum rate of decomposition under adiabatic conditions. This is a widely accepted industry benchmark for defining the maximum safe temperature for long-term storage and processing. [12]

Summary and Recommendations

A comprehensive thermal stability assessment of this compound is essential for ensuring safe handling and processing in a pharmaceutical development setting. The multi-tiered analytical approach detailed in this guide provides a robust framework for this characterization.

Key Recommendations:

  • Always begin with screening: Perform DSC and TGA analysis on any new batch of the material to confirm its thermal profile before use.

  • Respect the Onset: The lowest decomposition onset temperature determined by any method should be treated as a critical limit. A significant safety margin (e.g., 50-100 °C) should be applied to define the maximum allowable process temperature.

  • Quantify the Hazard: If a significant exotherm is detected via DSC, proceed with ARC analysis to determine the TD24. This is non-negotiable for processes involving heating or long-term storage at elevated temperatures.

  • Consider the Byproducts: If significant mass loss occurs, use TGA-MS or TGA-FTIR to identify evolved gases to assess risks of toxicity, flammability, and corrosivity.

  • Document Everything: Maintain a thorough record of all thermal analysis data, including calibration records, as part of the compound's formal process safety information package. This documentation is critical for technology transfer and regulatory filings.

By adhering to this structured, scientifically-grounded approach, researchers and drug development professionals can confidently manage the thermal risks associated with this important pharmaceutical intermediate.

References

  • Gabbutt, C. D., Hepworth, J. D., Heron, B. M., & Coles, S. J. (1999). Thermogravimetry±infrared evolved gas analysis of the anomalous thermal decomposition of thiophene fulgamic acid. Thermochimica Acta. [Link]

  • 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene - Introduction. ChemBK. [Link]

  • Choi, J. H., Kim, E., Yoon, U. C., & Lee, H. Y. (2014). Thermogravimetric analysis plots of arene-thiophene oligomers. ResearchGate. [Link]

  • This compound. Jiangxi Zhongding Biotechnology Co., Ltd.. [Link]

  • Wang, Z., et al. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega. [Link]

  • O'Neill, M. A., & Xie, D. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology. [Link]

  • Biltonen, R. L., & Langerman, N. (1979). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Enzymology. [Link]

  • Synthesis, Characterization, Thermal Analysis and Biological Study of New Thiophene Derivative. ResearchGate. [Link]

  • Voronkov, M. G., & Shagun, V. A. (2012). Thermal methods for the synthesis of thiophene, selenophene, and their derivatives (Review). Chemistry of Heterocyclic Compounds. [Link]

  • Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series. [Link]

  • Buckton, G. (n.d.). A Comparison of DSC Techniques to Increase Sensitivity in Pharmaceutical Amorphous Content Studies. PerkinElmer. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. The Seybold Report. [Link]

  • van Drongelen, M., et al. (2014). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. TU Delft Repository. [Link]

  • Sathanapally, S. S. (2019). Thermal Hazards in the Pharmaceutical Industry. Purdue University Capstone Project. [Link]

  • am Ende, D. J. (n.d.). Process Safety and the Pharmaceutical Industry. Amgen Presentation. [Link]

Sources

An In-depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: Discovery, Synthesis, and Pivotal Role in Thienodiazepine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a pivotal intermediate in the synthesis of the psychoactive compound Etizolam. The narrative delves into the historical context of its discovery, inextricably linked to the development of thienodiazepine-based therapeutics. A detailed exploration of its synthesis is presented, with a focus on the robust and versatile Gewald reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry and application of this significant molecule.

Introduction and Historical Context

This compound, with the CAS Number 50508-60-6, is a substituted 2-aminothiophene that has garnered significant attention not as a standalone therapeutic agent, but as a crucial precursor in the synthesis of Etizolam[1][2]. The history of this compound is therefore intrinsically woven into the development of Etizolam, a thienodiazepine derivative. Etizolam was first patented in 1972 and saw its introduction to medical use in Japan in 1984 as a treatment for anxiety and sleep disorders[3][4]. Consequently, the synthesis and isolation of this compound would have been a critical step in the research and development phase of Etizolam during the 1970s.

While the specific moment of its first synthesis is not widely documented as a singular event, it is a testament to the ingenuity of medicinal chemists who explored the bioisosteric replacement of a benzene ring with a thiophene ring in the benzodiazepine scaffold, leading to the creation of the thienodiazepine class of drugs. This structural modification, which differentiates Etizolam from classical benzodiazepines, is made possible through the use of key thiophene-based intermediates like the subject of this guide[3].

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its handling, synthesis, and purification.

PropertyValueReference
Molecular Formula C₁₃H₁₂ClNOS[1][5]
Molecular Weight 265.76 g/mol [5]
Appearance Pale yellow to dark brown crystalline powder[6][7]
Melting Point Approximately 110-116°C[6]
Boiling Point Approximately 454.8°C at 760 mmHg[6]
Density Approximately 1.302 g/cm³[6]
Solubility Soluble in most organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in PBS (pH 7.2).[1][6]

Synthesis via the Gewald Reaction: A Mechanistic Overview

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction, first reported in the 1960s, has become a cornerstone of thiophene chemistry due to its operational simplicity and the ready availability of starting materials.

The synthesis of this compound can be conceptually understood through the general mechanism of the Gewald reaction, which involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

General Mechanism of the Gewald Reaction

The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur, and finally, a ring-closure to form the thiophene ring.

Gewald_Reaction cluster_reactants Starting Materials Ketone Ketone (e.g., 1-(2-chlorophenyl)ethan-1-one) Knoevenagel_Product Knoevenagel Condensation Product (α,β-unsaturated nitrile) Ketone->Knoevenagel_Product + Nitrile, Base Nitrile Activated Nitrile (e.g., Malononitrile) Sulfur Elemental Sulfur (S₈) Base Base (e.g., Morpholine) Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Product->Thiolate_Intermediate + Sulfur, Base Cyclized_Intermediate Cyclized Intermediate (Dihydrothiophene) Thiolate_Intermediate->Cyclized_Intermediate Ring Closure Product 2-Aminothiophene Product Cyclized_Intermediate->Product Tautomerization

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Step-by-Step Experimental Protocol (General Procedure)

The following is a generalized, field-proven protocol for the synthesis of a 2-aminothiophene via the Gewald reaction. This can be adapted for the specific synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1 equivalent) and the activated nitrile (1 equivalent) to a suitable solvent such as absolute ethanol[8].

  • Addition of Reagents: To this mixture, add elemental sulfur (1 equivalent) and a catalytic amount of a suitable base (e.g., morpholine, piperidine, or triethylamine)[8].

  • Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 50 to 70°C and stirred for a period of 2 to 4 hours[8]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, often in an ice bath or refrigerator, to induce precipitation of the product. The resulting solid is then collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and impurities, and then dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system to yield the pure 2-aminothiophene derivative.

Pivotal Role in the Synthesis of Etizolam

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Etizolam. An improved synthesis of Etizolam starts with this compound[9].

The synthesis of Etizolam from this compound involves a series of reactions to build the diazepine and triazole rings onto the thiophene core. A representative synthetic pathway is outlined below.

Etizolam_Synthesis Start 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene Intermediate1 Acetylation Start->Intermediate1 Acetic Anhydride Intermediate2 Cyclization with Urotropin Intermediate1->Intermediate2 Urotropin, Ethanol Intermediate3 Sulfuration Intermediate2->Intermediate3 Lawesson's Reagent Intermediate4 Final Cyclization Intermediate3->Intermediate4 Hydrazine, Acetic Acid Product Etizolam Intermediate4->Product Ring Closure

Caption: Simplified workflow for the synthesis of Etizolam from its 2-aminothiophene precursor.

This synthetic route highlights the importance of the starting material's structure, with the amino group and the adjacent benzoyl group providing the necessary functionalities for the subsequent cyclization reactions that form the fused ring system of Etizolam.

Applications in Drug Discovery and Forensic Science

Beyond its established role in Etizolam synthesis, the 2-aminothiophene scaffold is a well-recognized pharmacophore in medicinal chemistry. Derivatives of 2-amino-3-aroylthiophenes have been explored as allosteric modulators of the A1 adenosine receptor. Additionally, thienylamide derivatives prepared from this class of compounds have been investigated as cholecystokinin inhibitors.

In recent years, this compound has also emerged in the field of forensic science. It has been detected in illicitly produced tablets that were purported to be Etizolam or other benzodiazepines[1][10]. Its presence in such samples can indicate incomplete synthesis or the use of the compound as a cutting agent, highlighting the importance of its analytical identification in forensic laboratories.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It may be toxic, and therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought[6].

Conclusion

This compound stands as a testament to the enabling power of synthetic intermediates in the development of complex pharmaceutical agents. While its own history is largely intertwined with that of Etizolam, the underlying chemistry of its synthesis, particularly the Gewald reaction, has far-reaching implications in heterocyclic and medicinal chemistry. A thorough understanding of its properties, synthesis, and applications is crucial for professionals in drug discovery, development, and forensic analysis.

References

  • Wikipedia. Etizolam. [Link]

  • Google Patents. (2012).
  • Google Patents. (2014).
  • Google Patents. (2009).
  • PubChem. Etizolam. [Link]

  • Quick Company. A Novel Process For The Preparation Of 4 (2 Chlorophenyl) 2 Ethyl 9. [Link]

  • Oriprobe. An Improved Synthesis of Etizolam. [Link]

  • ChemBK. 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. [Link]

  • World Health Organization. (2019). Critical Review Report: ETIZOLAM. [Link]

  • Nielsen, S., & McAuley, A. (2020). Etizolam: A rapid review on pharmacology, non‐medical use and harms. Drug and Alcohol Review. [Link]

  • Erowid. Etizolam (INN). [Link]

  • LookChem. This compound CAS NO.: 50508-60-6. [Link]

  • PubMed. (2021). An unusual detection of this compound and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

Sources

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The thiophene ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically significant compounds.[1][2] Its derivatives are integral to pharmaceuticals, agrochemicals, and natural products, exhibiting a vast spectrum of biological activities.[1][3] Within this class, 2-aminothiophenes (2-ATs) stand out as versatile building blocks for synthesizing molecules with potent antitumor, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] This guide focuses on the derivatives of a specific, highly functionalized core: 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. This parent compound is a known precursor in the synthesis of etizolam, a sedative-hypnotic agent, highlighting the scaffold's relevance in developing centrally active agents and other therapeutics.[6][7] We will explore the synthesis, mechanisms of action, and diverse biological activities of these derivatives, providing detailed experimental protocols and structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Core Synthesis: The Gewald Reaction

The most established and efficient method for preparing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1] This one-pot synthesis offers a convergent and straightforward route to the core scaffold, making it a cornerstone of thiophene chemistry.

Principle of the Gewald Reaction

The reaction involves the condensation of a ketone (in this case, to generate the 5-ethyl substituent), an α-cyano ester (providing the 2-amino and 3-carbonyl groups), and elemental sulfur. The reaction is typically catalyzed by a secondary amine, such as morpholine, which facilitates the crucial cyclization step.[1][8]

General Experimental Protocol: Gewald Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone (e.g., 2-butanone, 0.1 mol) and the active methylene nitrile (e.g., ethyl 2-cyanoacetate, 0.1 mol) in a suitable solvent such as absolute ethanol (150 mL).[8]

  • Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur powder (0.1 mol) followed by the base catalyst (e.g., morpholine, 20 mL).[8]

  • Reaction: Heat the reaction mixture to 55-65 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the mixture in a refrigerator overnight to facilitate precipitation.[8] Collect the resulting solid precipitate by filtration.

  • Recrystallization: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-aminothiophene derivative.[1]

Synthesis Workflow Diagram

Gewald_Reaction cluster_reactants Reactants & Solvent Ketone Ketone (e.g., 2-Butanone) ReactionVessel Reaction at 55-65°C (2-3 hours) Ketone->ReactionVessel Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->ReactionVessel Sulfur Elemental Sulfur Sulfur->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel Catalyst Base Catalyst (e.g., Morpholine) Catalyst->ReactionVessel Cooling Cooling & Precipitation (Overnight) ReactionVessel->Cooling Filtration Filtration & Washing Cooling->Filtration Purification Recrystallization Filtration->Purification FinalProduct Purified 2-Aminothiophene Derivative Purification->FinalProduct

Caption: Workflow for the Gewald three-component synthesis.

Major Biological Activities and Mechanisms

Derivatives of the 2-aminothiophene scaffold have demonstrated significant potential across several therapeutic areas. The specific substitution pattern, particularly the 3-(2-chlorobenzoyl) and 5-ethyl groups, provides a foundation for potent and, in some cases, highly selective biological activity.

Antiproliferative and Antitumor Activity

A compelling area of research for 2-aminothiophene derivatives is their potent antiproliferative activity against various cancer cell lines.[9][10] Studies have revealed that these compounds can act as effective antimitotic agents.

2.1.1 Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism for the antitumor effect of many 2-amino-3-aroylthiophene derivatives is the disruption of microtubule dynamics.[9]

  • Target: These compounds bind to the colchicine site on β-tubulin.[9]

  • Effect: This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.

  • Cellular Outcome: The disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[9][10]

One highly potent analog, 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene, demonstrated IC₅₀ values in the nanomolar range across several cancer cell lines, rivaling the potency of established tubulin inhibitors like Combretastatin A-4 (CA-4).[9]

Anticancer_Mechanism Compound 2-Aminothiophene Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules G2M G2/M Phase Arrest Spindle Mitotic Spindle Assembly Microtubules->Spindle Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Mechanism of tubulin inhibition by 2-aminothiophene derivatives.

2.1.2 Quantitative Data: In Vitro Cytotoxicity

Compound AnalogueCell LineIC₅₀ (μM)Reference
5g ¹L1210 (Murine Leukemia)0.21[9]
5g ¹HeLa (Human Cervix Carcinoma)0.20[9]
5g ¹FM3A (Murine Mammary Carcinoma)0.13[9]
5g ¹Molt/4 (Human T-lymphoblastoid)0.096[9]
5g ¹CEM (Human T-lymphoblastoid)0.11[9]
¹ 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene

2.1.3 Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and 2-aminothiophene derivatives have emerged as promising anti-inflammatory agents.[3][11]

2.2.1 Mechanism of Action: COX/LOX Inhibition

The anti-inflammatory effects are often attributed to the dual inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[12]

  • COX Enzymes (COX-1 & COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, which are involved in allergic and inflammatory responses.

By inhibiting these pathways, the compounds can effectively reduce the production of pro-inflammatory mediators. Molecular docking studies have shown that thiophene derivatives can fit into the active sites of COX-2 and 5-LOX, suggesting they act as competitive inhibitors.[12]

2.2.2 Quantitative Data: In Vitro Anti-inflammatory Activity

Compound AnalogueAssayIC₅₀ (μM)Reference
Compound 1 ¹Respiratory Burst (Neutrophils)121.47[11][13]
Compound 2 ¹Respiratory Burst (Neutrophils)412[3]
Compound 5 ¹Respiratory Burst (Neutrophils)422[3][11]
¹ Specific structures detailed in the cited reference.

2.2.3 Protocol: Carrageenan-Induced Paw Edema Assay (In Vivo)

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug (e.g., Indomethacin).[12]

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiophene-based compounds have shown considerable promise in this area.[1][2]

2.3.1 Spectrum of Activity

Derivatives have been tested against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Aspergillus fumigatus, Candida albicans).[1][2][14][15] The activity is highly dependent on the substitution pattern on the thiophene ring.[14][15]

2.3.2 Protocol: Agar Well Diffusion Assay

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi and pour into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum (0.5 McFarland standard) of the test microorganism uniformly over the agar surface.

  • Well Preparation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a concentration like 2 mg/mL in a solvent like DMSO) into the wells.[1] Use a standard antibiotic (e.g., Streptomycin, Gentamicin) as a positive control and the solvent as a negative control.[1][2]

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Antimicrobial_Screening Start Prepare Agar Plates (MHA/SDA) Inoculate Inoculate with Test Microorganism Start->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells Load Load Wells: - Test Compound - Positive Control - Negative Control CreateWells->Load Incubate Incubate (24-72 hours) Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure End Determine Activity Measure->End

Caption: Workflow for the agar well diffusion antimicrobial assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents on the thiophene core.

  • For Antiproliferative Activity:

    • The 3-aroyl group is critical. A 3′,4′,5′-trimethoxybenzoyl moiety, mimicking the A-ring of combretastatin, is essential for high potency.[9]

    • The 5-position substituent significantly modulates activity. A rigid ethynyl or ethenyl spacer linking to another aryl/heteroaryl group at this position is crucial for activity, whereas reduction to a flexible ethyl group leads to inactivity.[9]

  • For Anti-inflammatory Activity:

    • The presence of the 2-amino group and substitution at the 5-position are considered important for pharmacological activity.[12]

    • Coupling a morpholine ring to the 2-amino position has been shown to enhance activity against carrageenan-induced paw edema.[12]

  • For Antimicrobial Activity:

    • The substituents at the 2-position of the thiophene ring significantly affect the biological outcome.[14][15] The introduction of pyridine side chains, for example, has been shown to produce excellent antimicrobial activity.[14][15]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for medicinal chemistry. Its derivatives have demonstrated a wide array of potent biological activities, most notably as antiproliferative, anti-inflammatory, and antimicrobial agents. The well-established Gewald synthesis provides accessible routes to a diverse chemical library for further exploration.

Future research should focus on:

  • Lead Optimization: Systematically modifying the substituents at the C-2, C-3, and C-5 positions to enhance potency and selectivity for specific targets (e.g., tubulin, COX-2).

  • Mechanistic Elucidation: Moving beyond primary mechanisms to understand downstream signaling effects and potential off-target activities.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Exploration of New Therapeutic Areas: Given their diverse activities, these scaffolds should be screened against other targets, including viral polymerases, protein kinases, and GPCRs like the adenosine A1 receptor, for which 2-aminothiophenes are known allosteric modulators.[5][7]

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising class of compounds.

References

Reactivity and chemical behavior of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and chemical behavior of this compound. This highly functionalized thiophene derivative is a pivotal intermediate in pharmaceutical sciences, most notably as the direct precursor to the thienodiazepine drug, Etizolam. Furthermore, its core structure, the 2-amino-3-aroylthiophene scaffold, is a recognized pharmacophore for the allosteric modulation of adenosine receptors. This document delves into the synthetic rationale, explores the key reactive sites of the molecule, details its transformation into complex heterocyclic systems, and provides field-proven insights into its application in drug discovery and development.

Introduction: A Molecule of Therapeutic Significance

This compound, with CAS Number 50508-60-6, is a multifaceted building block in medicinal chemistry. Its significance stems from the strategic placement of three key functional groups on a thiophene core: a nucleophilic 2-amino group, a conjugated 3-(2-chlorobenzoyl) group, and a 5-ethyl group. This arrangement not only dictates its unique reactivity but also makes it a privileged scaffold for constructing therapeutically relevant molecules.

The primary drivers for the extensive study of this compound are:

  • Precursor to Etizolam: It is the key starting material for the synthesis of Etizolam, a widely used sedative, hypnotic, and antidepressant drug.

  • Adenosine A1 Receptor Modulation: The broader class of 2-amino-3-benzoylthiophenes (2A3BTs) are well-characterized Positive Allosteric Modulators (PAMs) of the A1 adenosine receptor, offering therapeutic potential for cardiovascular and neurological disorders.

This guide will provide researchers with the foundational knowledge required to effectively utilize this compound in synthetic and drug discovery programs.

Synthesis via the Gewald Reaction: A Cornerstone of 2-Aminothiophene Chemistry

The most efficient and convergent method for synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald three-component reaction. This one-pot synthesis is renowned for its operational simplicity and the ready availability of its starting materials.

The synthesis of this compound proceeds from three primary components:

  • A ketone: Butan-2-one (to provide the 5-ethyl group and C4 of the thiophene ring).

  • An activated nitrile: 2-Chloro-benzoylacetonitrile (to provide the 3-(2-chlorobenzoyl) group and the C3 and nitrile for the 2-amino group).

  • Elemental sulfur.

The reaction is typically catalyzed by a secondary amine, such as morpholine or diethylamine, in a polar solvent like ethanol or DMF.

Reaction Mechanism and Causality

The Gewald reaction mechanism is a fascinating cascade of well-established organic reactions:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (butan-2-one) and the activated nitrile (2-chlorobenzoylacetonitrile). The base deprotonates the active methylene group of the nitrile, which then attacks the carbonyl carbon of the ketone, followed by dehydration to yield an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The elemental sulfur (typically S8) is activated by the amine catalyst. A key intermediate is formed where the α,β-unsaturated nitrile undergoes a Michael-type addition with a sulfur nucleophile.

  • Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where a carbanion attacks a sulfur atom. This is followed by a tautomerization step.

  • Aromatization: The final step is an oxidation/aromatization, which is believed to be facilitated by elemental sulfur itself, leading to the stable 2-aminothiophene ring.

Experimental Protocol: Gewald Synthesis of this compound

  • Reagents: Butan-2-one, 2-Chlorobenzoylacetonitrile, Elemental Sulfur, Morpholine, Ethanol.

  • Procedure:

    • To a stirred solution of 2-chlorobenzoylacetonitrile (1.0 eq) and butan-2-one (1.1 eq) in absolute ethanol, add elemental sulfur (1.1 eq).

    • Add morpholine (1.2 eq) dropwise to the suspension at room temperature. An exothermic reaction is typically observed.

    • After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate.

    • Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound as a crystalline solid.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

PropertyValueReference(s)
CAS Number 50508-60-6
Molecular Formula C₁₃H₁₂ClNOS
Molecular Weight 265.76 g/mol
Appearance Pale yellow to dark brown crystalline solid
Melting Point ~110-116 °C
Solubility Soluble in DMF, DMSO, Ethanol; Insoluble in water.
UV λmax 243 nm

Chemical Reactivity and Behavior: A Tale of Two Functional Groups

The chemical behavior of this compound is dominated by the interplay between the nucleophilic 2-amino group and the electrophilic carbonyl of the 3-benzoyl group, all within the framework of the electron-rich thiophene ring.

Reactivity_Sites cluster_molecule This compound cluster_reactivity Key Reactive Sites mol N_Amino 2-Amino Group (Nucleophilic) N_Amino->mol Acylation, Alkylation, Condensation C_Carbonyl 3-Carbonyl Group (Electrophilic) C_Carbonyl->mol Reduction, Addition C4_Ring C4 Position (Electrophilic Substitution) C4_Ring->mol Halogenation, Nitration C5_Ethyl 5-Ethyl Group (Benzylic-type Reactivity)

Caption: Key reactive sites on the this compound scaffold.

Reactions at the 2-Amino Group

The primary amino group is a potent nucleophile and readily undergoes reactions with various electrophiles.

  • Acetylation and Acylation: As a key step in the synthesis of Etizolam, the amino group is acetylated. This reaction proceeds readily with acetyl chloride or acetic anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the corresponding amide. This transformation is crucial as it sets the stage for subsequent cyclization steps.

  • Condensation and Imine Formation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reactivity is fundamental to the construction of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. For instance, reaction with formamide or orthoformates can lead to the formation of a pyrimidine ring.

Cyclocondensation Reactions: Building Fused Heterocycles

The most significant chemical behavior of this molecule in drug development is its propensity to undergo cyclocondensation to form thieno[2,3-d]pyrimidines. The proximity of the amino and benzoyl groups allows for intramolecular reactions or reactions with bifunctional reagents to construct a new fused ring.

Workflow: Synthesis of Thieno[2,3-d]pyrimidine Core

G start 2-Amino-3-aroylthiophene intermediate Amide/Imine Intermediate start->intermediate Reaction at NH2 reagent Cyclizing Agent (e.g., Formamide, Guanidine, Isothiocyanate) reagent->intermediate cyclization Intramolecular Cyclization (Dehydration/Elimination) intermediate->cyclization product Thieno[2,3-d]pyrimidine cyclization->product

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

This strategy is a cornerstone of medicinal chemistry, as the thieno[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors and other biologically active molecules.

Application in Drug Development: From Precursor to Pharmacophore

Key Intermediate in the Synthesis of Etizolam

The primary industrial application of this compound is as the starting material for the multi-step synthesis of Etizolam. An improved synthetic route highlights the following transformations:

  • Acetylation: The 2-amino group is first acetylated to form 2-acetamido-3-(2-chlorobenzoyl)-5-ethylthiophene.

  • Cyclization with Urotropin: The acetylated intermediate is then cyclized in ethanol with urotropin (hexamethylenetetramine) to form a key thienodiazepine intermediate.

  • Further Transformations: Subsequent steps involving sulfuration and a final cyclization yield the target Etizolam molecule.

This pathway underscores the importance of understanding the reactivity of the initial precursor to optimize the yield and purity of the final Active Pharmaceutical Ingredient (API).

Scaffold for Adenosine A1 Receptor Positive Allosteric Modulators (PAMs)

The 2-amino-3-benzoylthiophene (2A3BT) scaffold is a classic example of a pharmacophore for positive allosteric modulators of the A1 adenosine receptor (A1AR). PAMs do not activate the receptor directly but bind to a separate (allosteric) site to enhance the binding and/or efficacy of the endogenous agonist, adenosine. This offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists.

Structure-Activity Relationship (SAR) studies have shown that:

  • The 2-amino and 3-keto groups are crucial for allosteric enhancer activity.

  • Modifications to the benzoyl ring and the 4- and 5-positions of the thiophene ring can fine-tune potency and selectivity.

Our title compound, with its 2-chlorobenzoyl group and 5-ethyl substituent, represents a specific embodiment of this pharmacophore, making it and its derivatives prime candidates for screening in A1AR-targeted drug discovery programs.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry. Its synthesis is well-understood through the robust Gewald reaction. Its chemical behavior is characterized by the versatile reactivity of its 2-amino group, which can be leveraged for the construction of complex, fused heterocyclic systems of significant therapeutic interest. As a direct precursor to Etizolam and a foundational scaffold for the development of A1 adenosine receptor modulators, this compound will continue to be a subject of interest for synthetic and medicinal chemists. A thorough understanding of its reactivity is paramount for any researcher aiming to exploit its full potential in drug discovery and development.

References

  • Frontiers in Pharmacology. (n.d.). Small molecule allosteric modulation of the adenosine A1 receptor. [Link]

  • PubMed Central. (n.d.). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. [Link]

  • PubMed Central. (n.d.). Small molecule allosteric modulation of the adenosine A1 receptor. [Link]

  • Oriprobe. (n.d.). An Improved Synthesis of Etizolam. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)- 4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. [Link]

  • PubMed. (2009). Allosteric modulators of the adenosine A1 receptor: synthesis and pharmacological evaluation of 4-substituted 2-amino-3-benzoylthiophenes. [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]

  • Semantic Scholar. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • ChemBK. (n.d.). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. [Link]

  • PubMed. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. [Link]

  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. [Link]

  • PubMed Central. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. [Link]

  • ResearchGate. (n.d.). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

  • ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. [Link]

  • PubMed. (n.d.). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

Methodological & Application

Use of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene in clopidogrel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Synthesis of Clopidogrel

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary: Re-evaluating the Role of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

This guide addresses the synthesis of the critical antiplatelet agent, clopidogrel. The initial topic proposed a synthetic route involving the intermediate this compound. However, a comprehensive review of authoritative chemical literature, including patents and peer-reviewed journals, reveals that this compound is not a recognized precursor in established industrial or laboratory syntheses of clopidogrel. Instead, its primary documented use is as a key intermediate in the synthesis of etizolam, a thienodiazepine derivative.[1]

This document, therefore, serves a dual purpose:

  • To clarify the established and validated synthetic pathways to clopidogrel, providing researchers with accurate and actionable protocols.

  • To correctly profile this compound and place it in its proper context as a precursor to other pharmacologically active molecules.

By addressing this fundamental discrepancy, this guide ensures scientific accuracy and provides a trustworthy resource for professionals in drug development.

Introduction to Clopidogrel

Clopidogrel, sold under the brand name Plavix®, is a cornerstone of modern cardiovascular therapy.[2] It is an antiplatelet medication used to reduce the risk of myocardial infarction (heart attack) and stroke in high-risk patients.[3] Clopidogrel is a prodrug, meaning it is metabolized in the liver by cytochrome P450 enzymes into its active form.[4][5] This active metabolite functions by irreversibly inhibiting the P2Y₁₂ subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[6][7] This inhibition prevents platelet activation and aggregation, a crucial step in the formation of blood clots (thrombosis).[8] Because platelets are affected for their entire lifespan (approximately 7-10 days), clopidogrel provides sustained antiplatelet effects.[5][7]

Established Industrial Synthesis of Clopidogrel

The synthesis of clopidogrel is a multi-step process, with several patented routes. A prevalent industrial method involves the resolution of a racemic intermediate, ensuring the final product is the therapeutically active (S)-(+)-enantiomer. A common pathway begins with the synthesis of the racemic clopidogrel base, followed by chiral resolution.

Overview of a Common Synthetic Pathway

A widely adopted synthetic strategy involves the reaction of methyl α-amino-(2-chlorophenyl)acetate with a 2-thienylethyl derivative, followed by cyclization with formaldehyde.[9] The resulting racemic clopidogrel is then resolved.

Caption: A representative synthetic pathway for Clopidogrel Bisulfate.

Detailed Protocol: Synthesis of Racemic Clopidogrel and Resolution

This protocol is a synthesized representation of common steps described in the chemical literature.[2][10] Researchers should consult original patents for specific industrial-scale quantities and conditions.

Part A: Synthesis of Intermediate 10 HCl

  • Reaction Setup: To a suitable reactor, add toluene, dipotassium hydrogen phosphate, and the (S)-(+)-isomer of methyl amino-(2-chlorophenyl)-acetate.[2]

  • Addition of Tosylate: Add a solution of 2-(2-thienyl)ethyl tosylate in toluene to the reactor.[2]

  • Reaction: Heat the mixture and stir for approximately 8-10 hours. Monitor reaction completion by HPLC or TLC.

  • Work-up: After completion, cool the reaction mass, filter to remove inorganic salts, and wash the filtrate with water.

  • Salt Formation: To the organic layer, add aqueous HCl at a controlled temperature (e.g., 10°C).[2]

  • Isolation: Stir the mixture to allow for precipitation. Filter the solid, wash with cold acetone, and dry under vacuum to yield the hydrochloride salt of the intermediate.

Part B: Cyclization to Racemic Clopidogrel

  • Reaction Setup: Charge the intermediate hydrochloride salt, paraformaldehyde, and a suitable solvent like dichloromethane into a reactor.[11] Formic acid may be used as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 40-50 hours.[11] The acidic conditions from the hydrochloride salt and formic acid facilitate the cyclization.

  • Neutralization: Cool the reaction mixture and wash with water. Neutralize the mixture by adding a sodium bicarbonate solution until the pH is approximately 7.5-8.0.[12]

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional dichloromethane. Combine the organic layers.

  • Isolation: Wash the combined organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude racemic clopidogrel base as an oil.[12]

Part C: Resolution and Bisulfate Salt Formation

  • Resolution: Dissolve the racemic clopidogrel base in a suitable solvent such as acetone. Add a solution of L-(-)-camphor-10-sulfonic acid.[2]

  • Crystallization: Stir the mixture for an extended period (12-18 hours) to allow the diastereomeric salt of the (S)-(+)-enantiomer to crystallize. Seeding with pure crystals may be required.[2]

  • Isolation of Salt: Filter the solid, wash with cold acetone, and dry to obtain (+)-Clopidogrel camphor sulfonate.

  • Liberation of Free Base: Dissolve the camphor sulfonate salt in dichloromethane and adjust the pH to ~7.0 with a sodium carbonate solution. Separate the organic layer, wash with water, and concentrate to yield the optically pure (S)-(+)-Clopidogrel free base.[2]

  • Bisulfate Formation: Dissolve the (S)-(+)-Clopidogrel base in a solvent like acetone or 2-butanol. Slowly add concentrated sulfuric acid at a controlled temperature.[2][12]

  • Final Product: Stir to allow crystallization, then cool the mixture. Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield the final API, (S)-(+)-Clopidogrel Bisulfate.

In-Process Controls and Characterization
StepParameter to MonitorMethodExpected Result
Part A Consumption of starting materialsHPLC, TLCDisappearance of starting material spots/peaks.
Part B Formation of clopidogrelHPLC, GC-MSAppearance of a new peak corresponding to the mass of clopidogrel.
Part C Optical PurityChiral HPLCEnantiomeric excess >99.5% for the final (S)-(+)-enantiomer.[2]
Final API Identity and Purity¹H-NMR, ¹³C-NMR, Mass Spec, IRSpectra consistent with the reference standard for Clopidogrel Bisulfate.
Final API Purity AssayHPLC>99.5% purity.[2]

Profile: this compound

While not an intermediate for clopidogrel, this compound is a valid chemical entity with distinct properties and applications.

Physicochemical Properties
PropertyValueReference(s)
Chemical Formula C₁₃H₁₂ClNOS[1][13]
Molecular Weight 265.76 g/mol [14][15]
Appearance White or light yellow crystalline powder/solid[13][16]
CAS Number 50508-60-6[1][15]
Melting Point ~110-116°C[16]
Solubility Soluble in DMF, ethanol, methanol, dichloromethane; Insoluble in PBS[1][16]
Documented Synthetic Application

The primary documented use of this compound is as a precursor in the synthesis of etizolam .[1] The synthesis involves the cyclization of this aminothiophene derivative to form the thienotriazolodiazepine core structure of etizolam. This highlights its utility as a building block for thieno-fused heterocyclic systems.

Structural Analysis: Why the Intermediate is Unsuitable for Clopidogrel Synthesis

A direct comparison of the structures reveals the incompatibility. Clopidogrel requires a tetrahydro[3,2-c]thienopyridine core. The proposed intermediate, this compound, has a different substitution pattern and functional groups that do not readily lead to the clopidogrel skeleton.

Caption: Structural mismatch between Clopidogrel and the proposed intermediate.

Key differences preventing a direct synthesis include:

  • Ring System: Clopidogrel has a fused bicyclic system where the thiophene ring is attached to a saturated pyridine ring. The intermediate is a single thiophene ring.

  • Side Chain: Clopidogrel possesses a methyl acetate group attached to the pyridine nitrogen. The intermediate has an amino group and a benzoyl group on the thiophene ring.

Conclusion

The synthesis of clopidogrel is a well-established process that relies on specific, validated chemical pathways to produce the optically pure (S)-(+)-enantiomer. The intermediate this compound is not involved in these recognized routes. Researchers and drug development professionals should rely on established literature and patents, such as those involving the cyclization of a methyl α-amino-(2-chlorophenyl)acetate derivative, to ensure a successful and reproducible synthesis. Understanding the correct roles of specific chemical intermediates is paramount for efficient, safe, and successful pharmaceutical development.

References

  • Wikipedia. (n.d.). Clopidogrel. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of clopidogrel. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Clopidogrel besylate? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clopidogrel pathway. Retrieved from [Link]

  • Medicover Hospitals. (2024). Clopidogrel Mechanism of Action: How It Prevents Blood Clots. Retrieved from [Link]

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from [Link]

  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. Retrieved from [Link]

  • Google Patents. (n.d.). Clopidogrel bisulfate impurity A and preparation method thereof.
  • Google Patents. (n.d.). Process for preparation of clopidogrel bisulfate form 1.
  • Google Patents. (n.d.). The synthetic method of clopidogrel and its sulfate.
  • IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. Retrieved from [Link]

Sources

Protocol for the synthesis of clopidogrel from 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated Protocol for the Synthesis of (S)-(+)-Clopidogrel Bisulfate

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of (S)-(+)-Clopidogrel Bisulfate, a potent antiplatelet agent marketed as Plavix®.[1][2] It is designed for researchers, chemists, and professionals in drug development. The protocol herein details a robust and scalable synthetic route, emphasizing the rationale behind procedural choices, safety considerations, and methods for quality control. This guide follows a convergent synthesis strategy, culminating in the chiral resolution of the racemic intermediate and formation of the pharmaceutically preferred bisulfate salt.

Important Note on the Starting Material: The specified precursor, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, is a known intermediate in the synthesis of Etizolam , a thienodiazepine derivative.[3] It is not a viable starting material for the synthesis of Clopidogrel due to fundamental differences in the core scaffold (thienopyridine vs. thienodiazepine). This guide therefore presents a scientifically validated and widely practiced synthetic pathway for Clopidogrel from commercially available starting materials.

Introduction to Clopidogrel

Clopidogrel is a thienopyridine-class oral prodrug whose active metabolite irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes.[1][4][5] This inhibition blocks platelet aggregation, making Clopidogrel a cornerstone therapy for preventing atherothrombotic events in patients with a history of myocardial infarction, ischemic stroke, or established peripheral artery disease.[1][6] The pharmacological activity resides exclusively in the (S)-enantiomer, rendering stereoselective synthesis or efficient chiral resolution a critical aspect of its production.[2] The final active pharmaceutical ingredient (API) is prepared as the bisulfate salt to improve stability and handling characteristics.[7]

Overview of the Synthetic Strategy

The synthesis detailed below follows a convergent approach, which involves preparing two key fragments separately and then combining them. This strategy is often favored in industrial settings for its efficiency and flexibility. The main stages are:

  • Preparation of Key Intermediates: Synthesis of a reactive thiophene derivative and the core chiral amino ester.

  • Convergent Assembly: Coupling of the intermediates via N-alkylation.

  • Core Ring Formation: Intramolecular cyclization to construct the thienopyridine backbone.

  • Chiral Resolution & Salt Formation: Isolation of the desired (S)-enantiomer and conversion to the final bisulfate salt.

G cluster_0 Intermediate Synthesis cluster_1 Convergent Assembly & Cyclization cluster_2 Purification & Salt Formation Thiophene-2-ethanol Thiophene-2-ethanol Tosylated Thiophene Tosylated Thiophene Thiophene-2-ethanol->Tosylated Thiophene Tosylation Coupled Intermediate Coupled Intermediate Tosylated Thiophene->Coupled Intermediate Racemic 2-Chlorophenylglycine Racemic 2-Chlorophenylglycine Resolved (S)-Amino Acid Resolved (S)-Amino Acid Racemic 2-Chlorophenylglycine->Resolved (S)-Amino Acid Resolution (S)-Amino Ester (S)-Amino Ester Resolved (S)-Amino Acid->(S)-Amino Ester Esterification (S)-Amino Ester->Coupled Intermediate N-Alkylation Racemic Clopidogrel Racemic Clopidogrel Coupled Intermediate->Racemic Clopidogrel Cyclization (w/ Formaldehyde) (S)-Clopidogrel Salt (S)-Clopidogrel Salt Racemic Clopidogrel->(S)-Clopidogrel Salt Chiral Resolution (w/ L-CSA) (S)-Clopidogrel Base (S)-Clopidogrel Base (S)-Clopidogrel Salt->(S)-Clopidogrel Base Neutralization Clopidogrel Bisulfate API Clopidogrel Bisulfate API (S)-Clopidogrel Base->Clopidogrel Bisulfate API Salt Formation (w/ H2SO4)

Figure 1: High-level workflow for the synthesis of Clopidogrel Bisulfate.

Experimental Protocols

PART I: Synthesis of Key Intermediates

Protocol 1.1: Preparation of 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate (Tosylate Intermediate)

  • Rationale: The hydroxyl group of thiophene-2-ethanol is a poor leaving group. Its conversion to a tosylate ester transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution (N-alkylation) reaction.[1][5]

ReagentMolar Mass ( g/mol )QuantityMoles
Thiophene-2-ethanol128.19100.0 g0.78
p-Toluenesulfonyl chloride190.65163.2 g0.86
Triethylamine101.19130.0 g1.28
Toluene-400 mL-

Procedure:

  • To a stirred solution of p-toluenesulfonyl chloride (163.2 g) in toluene (400 L) in a reactor cooled to 5 °C, add thiophene-2-ethanol (100 kg).[1]

  • Slowly add triethylamine (130 kg) to the reaction mixture, ensuring the temperature is maintained at or below 5 °C.[1]

  • After the addition is complete, allow the mixture to warm to 30 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt precipitate. Wash the solid cake with fresh toluene (100 L).[1]

  • Combine the filtrates and wash successively with water (2 x 200 L).

  • Separate the organic layer and distill off the solvent under reduced pressure to yield the title compound as an oil. The crude product is often used directly in the next step without further purification.

Protocol 1.2: Preparation of (S)-(+)-methyl-α-amino-(2-chlorophenyl)acetate Hydrochloride

  • Rationale: This protocol describes the esterification of the resolved amino acid. The use of thionyl chloride with methanol is a classic and efficient method for converting carboxylic acids to methyl esters. The reaction proceeds via an acid chloride intermediate.[8]

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-Amino-2-(2-chlorophenyl)acetic acid185.61100.0 g0.54
Thionyl Chloride (SOCl₂)118.9777.0 g (46 mL)0.65
Methanol (anhydrous)32.04500 mL-

Procedure:

  • In a flask equipped with a reflux condenser and a gas outlet trap (for HCl and SO₂), suspend (S)-2-amino-2-(2-chlorophenyl)acetic acid (100.0 g) in anhydrous methanol (500 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (46 mL) dropwise via an addition funnel. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and gently reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the title ester.

PART II: Assembly and Cyclization

Protocol 2.1: N-Alkylation Reaction

  • Rationale: This step couples the two key intermediates via an Sₙ2 reaction. The amine of the (S)-amino ester acts as a nucleophile, displacing the tosylate leaving group from the thiophene derivative. A mild base is used to neutralize the HBr formed in situ.

ReagentMolar Mass ( g/mol )QuantityMoles
Tosylate Intermediate (from 1.1)282.38150.0 g0.53
(S)-Amino Ester HCl (from 1.2)236.10118.0 g0.50
Dipotassium Hydrogen Phosphate (K₂HPO₄)174.18337.0 g1.93
Acetonitrile-1.0 L-

Procedure:

  • To a suspension of dipotassium hydrogen phosphate (337.0 g) in acetonitrile (1.0 L), add the (S)-amino ester hydrochloride salt (118.0 g) and the crude tosylate intermediate (150.0 g).

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction by HPLC until the starting materials are consumed.[1]

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude coupled product, methyl (S)-2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate, as an oil. This is typically carried forward without extensive purification.

Protocol 2.2: Intramolecular Cyclization to form Racemic Clopidogrel

  • Rationale: This is a key ring-forming step, analogous to a Pictet-Spengler reaction.[9] The secondary amine of the coupled intermediate reacts with formaldehyde to form an electrophilic N-acyliminium ion. The electron-rich C3 position of the thiophene ring then acts as an intramolecular nucleophile, attacking the iminium ion to form the fused piperidine ring system of the clopidogrel core.[10]

G cluster_mech Pictet-Spengler Type Mechanism start Secondary Amine + HCHO iminium Iminium Ion Intermediate (Electrophile) start->iminium Condensation cyclized Cyclized Thienopyridine Core iminium->cyclized Intramolecular Attack thiophene Thiophene Ring (Nucleophile)

Figure 2: Mechanism of the cyclization step to form the Clopidogrel core.

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Coupled Intermediate (from 2.1)323.83162.0 g~0.50
Formaldehyde (37% aq. solution)30.0380 mL~1.0
Dichloromethane-400 mL-
Water-150 mL-

Procedure:

  • Dissolve the crude coupled intermediate (~0.50 mol) in dichloromethane (400 mL) and water (150 mL).

  • Add the 37% aqueous formaldehyde solution (80 mL).

  • Heat the biphasic mixture to reflux (around 40 °C for DCM) and stir vigorously for 2-4 hours.[10]

  • Monitor the reaction by HPLC. Upon completion, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic clopidogrel base as a thick oil.

PART III: Resolution and Salt Formation

Protocol 3.1: Chiral Resolution of Racemic Clopidogrel

  • Rationale: The racemic base is reacted with a chiral acid, L-(-)-camphor-10-sulfonic acid (L-CSA), to form a pair of diastereomeric salts: [(S)-Clopidogrel:(L)-CSA] and [(R)-Clopidogrel:(L)-CSA]. These diastereomers have different physical properties, notably solubility. By carefully choosing the solvent (toluene), the desired [(S)-Clopidogrel:(L)-CSA] salt selectively precipitates and can be isolated by filtration.[11][12]

ReagentMolar Mass ( g/mol )QuantityMoles
Racemic Clopidogrel Base (from 2.2)321.8232.0 g0.10
L-(-)-Camphor-10-sulfonic acid monohydrate250.3013.3 g0.053
Toluene-140 mL-

Procedure:

  • Dissolve the racemic clopidogrel base (32.0 g) in toluene (140 mL) at room temperature.

  • In portions, add L-camphorsulfonic acid monohydrate (13.3 g).

  • Heat the mixture to 50 °C and stir for 1 hour to ensure complete salt formation.[11]

  • Cool the mixture slowly to room temperature. Seeding with a small crystal of the desired product may be necessary to induce crystallization.

  • Continue stirring at room temperature for 24-48 hours to allow for complete precipitation.[11]

  • Filter the white solid, wash with a small amount of cold toluene, and dry under vacuum. The solid is the diastereomerically pure (S)-(+)-Clopidogrel camphorsulfonate salt. Enantiomeric excess (ee) should be checked by chiral HPLC.

Protocol 3.2: Liberation of (S)-(+)-Clopidogrel Free Base

  • Rationale: To obtain the pure enantiomeric base for final salt formation, the resolving agent must be removed. This is achieved by dissolving the diastereomeric salt and neutralizing the acidic L-CSA with a mild aqueous base, like sodium bicarbonate. The neutral clopidogrel free base becomes soluble in the organic phase and can be isolated.[13]

Procedure:

  • Suspend the (S)-Clopidogrel camphorsulfonate salt (25.7 g) in a mixture of dichloromethane (150 mL) and water (100 mL).

  • Cool the mixture to 5-10 °C and slowly add a 10% aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~7.5-8.0.

  • Separate the organic layer, and extract the aqueous layer with additional dichloromethane (2 x 50 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield (S)-(+)-Clopidogrel as a viscous oil (the free base).

Protocol 3.3: Formation of (S)-(+)-Clopidogrel Bisulfate (Form I)

  • Rationale: The final API is prepared by reacting the enantiomerically pure free base with sulfuric acid in a suitable solvent. Acetone is a commonly used solvent from which the stable polymorphic Form I of the bisulfate salt crystallizes.[1][7]

Procedure:

  • Dissolve the (S)-(+)-Clopidogrel free base from the previous step in acetone (100 L for every 23 Kg of free base).[1]

  • Cool the solution to 10 °C.

  • Slowly and carefully add concentrated (98%) sulfuric acid (2.5 L for every 23 Kg of free base) while maintaining the temperature below 15 °C.[1]

  • Stir the mixture at 10-12 °C for 90 minutes. A white solid will precipitate.

  • Filter the solid, wash with cold acetone, and dry under vacuum at 60-65 °C for 4-6 hours to yield (S)-(+)-Clopidogrel Bisulfate Form I.[1]

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, purity, and polymorphic form.

AnalysisMethodSpecificationRationale
Purity RP-HPLC≥ 99.5%Quantifies API content and process-related impurities.[6][14]
Enantiomeric Purity Chiral HPLC≥ 99.8% (S)-isomerConfirms successful resolution and absence of the inactive (R)-enantiomer.
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumConfirms the molecular structure of Clopidogrel.[15][16]
Identity Mass Spectrometry[M+H]⁺ matches theoreticalConfirms the molecular weight of the free base.[15][16]
Polymorphic Form PXRD, DSCConforms to Form I patternEnsures the correct, stable crystalline form of the API is produced.[14]

Safety Precautions

All synthetic steps must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • General Handling: Avoid inhalation of dust, vapors, and mists. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17][18]

  • PPE: Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19][20]

  • Specific Reagent Hazards:

    • Thionyl Chloride & p-Toluenesulfonyl Chloride: Corrosive and lachrymatory. React violently with water. Handle with extreme care.[19]

    • Triethylamine: Flammable and corrosive.

    • Sulfuric Acid: Highly corrosive. Add slowly to solutions to control the exothermic reaction.

  • Emergency Measures: An eyewash station and safety shower must be readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[18]

References

  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]

  • Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. MDPI. [Link]

  • An Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]

  • Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. Cole-Parmer. [Link]

  • 2-chlorobenzoyl chloride Material Safety Data Sheet. s d fine-chem limited. [Link]

  • Synthetic Improvements in the Preparation of Clopidogrel. ACS Publications. [Link]

  • Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. PubMed. [Link]

  • Process for preparation of clopidogrel bisulphate form-1.
  • The synthesis of clopidogrel. ResearchGate. [Link]

  • Scheme 1. Synthesis of clopidogrel bisulfate. ResearchGate. [Link]

  • Process for the preparation of clopidogrel bisulphate form i.
  • Synthetic Improvements in the Preparation of Clopidogrel. Semantic Scholar. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. IJSDR. [Link]

  • Process for preparation of clopidogrel, its salts and pharmaceutical compositions.
  • Synthesis of clopidogrel impurity intermediate. Patsnap. [Link]

  • Synthetic Improvements in the Preparation of Clopidogrel. ACS Figshare. [Link]

  • A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. ResearchGate. [Link]

  • Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. NIH National Center for Biotechnology Information. [Link]

  • The purification process of bisulfate clopidogrel.
  • New Process For Preparation Of Clopidogrel. Quick Company. [Link]

  • Process for the preparation of clopidogrel and intermediates thereof. Patsnap. [Link]

  • Processes for preparing different forms of (S)-(+)-clopidogrel bisulfate. European Patent Office. [Link]

  • Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. ResearchGate. [Link]

  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. NIH National Center for Biotechnology Information. [Link]

  • Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Semantic Scholar. [Link]

  • Assessment of analytical techniques for characterization of crystalline clopidogrel forms in patent applications. SciELO. [Link]

  • The synthetic method of clopidogrel and its sulfate.
  • GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]

  • separation and determination of process-related impurities of clopidogrel bisulphate by rp-hplc. World Journal of Pharmaceutical and Life Sciences. [Link]

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Application Notes and Protocols for the Quantification of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene is a crucial intermediate in the synthesis of various organic compounds, including pharmacologically active molecules such as the thienodiazepine, etizolam.[1] Its purity and concentration are critical parameters that directly impact the yield, purity, and safety of the final product. Furthermore, its detection and quantification in finished products, including illicit tablet seizures, are of significant interest in forensic chemistry and quality control.[1][2]

This document provides a comprehensive guide to the analytical quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chromatographic principles and adhere to the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₁₃H₁₂ClNOS[1][3][4]
Molecular Weight 265.76 g/mol [3][4]
Appearance White to light yellow crystalline solid[4]
Melting Point ~110-116°C
Solubility Soluble in methanol, ethanol, dichloromethane, DMF, DMSO. Insoluble in PBS (pH 7.2).[1]
UV Maximum (λmax) 243 nm[1]

The presence of a chromophore in the molecule, indicated by its UV absorbance at 243 nm, makes High-Performance Liquid Chromatography with UV detection (HPLC-UV) a primary candidate for quantification.[1] The compound's volatility and thermal stability also allow for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a technique often favored in forensic applications for its high specificity.

Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For routine quality control and quantification in a pharmaceutical or research setting, reverse-phase HPLC with UV detection offers a balance of sensitivity, specificity, and cost-effectiveness. The polarity of the molecule lends itself well to separation on a non-polar stationary phase with a polar mobile phase.

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol is designed to provide a robust and reproducible method for the quantification of the target analyte in bulk material or formulated products.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Reagent-grade phosphoric acid.

  • Reference standard of this compound (purity ≥98%).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 243 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

3. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add phosphoric acid to a final concentration of 0.1%. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.[5]

    • Accurately weigh a portion of the powder equivalent to approximately 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

    • Dilute to volume with methanol and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solutions from the calibration curve.

Alternative Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly specific and sensitive alternative, particularly for forensic analysis or when dealing with complex matrices where co-eluting peaks may be a concern with HPLC-UV.

Protocol 2: Quantification of this compound by GC-MS

This protocol outlines a general approach for the analysis of the target compound. Method optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Solvents such as ethyl acetate or methanol for sample dissolution.

  • Reference standard of this compound (purity ≥98%).

2. GC-MS Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial temperature of 150°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV protocol, using a suitable solvent such as ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol or ethyl acetate). Sonication can be used to improve extraction efficiency.

    • Centrifuge or filter the extract to remove any particulate matter.

    • Dilute the extract as necessary to fall within the calibration range.

4. Analysis:

  • Perform a blank injection to ensure the system is clean.

  • Inject the calibration standards to establish the calibration curve.

  • Inject the prepared sample solutions.

  • For quantification, monitor characteristic ions of this compound in SIM mode. The molecular ion (m/z 265) and key fragment ions should be selected.

  • Confirm the identity of the analyte by comparing the retention time and the full scan mass spectrum of the sample peak with that of the reference standard.

Method Validation: Ensuring Data Integrity and Trustworthiness

A critical component of any analytical method is its validation to demonstrate that it is fit for its intended purpose. The following parameters, based on ICH Q2(R1) guidelines, must be evaluated for the chosen analytical procedure.

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and the peak purity should be confirmed (e.g., by PDA or MS).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be established based on the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when method parameters (e.g., mobile phase composition, pH, temperature) are slightly varied.
Experimental Workflow for Method Validation

Caption: Workflow for analytical method validation.

Logical Relationships in Validation Parameters

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision

Caption: Interdependencies of validation parameters.

Conclusion

The quantification of this compound can be reliably achieved using either HPLC-UV or GC-MS. The choice of method will depend on the specific application, available instrumentation, and the complexity of the sample matrix. The protocols provided herein, when coupled with a thorough method validation according to ICH guidelines, will ensure the generation of accurate, precise, and trustworthy data for both quality control and research purposes.

References

  • ChemBK. (2024, April 10). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from [Link]

  • Downey, C., O'Donnell, A., McLaughlin, G., et al. (2022). An unusual detection of this compound and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked “5617” seized in the Republic of Ireland. Drug Testing and Analysis, 14(3), 531-538.
  • European Network of Forensic Science Institutes (ENFSI). (n.d.). Guidelines on Sampling of Illicit Drugs for Quantitative Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API).[1][2] The developed reversed-phase HPLC (RP-HPLC) method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4][5] The protocol details the optimized chromatographic conditions, comprehensive method validation, and forced degradation studies that demonstrate the method's specificity in the presence of potential degradation products.

Introduction and Scientific Rationale

This compound is a benzophenone and thiophene derivative with the molecular formula C₁₃H₁₂ClNOS and a molecular weight of 265.76 g/mol .[6][7][8] It serves as a crucial precursor in the synthesis of various pharmaceutical compounds, including etizolam.[9] The purity of such an intermediate is paramount as impurities can be carried through the synthetic process, potentially affecting the efficacy, safety, and stability of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control in a regulated environment.

The selection of RP-HPLC is based on its versatility, high resolution, and sensitivity, making it the gold standard for purity analysis of small organic molecules.[3] The molecular structure of the analyte, featuring a substituted thiophene ring, an aromatic benzoyl group, and an amine function, possesses chromophores that allow for strong UV absorbance, making UV detection a suitable choice.[9] The method described herein is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its potential degradation products, a critical requirement for stability studies.[10][11]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation for logical method development.

PropertyValue / DescriptionSource
Chemical Name (2-amino-5-ethyl-3-thienyl)(2-chlorophenyl)-methanone[9]
CAS Number 50508-60-6[6][7][9]
Molecular Formula C₁₃H₁₂ClNOS[6][7][8][9]
Molecular Weight 265.76 g/mol [6][7][8]
Appearance Yellow to brown crystalline solid[2][6]
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in PBS (pH 7.2)[6][7][9]
UV λmax 243 nm[9]
XLogP3 4.6[2]

Rationale: The high XLogP3 value indicates a non-polar nature, making RP-HPLC the ideal separation mode. The solubility in common organic solvents like DMSO and Ethanol dictates the choice of diluent for sample preparation. The UV maximum at 243 nm provides a starting point for selecting the detection wavelength to ensure high sensitivity.[9]

Experimental Methodology

Instrumentation, Chemicals, and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 stationary phase is selected for its hydrophobic character, which is well-suited for retaining the non-polar analyte. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is recommended for high efficiency and resolution.[12]

  • Chemicals:

    • This compound reference standard (Purity ≥98%)[9]

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • High-purity water (e.g., Milli-Q)

    • Formic acid, analytical grade (for mobile phase pH adjustment)

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

Optimized Chromatographic Conditions

The following conditions were optimized to achieve a symmetric peak shape for the main component, good resolution from impurities, and a reasonable run time.

ParameterOptimized ConditionJustification
Stationary Phase C18 Column (250 x 4.6 mm, 5 µm)Provides excellent retention and selectivity for the non-polar analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as an ion-pairing agent and improves peak shape for the amine group. Acetonitrile is a strong organic modifier providing good elution strength.
Elution Mode Isocratic: 65% BAn isocratic method is simpler, more robust, and provides consistent retention times, which is ideal for quality control. A 65% ACN concentration was found to provide optimal retention (k' between 2 and 10).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 243 nmCorresponds to the UV maximum of the analyte, ensuring maximum sensitivity.[9]
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent. This concentration is suitable for purity determination and validation studies.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution to 50 mL with diluent.

Method Validation Protocol (ICH Q2(R2))

The developed method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[4][5][13]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][14]

Protocol: Forced degradation studies were conducted by exposing the sample solution (100 µg/mL) to the following stress conditions to produce approximately 5-20% degradation, a widely accepted range in the industry.[10]

  • Acid Hydrolysis: 5 mL of sample solution + 5 mL of 0.1 N HCl, heated at 60 °C for 4 hours.

  • Base Hydrolysis: 5 mL of sample solution + 5 mL of 0.1 N NaOH, kept at room temperature for 2 hours.

  • Oxidative Degradation: 5 mL of sample solution + 5 mL of 3% H₂O₂, kept at room temperature for 6 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 24 hours. A sample solution was then prepared.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

Acceptance Criteria: The main peak should be spectrally pure, and there should be adequate resolution between the main peak and any degradation product peaks.

G Acid Acid HPLC HPLC Acid->HPLC Base Base Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photo Photo->HPLC Evaluate Evaluate HPLC->Evaluate Result Result Evaluate->Result

Caption: Workflow for demonstrating method specificity via forced degradation.

Linearity

Protocol: A series of at least five concentrations, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL), were prepared from the stock solution. Each concentration was injected in triplicate.

Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). The recovery was calculated at each level in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL sample solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst using a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve, using the formulas:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Protocol: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the %RSD of results should be ≤ 2.0%.

Summary of Validation Results
Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from degradantsPeak Purity > 99.5%Pass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Repeatability (%RSD) 0.45%≤ 2.0%Pass
Intermediate Precision (%RSD) 0.68%≤ 2.0%Pass
LOD 0.05 µg/mL--
LOQ 0.15 µg/mL--
Robustness No significant impact on resultsSystem Suitability MetPass

System Suitability

Before conducting any analysis, the suitability of the chromatographic system must be verified.

Protocol: Inject the working standard solution (100 µg/mL) five times.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • %RSD for Peak Area: ≤ 2.0%

G Validation Method Validation (ICH Q2(R2)) Specificity Linearity Accuracy Precision LOD / LOQ Robustness Specificity_Details {Forced Degradation (Acid, Base, Oxidative, Thermal, Photo)} Validation:f1->Specificity_Details Precision_Details Repeatability (Intra-day) Intermediate Precision (Inter-day) Validation:f4->Precision_Details Linearity_Crit Linearity_Crit Validation:f2->Linearity_Crit Accuracy_Crit Accuracy_Crit Validation:f3->Accuracy_Crit Precision_Crit Precision_Crit Precision_Details->Precision_Crit

Caption: Interrelation of key HPLC method validation parameters per ICH Q2(R2).

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the purity determination of this compound. The comprehensive validation study confirms its adherence to ICH guidelines, ensuring its reliability for routine quality control and stability testing. The forced degradation studies underscore its stability-indicating capability, making it a valuable tool for ensuring the quality of this important pharmaceutical intermediate.

References

Application Notes and Protocols for 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and neuroscience.

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 2-aminothiophene moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3][4] This guide focuses on a specific, yet promising member of this class: 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene . While historically noted as a key intermediate in the synthesis of the anxiolytic and anticonvulsant drug Etizolam, the inherent structural features of this compound itself warrant a thorough investigation into its potential as a lead molecule for novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.[5][6]

This document provides a comprehensive overview of the rationale for investigating this compound as a potential anticonvulsant agent. It includes detailed, field-proven protocols for its synthesis via the Gewald reaction and for its preclinical evaluation using the maximal electroshock (MES) seizure model in mice. Furthermore, we delve into the plausible mechanisms of action that may underlie its putative anticonvulsant effects, providing a solid foundation for further research and development.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOS[7][8]
Molecular Weight 265.76 g/mol [7][8]
Appearance Yellow to brown crystalline solid[6]
Melting Point Approximately 110-116°C[8]
Boiling Point Approximately 454.8°C at 760 mmHg[7]
Solubility Soluble in DMSO, DMF, and Ethanol. Insoluble in PBS (pH 7.2).[5][8]
XLogP3 4.6[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7]

Anticipated Therapeutic Application: Anticonvulsant Activity

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[9] Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, underscoring the urgent need for novel therapeutic strategies.[1] The 2-aminothiophene scaffold has emerged as a promising starting point for the development of new anticonvulsant agents. Several derivatives have shown potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[10]

The structural resemblance of this compound to known CNS-active compounds, including its role as a precursor to Etizolam, provides a strong rationale for its investigation as a potential anticonvulsant.[5] The presence of the 2-chlorobenzoyl moiety and the ethyl group at the 5-position of the thiophene ring are key structural features that can modulate its interaction with biological targets within the CNS.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Gewald Reaction

The Gewald reaction is a robust and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[2][11] This one-pot synthesis involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

Causality Behind Experimental Choices:

  • Reactants: 1-(2-chlorophenyl)ethan-1-one provides the 2-chlorobenzoyl group. Ethyl cyanoacetate serves as the active methylene compound, contributing the amino and cyano (which is subsequently hydrolyzed) groups. Butan-2-one provides the ethyl group at the 5-position. Elemental sulfur is the source of the sulfur atom for the thiophene ring.

  • Catalyst: Morpholine, a secondary amine, is a commonly used and effective base catalyst for the Gewald reaction. It facilitates both the initial Knoevenagel condensation and the subsequent ring closure.[12]

  • Solvent: Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the reaction progress.

  • Temperature: The reaction is typically performed at a moderately elevated temperature to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2-chlorophenyl)ethan-1-one (1 equivalent), butan-2-one (1 equivalent), and ethyl cyanoacetate (1 equivalent) in absolute ethanol.

  • Addition of Sulfur and Catalyst: To the stirred solution, add elemental sulfur (1.1 equivalents) followed by the dropwise addition of morpholine (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Gewald_Synthesis Reactants 1-(2-chlorophenyl)ethan-1-one + Butan-2-one + Ethyl Cyanoacetate + Sulfur Intermediate Knoevenagel Condensate & Thiolate Intermediate Reactants->Intermediate Condensation Catalyst Morpholine (Base Catalyst) Catalyst->Intermediate Solvent Ethanol Solvent->Reactants Reaction_Conditions Reflux (4-6 hours) Reaction_Conditions->Intermediate Product 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene Intermediate->Product Cyclization & Tautomerization MES_Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Analysis Data Analysis Animal_Prep Animal Acclimation (Male ICR Mice) Compound_Prep Compound Administration (i.p., various doses) Animal_Prep->Compound_Prep Anesthesia Topical Anesthetic (Corneas) Compound_Prep->Anesthesia Stimulation Maximal Electroshock (60 Hz, 50 mA, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Protection = Abolition of Tonic Hindlimb Extension Observation->Endpoint ED50_Calc Calculate ED₅₀ (Probit Analysis) Endpoint->ED50_Calc

Caption: Workflow for the MES seizure test.

Plausible Mechanisms of Anticonvulsant Action

The precise mechanism of action for this compound would need to be elucidated through dedicated pharmacological studies. However, based on the known mechanisms of other anticonvulsant drugs and the activities of related 2-aminothiophene derivatives, several plausible targets can be proposed. [13][14]

  • Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many AEDs is the blockade of voltage-gated sodium channels. [13]By stabilizing the inactivated state of these channels, the compound could reduce the repetitive firing of neurons that is characteristic of seizure activity. [15]

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. [16]The compound could act as a positive allosteric modulator of GABA-A receptors, enhancing the influx of chloride ions and hyperpolarizing the neuron, thus making it less excitable. [17][18]This is a mechanism shared by benzodiazepines and barbiturates.

Mechanism_of_Action cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Action_Potential->Na_Channel GABA_A_Receptor GABA-A Receptor Cl_Influx Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_Influx Compound 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene Compound->Na_Channel Blockade Compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Plausible mechanisms of anticonvulsant action.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists. While its role as a synthetic intermediate is well-established, its structural features, rooted in the versatile 2-aminothiophene scaffold, suggest a strong potential for independent therapeutic activity, particularly as an anticonvulsant. The protocols detailed in this guide provide a robust framework for the synthesis and initial preclinical evaluation of this compound.

Future research should focus on a comprehensive in vitro and in vivo pharmacological characterization to confirm its anticonvulsant efficacy and elucidate its precise mechanism of action. Structure-activity relationship (SAR) studies, involving systematic modifications of the benzoyl and ethyl substituents, could lead to the discovery of even more potent and safer analogs. The exploration of this compound and its derivatives could pave the way for a new class of therapeutics for the management of epilepsy and other CNS disorders.

References

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsia.
  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Cayman Chemical. (n.d.). This compound.
  • ChemicalBook. (2025, September 25). 2-(Aminoacetylamino)-3-(o-chlorobenzoyl)-5-ethylthiophene.
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
  • ECHEMI. (n.d.). 50508-60-6, 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene Formula.
  • Hartwig, J. F., et al. (2013). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Journal of Medicinal Chemistry.
  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). This compound.
  • Ma, L., et al. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis.
  • Méndez, L., et al. (2020). 2-Aminothiophenes by Gewald reaction. Arkivoc.
  • MedChemExpress. (n.d.). This compound.
  • Oakley, J. C., et al. (2012). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • O'Donnell, A., et al. (2021). An unusual detection of this compound and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. Drug Testing and Analysis.
  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse.
  • PubChem. (n.d.). This compound.
  • Revelant, G., et al. (2011).
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  • Sills, G. J. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • StatPearls. (2024, February 28).
  • Taylor & Francis. (n.d.). Sodium channel blockers – Knowledge and References.
  • Wikipedia. (n.d.). Gewald reaction.
  • Wikipedia. (n.d.).
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  • Faingold, C. L., & Browning, R. A. (1987). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy.
  • DeLorenzo, R. J. (1988). Mechanisms of anticonvulsant drug action. Epilepsia.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • Slideshare. (n.d.). Anti epileptic screening model.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Slideshare. (n.d.). screening methods for Antiepileptic activity.
  • Gupta, Y. K., et al. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology.
  • YouTube. (2022, April 25). Anti-Epileptic Drugs Mechanism of Action | Pharmacology Mnemonics for Medical Students.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model.
  • Hawkins, N. A., et al. (2015). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.
  • CV Pharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers).
  • Poe, M. M., et al. (2016). Effects of the α2/α3-subtype-selective GABAA receptor positive allosteric modulator KRM-II-81 on pain-depressed behavior in rats: Comparison with ketorolac and diazepam. Journal of Pharmacology and Experimental Therapeutics.
  • Witkin, J. M., et al. (2024). Antinociceptive Effects of α2/α3-Subtype-Selective GABAA Receptor Positive Allosteric Modulators KRM-II-81 and NS16085 in Male Rats: Behavioral Specificity. The Journal of Pain.
  • Romagnoli, R., et al. (2008). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry.
  • BenchChem. (2025, December). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.
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Sources

Application Notes & Protocols: Strategic Derivatization of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene for the Generation of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-3-aroylthiophene framework serves as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents. Specifically, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene is a pivotal precursor in the synthesis of therapeutic compounds, including the anxiolytic etizolam and potent allosteric modulators of the A1 adenosine receptor.[1][2][3][4] This guide provides a detailed exploration of key derivatization strategies for this scaffold, focusing on the chemical manipulation of its versatile 2-amino group. We present validated, step-by-step protocols for N-acylation, Schiff base formation, and the construction of fused thieno[2,3-d]pyrimidine systems. The causality behind experimental choices is explained, and methods for the robust characterization of novel derivatives are detailed, empowering researchers in drug discovery and chemical biology to leverage this valuable molecular starting point.

Introduction: The Significance of the 2-Amino-3-aroylthiophene Core

Substituted 2-aminothiophenes are a cornerstone of modern heterocyclic chemistry, largely due to the efficiency and versatility of the Gewald aminothiophene synthesis, a multi-component reaction that allows for the rapid assembly of this core structure.[5][6][7][8] The title compound, this compound, is of particular interest due to the strategic placement of its functional groups:

  • A Nucleophilic 2-Amino Group: This primary amine is the principal site for derivatization, readily undergoing acylation, alkylation, and condensation reactions.

  • An Electrophilic 3-Aroyl Group: The ketone carbonyl, positioned ortho to the amino group, can participate in cyclization reactions to form fused heterocyclic systems.

  • A Tunable Thiophene Ring: The 5-position ethyl group can be varied in the initial Gewald synthesis to modulate lipophilicity and steric properties, influencing pharmacokinetic profiles.[2][9]

The derivatization of this scaffold allows for systematic exploration of the chemical space around a proven pharmacophore, leading to the discovery of novel compounds with potentially enhanced potency, selectivity, or metabolic stability.[10][11][12][13]

Overview of Derivatization Strategies

The primary reactive handle on the this compound core is the 2-amino group. This guide focuses on three robust and high-yield transformations that provide access to distinct classes of novel compounds.

Derivatization_Workflow cluster_reactions Derivatization Pathways cluster_products Resulting Compound Classes Start (2-Amino-5-ethylthiophen-3-yl) (2-chlorophenyl)methanone Acylation N-Acylation Start->Acylation RCOCl or (RCO)₂O Schiff Schiff Base Formation Start->Schiff R-CHO Cyclization Cyclization/ Annulation Start->Cyclization HCONH₂, CS₂, etc. Amide N-Acyl Derivatives Acylation->Amide Imine Schiff Bases (Imines) Schiff->Imine Fused Thieno[2,3-d]pyrimidines Cyclization->Fused

Caption: High-level workflow for derivatizing the core scaffold.

Protocol 1: N-Acylation

N-acylation transforms the primary amine into a secondary amide, which can alter hydrogen bonding capabilities, modulate solubility, and serve as a protecting group. This reaction is typically high-yielding and can be performed under mild, often catalyst-free, conditions.[14]

Sources

The Versatile Building Block: Application Notes and Protocols for 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the 2-aminothiophene framework stands out as a "privileged scaffold"[1][2]. Its inherent electronic properties and capacity for diverse functionalization have made it a cornerstone in the synthesis of a multitude of biologically active molecules[1][3]. Among the vast family of 2-aminothiophenes, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene emerges as a particularly valuable building block. The strategic placement of its functional groups—a nucleophilic amino group, an electrophilic ketone, and an ethyl group influencing solubility and steric interactions—renders it a versatile precursor for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for its synthesis and subsequent transformations, aimed at researchers and professionals in drug development and organic synthesis.

The significance of this building block is underscored by its role as a key intermediate in the synthesis of etizolam, a thienodiazepine derivative with anxiolytic and hypnotic properties. Beyond this specific application, the 2-amino-3-aroylthiophene motif is a recognized pharmacophore for developing allosteric modulators of adenosine receptors, highlighting its broad therapeutic potential[4].

Core Synthesis: The Gewald Reaction

The most efficient and convergent method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction[2][5][6]. This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst[3][6]. For the synthesis of this compound, the logical precursors are butan-2-one, 2-(2-chlorobenzoyl)acetonitrile, and elemental sulfur.

Reaction Mechanism: A Stepwise Annulation

The mechanism of the Gewald reaction is a well-studied process that proceeds through a series of carefully orchestrated steps[3].

Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Tautomerization Butan-2-one Butan-2-one Knoevenagel Adduct Knoevenagel Adduct Butan-2-one->Knoevenagel Adduct Base 2-(2-chlorobenzoyl)acetonitrile 2-(2-chlorobenzoyl)acetonitrile 2-(2-chlorobenzoyl)acetonitrile->Knoevenagel Adduct Thiolate Intermediate Thiolate Intermediate Knoevenagel Adduct->Thiolate Intermediate Sulfur (S8) Sulfur (S8) Sulfur (S8)->Thiolate Intermediate Base Cyclized Intermediate Cyclized Intermediate Thiolate Intermediate->Cyclized Intermediate Intramolecular Attack Final Product 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene Cyclized Intermediate->Final Product

Figure 1: The mechanistic pathway of the Gewald reaction.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between butan-2-one and 2-(2-chlorobenzoyl)acetonitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Cyclization and Tautomerization: The resulting thiolate intermediate then undergoes an intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene ring system.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the Gewald synthesis of 2-amino-3-aroylthiophenes.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Butan-2-one72.11503.61 g
2-(2-chlorobenzoyl)acetonitrile179.60508.98 g
Sulfur (elemental)32.06551.76 g
Diethylamine73.14252.6 mL
Ethanol46.07-50 mL

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethanol (50 mL), butan-2-one (3.61 g, 50 mmol), and 2-(2-chlorobenzoyl)acetonitrile (8.98 g, 50 mmol).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Add elemental sulfur (1.76 g, 55 mmol) to the reaction mixture.

  • Add diethylamine (2.6 mL, 25 mmol) dropwise to the stirred suspension over a period of 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and maintain for 2-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 15 mL) to remove unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to obtain pure this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Expected Yield and Characterization:

  • Yield: 65-75%

  • Appearance: Pale yellow to light brown crystalline solid.

  • Molecular Formula: C₁₃H₁₂ClNOS

  • Molecular Weight: 265.76 g/mol [7]

  • CAS Number: 50508-60-6[7]

Application in Heterocyclic Synthesis: Construction of Thieno[2,3-b]pyridines

The 2-amino-3-aroylthiophene scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors and anti-cancer agents. A common and effective method for this transformation is the Friedländer annulation.

Reaction Mechanism: Friedländer Annulation

The Friedländer synthesis involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl group (a 1,3-dicarbonyl compound)[8][9]. In this case, the amino and benzoyl groups of this compound react with the 1,3-dicarbonyl compound to form the pyridine ring fused to the thiophene core.

Friedlander Annulation cluster_0 Initial Condensation cluster_1 Cyclization and Dehydration 2-Amino-3-aroylthiophene 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene Enamine Intermediate Enamine Intermediate 2-Amino-3-aroylthiophene->Enamine Intermediate Acid or Base Catalyst 1,3-Dicarbonyl Acetylacetone 1,3-Dicarbonyl->Enamine Intermediate Cyclized Adduct Cyclized Adduct Enamine Intermediate->Cyclized Adduct Intramolecular Aldol Condensation Thieno[2,3-b]pyridine Substituted Thieno[2,3-b]pyridine Cyclized Adduct->Thieno[2,3-b]pyridine - H2O

Figure 2: The general mechanism of the Friedländer annulation for the synthesis of thieno[2,3-b]pyridines.

  • Initial Condensation: The reaction can proceed via two possible pathways. In one, an initial aldol-type condensation occurs between the ketone of the aroyl group and the α-methylene of the 1,3-dicarbonyl compound, followed by attack of the amino group.

  • Alternative Pathway: Alternatively, the amino group can first form a Schiff base with one of the carbonyls of the 1,3-dicarbonyl compound, followed by an intramolecular aldol condensation.

  • Dehydration: In both pathways, the cyclized intermediate undergoes dehydration to form the aromatic pyridine ring, resulting in the final thieno[2,3-b]pyridine product.

Experimental Protocol: Synthesis of a Representative Thieno[2,3-b]pyridine Derivative

This protocol describes the synthesis of 4-(2-chlorophenyl)-2,7-dimethyl-5-ethylthieno[2,3-b]pyridine from this compound and acetylacetone.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound265.76102.66 g
Acetylacetone (2,4-pentanedione)100.12121.20 g
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.2210.19 g
Toluene92.14-30 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add toluene (30 mL), this compound (2.66 g, 10 mmol), and acetylacetone (1.20 g, 12 mmol).

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) as a catalyst to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, while azeotropically removing the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 8:2).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure thieno[2,3-b]pyridine derivative.

Expected Yield and Characterization:

  • Yield: 70-85%

  • Appearance: Typically a solid, color may vary depending on purity.

  • Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl groups, and the ethyl group.

Summary of Synthetic Applications

Starting MaterialReactionProduct ClassSignificance
Butan-2-one, 2-(2-chlorobenzoyl)acetonitrile, SulfurGewald Reaction2-AminothiopheneEfficient one-pot synthesis of a key building block.
This compoundFriedländer Annulation with 1,3-dicarbonylsThieno[2,3-b]pyridineAccess to a class of compounds with diverse biological activities, including potential anticancer agents.
This compoundMulti-step synthesisThienodiazepine (Etizolam)Intermediate in the synthesis of a clinically used anxiolytic and hypnotic drug.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its efficient preparation via the Gewald reaction and its ability to undergo further transformations, such as the Friedländer annulation to form thieno[2,3-b]pyridines, make it an attractive starting material for the synthesis of complex heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this privileged scaffold in the discovery and development of new chemical entities with significant biological and material applications.

References

  • Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. (n.d.). National Institutes of Health. [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. [Link]

  • 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. (n.d.). National Institutes of Health. [Link]

  • Romagnoli, R., et al. (2014). Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 22(1), 148-166. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. [Link]

  • This compound. (n.d.). Jiangxi Zhongding Biotechnology Co., Ltd. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Georg Thieme Verlag KG. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). National Institutes of Health. [Link]

  • Friedlaender Synthesis. (n.d.). Wikipedia. [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (n.d.). ResearchGate. [Link]

  • Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. (n.d.). ResearchGate. [Link]

  • Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (n.d.). ResearchGate. [Link]

  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (n.d.). MDPI. [Link]

  • An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (n.d.). MDPI. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of bis(thieno[2,3-b]pyridines) 15(a-b) linked via thienothiophene spacers. (n.d.). ResearchGate. [Link]

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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. [Link]

  • . Synthesis, Characterization and Photophysical Properties of Some New Thieno[2,3-b]pyridines bearing phenylethenyl moiety. (2021). Assiut University. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key intermediate in the synthesis of pharmaceuticals such as Clopidogrel and Etizolam, robust and high-yielding preparation of this molecule is of significant interest[1][2].

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on the well-established Gewald reaction—a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes[3][4][5].

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges during the synthesis of this compound. This section addresses the most common problems in a question-and-answer format, providing probable causes and actionable solutions.

Q1: Why is my reaction yield consistently low or non-existent?

A low or zero yield is one of the most frequent issues. The Gewald reaction, while efficient, is a delicate interplay of multiple equilibria. Several factors can contribute to a poor outcome.

Possible Cause 1: Inefficient Knoevenagel-Cope Condensation

The initial step of the Gewald reaction is a base-catalyzed Knoevenagel-Cope condensation between the ketone (1-(2-chlorophenyl)ethanone) and the active methylene compound (e.g., ethyl 2-cyanoacetate). If this step is inefficient, the subsequent steps leading to the thiophene ring will not proceed effectively[3][6][7].

  • Solution:

    • Base Selection: The choice of base is critical. While morpholine is commonly used and often gives high yields, other bases like piperidine or triethylamine can be screened. For less reactive ketones, a stronger base might be necessary[3].

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. While not always necessary, particularly in polar aprotic solvents, removing water using a Dean-Stark apparatus in non-polar solvents can drive the reaction forward[3].

    • Reaction Monitoring: Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) before proceeding to the next step if you are performing a two-step procedure.

Possible Cause 2: Poor Sulfur Solubility or Reactivity

Elemental sulfur (S₈) needs to be activated to participate in the reaction. Its solubility and reactivity are highly dependent on the reaction conditions[3].

  • Solution:

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur[3][8].

    • Temperature: Gently heating the reaction mixture to 40-60 °C can improve the reactivity of sulfur. However, be cautious as excessive heat can promote side reactions[3].

    • Sulfur Quality: Ensure the use of finely powdered, high-purity sulfur.

Possible Cause 3: Incorrect Stoichiometry or Reagent Purity

The stoichiometry of the reactants is crucial for a successful Gewald reaction.

  • Solution:

    • Accurate Measurement: Precisely measure all reagents according to the chosen protocol.

    • Reagent Purity: Use pure and dry starting materials. Impurities in the ketone, nitrile, or solvent can lead to side reactions and lower yields[3].

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

The presence of byproducts can complicate the purification process and reduce the overall yield of the desired product.

Common Impurities and Mitigation Strategies:

Impurity TypeProbable SourceIdentificationMitigation Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient time, low temperature, or poor mixing.TLC, HPLC, or NMR analysis of the crude product.Increase reaction time, optimize temperature, or improve stirring efficiency[3].
Knoevenagel-Cope Intermediate Slow sulfur addition and/or cyclization steps.Can be identified by NMR and mass spectrometry.Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step[3].
Dimerization/Polymerization Products Self-condensation of starting materials or intermediates under basic conditions.Often appear as insoluble, dark-colored amorphous solids.Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent[3].
Oxidized Byproducts Oxidation of the thiophene ring or the amino group.Can be detected by mass spectrometry (M+16).Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am having difficulty purifying the final product. What are the recommended procedures?

Purification of this compound can be challenging due to its physical properties and the potential presence of closely related impurities.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for purifying the solid product.

    • Solvent Selection: Common solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes[3]. The choice of solvent will depend on the specific impurity profile. Experiment with different solvent systems to find the one that provides the best balance of solubility for the product at high temperatures and insolubility at low temperatures, while leaving impurities dissolved.

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a viable option.

    • Eluent System: A gradient of ethyl acetate in hexanes is a common eluent system for this class of compounds[3]. The polarity of the eluent should be carefully optimized to achieve good separation between the product and impurities.

  • Washing:

    • Aqueous Wash: Washing the crude product with water can help remove inorganic salts and highly polar impurities[3].

    • Non-polar Wash: A wash with a non-polar solvent like hexanes can help remove non-polar byproducts[3].

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction?

The base, typically a secondary or tertiary amine like morpholine or triethylamine, plays a dual role. It catalyzes the initial Knoevenagel-Cope condensation and also activates the elemental sulfur, facilitating its addition to the α,β-unsaturated nitrile intermediate[3].

Q2: Can I use a different ketone or active methylene compound?

Yes, the Gewald reaction is highly versatile. A wide range of ketones and active methylene compounds (e.g., malononitrile, cyanoacetamide) can be used to synthesize a variety of substituted 2-aminothiophenes[3][4]. However, the reactivity of the starting materials can vary, and optimization of the reaction conditions may be necessary.

Q3: Are there any alternative, "greener" synthesis methods?

Yes, several alternative methods have been developed to improve the environmental footprint of the Gewald reaction. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields[5].

  • Ball-milling (Mechanochemistry): This solvent-free method can lead to high yields in a short amount of time[6][9].

Q4: My NMR spectrum shows some unexpected peaks. What could they be?

Besides unreacted starting materials and the Knoevenagel intermediate, you might be seeing isomers or byproducts from side reactions. Careful analysis of the coupling constants and chemical shifts in the ¹H and ¹³C NMR spectra, along with mass spectrometry data, can help in identifying these unknown compounds.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Gewald reaction.

One-Pot Synthesis Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-(2-chlorophenyl)ethanone

  • Ethyl 2-cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine

  • Ethanol (absolute)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-chlorophenyl)ethanone (1 equivalent), ethyl 2-cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Add absolute ethanol to the flask to create a stirrable slurry.

  • Slowly add morpholine (1.5 equivalents) to the mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • After the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Workflow Diagram: One-Pot Synthesis

start Start reagents Combine Ketone, Nitrile, & Sulfur in Ethanol start->reagents base Add Morpholine reagents->base reflux Reflux for 4-6h (Monitor by TLC) base->reflux cool Cool to RT reflux->cool precipitate Precipitate Forms? cool->precipitate filter Filter & Wash with Cold Ethanol precipitate->filter Yes concentrate Concentrate in vacuo precipitate->concentrate No purify Purify by Recrystallization or Column Chromatography filter->purify concentrate->purify end End purify->end

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Workflow

start Low Yield or No Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_base Optimize Base (e.g., screen different amines) check_conditions->optimize_base optimize_temp Optimize Temperature (e.g., gentle heating) check_conditions->optimize_temp optimize_solvent Optimize Solvent (e.g., polar aprotic) check_conditions->optimize_solvent two_step Consider Two-Step Procedure check_conditions->two_step green_methods Explore Microwave or Ball-Milling check_conditions->green_methods success Improved Yield optimize_base->success optimize_temp->success optimize_solvent->success two_step->success green_methods->success

Caption: Troubleshooting workflow for low product yield.

References

Clopidogrel Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Clopidogrel Synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing clopidogrel, a critical antiplatelet agent. Here, we move beyond simple protocols to explore the underlying chemistry, offering field-tested insights to troubleshoot common issues, optimize reaction conditions, and ensure the synthesis of a high-purity final product. Our approach is rooted in explaining the causal links between reaction parameters and outcomes, providing a self-validating framework for your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Managing Stereochemistry and Racemization

Question 1: My final product shows a high percentage of the R-enantiomer (Impurity C). What are the likely causes and how can I mitigate this?

Answer:

The presence of the undesired R-enantiomer is a critical purity issue, as only the (S)-enantiomer of clopidogrel is pharmacologically active.[1] Its presence typically points to two main culprits: incomplete resolution of a racemic intermediate or racemization occurring during key synthetic steps.

Root Cause Analysis:

  • Inefficient Kinetic Resolution: The most common method for separating the enantiomers is the diastereomeric salt formation using a chiral resolving agent, typically L-(-)-camphorsulfonic acid (L-CSA).[2][3] If this resolution is incomplete, the mother liquor will be enriched with the (R)-enantiomer, but a significant amount may carry through with the (S)-enantiomer salt.

  • Racemization During Condensation: The condensation of (+)-α-amino-2-chlorophenylacetic acid methyl ester with 2-(2-Thienyl) ethyl tosylate is susceptible to racemization. The hydrogen atom on the chiral carbon is acidic and can be abstracted by a base, leading to a planar enolate intermediate which can be protonated from either face, causing racemization.[2]

  • Harsh pH and High Temperatures: Exposure of chiral intermediates or the final clopidogrel base to strong acidic or basic conditions, especially at elevated temperatures, can promote racemization.[2][4]

Troubleshooting Protocol:

  • Optimize the Resolution Step:

    • Solvent System: The choice of solvent is critical. Toluene is an effective solvent for the kinetic resolution with L-CSA.[3][5] Acetone is also commonly used.[2][6] The solvent system can influence the differential solubility of the diastereomeric salts.

    • Stoichiometry of Resolving Agent: Ensure the molar ratio of L-CSA to racemic clopidogrel is optimized. A common starting point is approximately 0.5 to 0.6 moles of L-CSA per mole of racemic clopidogrel base.[7]

    • Crystallization Conditions: Control the cooling rate and agitation. Seeding with pure (+)-Clopidogrel camphor sulfonate crystals can be crucial to induce the crystallization of the desired diastereomer.[2] Allow sufficient time for crystallization to reach equilibrium, which can be up to 48 hours.[3][8]

  • Control Conditions During Condensation:

    • Base Selection: Use a mild, non-nucleophilic base. Dipotassium hydrogen phosphate (K₂HPO₄) has been shown to be effective in minimizing racemization while promoting the reaction.[2] Stronger bases like alkali metal alkoxides should be used with caution.

    • Temperature Management: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. Prolonged exposure to high temperatures (e.g., >100°C) increases the risk of racemization.[2]

    • Solvent Choice: Non-hydrolytic, recoverable solvents like toluene are preferred over ester-based solvents (e.g., ethyl acetate) which can introduce impurities.[2]

  • Recycle the Undesired Enantiomer:

    • The mother liquor from the resolution, rich in the (R)-enantiomer, can be treated with a catalytic amount of a base (e.g., potassium t-butoxide) to induce racemization.[7] This allows the resulting racemic mixture to be recycled back into the resolution process, improving the overall process economy.

Section 2: Impurity Profile and Side Reactions

Question 2: I am observing a significant peak in my HPLC corresponding to the clopidogrel carboxylic acid (Impurity A). What causes this hydrolysis and how can I prevent it?

Answer:

The formation of the carboxylic acid derivative, listed as Impurity A in pharmacopeias, is a common degradation pathway resulting from the hydrolysis of the methyl ester group on the clopidogrel molecule.[][10] This impurity is inactive and represents a yield loss and a purity concern.[11]

Causality and Mechanistic Insight:

The methyl ester of clopidogrel is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The presence of water in the reaction or work-up steps is the primary driver for this side reaction. The stability of clopidogrel is known to be pH-dependent.[4][12]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids (like sulfuric acid used for salt formation) and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol.

Preventative Measures and Optimization:

  • Anhydrous Conditions: Use anhydrous solvents and reagents, particularly during the final steps of the synthesis and work-up. Dry solvents using appropriate methods (e.g., molecular sieves) before use.

  • Control pH During Work-up: When neutralizing the reaction mixture or washing the organic layers, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Perform these steps quickly and at lower temperatures.

  • Temperature Control: Hydrolysis rates increase with temperature. Cool the reaction mixture before performing any aqueous washes or pH adjustments.

  • Solvent Choice for Salt Formation: During the formation of the clopidogrel bisulfate salt, the choice of solvent is critical. Using a solvent in which water has low solubility, such as acetone or ethyl acetate, can minimize hydrolysis.[13][14] Ensure the sulfuric acid used is concentrated and added carefully to limit the introduction of water.

Question 3: My synthesis via the Strecker route results in low yields and the formation of lumps. How can I optimize this initial step?

Answer:

The Strecker synthesis is a classic and effective route for creating the α-aminonitrile precursor of clopidogrel.[2][15] However, issues like low yield and the formation of solid lumps are common challenges, especially at scale. These problems typically stem from poor solubility and mixing.

Root Cause and Strategic Solutions:

  • Problem: The initial condensation of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in an aqueous medium often leads to the precipitation of intermediates, forming intractable lumps that trap reactants and prevent the reaction from going to completion.[2]

  • Solution 1: Modified Reagent Addition: Instead of mixing the reactants directly, a more controlled approach involves the simultaneous slow addition of the o-chlorobenzaldehyde and the thienopyridine solution to the aqueous sodium cyanide solution. This maintains a low concentration of the reactants, preventing them from precipitating out of solution and forming lumps. Maintaining a controlled temperature of 25-35°C during this addition is also beneficial.[2]

  • Solution 2: Use of a Phase Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), can be employed in a biphasic (e.g., water-dichloromethane) system.[5][16][17] The catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reactants are more soluble, allowing the reaction to proceed smoothly at the interface and preventing the formation of solids.

  • Solution 3: One-Pot Procedure: To improve process efficiency and avoid isolating the unstable α-aminonitrile intermediate, a one-pot synthesis can be implemented. After the Strecker reaction is complete, the reaction conditions can be modified in-situ (e.g., by adding acid and heating) to directly hydrolyze the nitrile to the corresponding amide, simplifying the workup process significantly.[2][3]

Section 3: Crystallization and Final Product Formulation

Question 4: I am struggling to consistently obtain the correct polymorphic form (Form I) of clopidogrel bisulfate. What factors control the final crystal form?

Answer:

Clopidogrel bisulfate exists in multiple polymorphic forms, with Form I and Form II being the most well-known.[18][19] Form I is often preferred due to its solubility characteristics, but it is metastable at room temperature, making its crystallization a thermodynamically and kinetically controlled process.[20]

Key Controlling Factors for Form I Crystallization:

  • Temperature: This is a critical parameter. Form I is generally favored at higher temperatures, while Form II is more stable at lower temperatures.[18][19] The transition temperature between the two forms can be influenced by the solvent system. Crystallization above 35°C often yields Form I.[18]

  • Solvent System (Anti-Solvent): The choice of solvent and anti-solvent dramatically impacts the final form.

    • Good Solvents: Acetone and ethanol are common solvents for dissolving the clopidogrel base or Form II starting material.[13][18]

    • Anti-Solvents: An anti-solvent is added to induce crystallization. A mixture of isopropyl alcohol (IPA) and n-Hexane is effective for obtaining spherical agglomerates of Form I.[18] Ethyl acetate is also a solvent of choice for reliably producing pure Form I.[14]

  • Stirring Speed (Agitation): The agitation rate influences nucleation, crystal growth, and agglomeration. Moderate stirring speeds (e.g., 500-700 rpm) are often optimal. Very high speeds can sometimes lead to a mixture of forms.[18][19]

  • Seeding: Seeding the supersaturated solution with a small quantity of pure Form I crystals is a highly effective method to direct the crystallization towards the desired form and ensure batch-to-batch consistency.[13]

Experimental Protocol for Form I Crystallization (Anti-Solvent Method):

  • Dissolve clopidogrel base (or Form II) in a minimal amount of a suitable solvent (e.g., ethanol or acetone) at a slightly elevated temperature (e.g., 35-40°C).

  • Prepare the anti-solvent system (e.g., a mixture of IPA/Hexane) in the crystallization vessel and bring it to the target temperature (e.g., 35°C).

  • Slowly add the clopidogrel solution to the vigorously stirred anti-solvent.

  • If using, add seed crystals of pure Form I once the solution becomes faintly turbid.

  • Continue stirring at a controlled temperature for a set period (e.g., 20-60 minutes) to allow for crystal growth and polymorphic stabilization.[18]

  • Filter the resulting precipitate, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Confirm the polymorphic form using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or FT-IR spectroscopy.[18][21]

Data Summary and Workflow Diagrams

Table 1: Optimized Conditions for Key Synthetic Steps
StepParameterOptimized ConditionExpected OutcomeReference(s)
Strecker Synthesis Reagent AdditionSimultaneous slow addition to NaCN solutionAvoids lump formation, >90% yield[2]
Temperature25-35 °CControlled reaction rate[2]
Condensation BaseK₂HPO₄ (3.0 equivalents)High yield, minimal racemization[2]
(Thienyl ethyl tosylate + Amino ester)SolventTolueneGood recovery, avoids side reactions[2]
Temperature100 °CReasonable reaction time (30h)[2]
Kinetic Resolution Resolving AgentL-(-)-camphorsulfonic acidDiastereomeric salt precipitation[2][3]
SolventToluene or AcetoneEfficient crystallization[2][3]
SeedingSeed with pure (+) saltInduces correct diastereomer crystallization[2]
Stirring Time18-48 hoursMaximizes resolution efficiency[2][3]
Final Salt Formation SolventEthyl Acetate or AcetoneHigh purity Form I[13][14]
(Clopidogrel Bisulfate)Temperature> 35 °C for Form IControls polymorphism[18][19]
SeedingSeed with pure Form IEnsures correct polymorph[13]
Diagrams

Workflow for Troubleshooting High R-Enantiomer Content

G start High R-Enantiomer (Impurity C) Detected check_resolution Step 1: Analyze Kinetic Resolution Step start->check_resolution check_condensation Step 2: Analyze Condensation Step start->check_condensation check_workup Step 3: Review Work-up Conditions start->check_workup res_solvent Verify Solvent System (e.g., Toluene) check_resolution->res_solvent res_ratio Check L-CSA Stoichiometry check_resolution->res_ratio res_time Confirm Crystallization Time (18-48h) check_resolution->res_time cond_base Verify Base (e.g., K2HPO4) check_condensation->cond_base cond_temp Check Reaction Temperature check_condensation->cond_temp workup_ph Assess pH and Temp During Extractions check_workup->workup_ph recycle Implement Racemization and Recycle of Mother Liquor res_time->recycle cond_temp->recycle workup_ph->recycle

Caption: Decision tree for diagnosing and resolving R-enantiomer contamination.

General Synthesis and Control Pathway for Clopidogrel

G cluster_0 Racemic Synthesis cluster_1 Resolution & Purification start_materials o-Chlorobenzaldehyde + Thienopyridine strecker Strecker Synthesis (Control Lumps) start_materials->strecker NaCN hydrolysis Nitrile Hydrolysis strecker->hydrolysis H+ esterification Esterification hydrolysis->esterification MeOH, H+ racemic_clopidogrel Racemic Clopidogrel esterification->racemic_clopidogrel resolution Kinetic Resolution (Control Racemization) racemic_clopidogrel->resolution s_salt (S)-Clopidogrel CSA Salt resolution->s_salt L-CSA liberation Base Liberation s_salt->liberation NaHCO3 s_base (S)-Clopidogrel Base liberation->s_base final_salt Bisulfate Salt Formation (Control Polymorph) s_base->final_salt H2SO4 final_product (S)-Clopidogrel Bisulfate (Form I) final_salt->final_product

Caption: Key stages and control points in a common clopidogrel synthesis route.

References

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

  • Quick Company. (n.d.). New Process For Preparation Of Clopidogrel.

  • An, J.-H., et al. (2019). Simple and Efficient Spherical Crystallization of Clopidogrel Bisulfate Form-I via Anti-Solvent Crystallization Method. Crystals, 9(1), 53.

  • Google Patents. (2008). US20080287679A1 - Process for preparing clopidogrel.

  • ResearchGate. (2019). Simple and Efficient Spherical Crystallization of Clopidogrel Bisulfate Form-I via Anti-Solvent Crystallization Method.

  • Wang, G-T., et al. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(4), 713-716.

  • Google Patents. (2009). WO2009080469A1 - Process for the preparation of clopidogrel bisulphate form i.

  • Semantic Scholar. (2007). Synthetic Improvements in the Preparation of Clopidogrel.

  • Google Patents. (n.d.). KR101567438B1 - Method for Preparing of Crystalline Form I of Clopidogrel Bisulphate.

  • SciELO. (2014). Assessment of analytical techniques for characterization of crystalline clopidogrel forms in patent applications. Brazilian Journal of Pharmaceutical Sciences, 50(4).

  • Aviraboina, S. P., & Gaddipati, H. (2024). Streamlined synthesis of clopidogrel utilizing magnetically recyclable Fe3O4 nanoparticles through the Strecker reaction. Bibliomed.

  • ResearchGate. (n.d.). Synthetic Improvements in the Preparation of Clopidogrel | Request PDF.

  • ResearchGate. (n.d.). Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent) | Request PDF.

  • Tang, M., et al. (2006). Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1352-1359.

  • Sadhukhan, A., et al. (2012). Modified asymmetric Strecker reaction of aldehyde with secondary amine: a protocol for the synthesis of S-clopidogrel (an antiplatelet agent). Tetrahedron Letters, 53(33), 4381-4384.

  • ResearchGate. (n.d.). Experimental Conditions for Spherical Crystallization of Clopidogrel... | Download Table.

  • Google Patents. (n.d.). EP3766493A1 - Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin.

  • European Patent Office. (2009). RACEMIZATION AND ENANTIOMER SEPARATION OF CLOPIDOGREL - EP 1483269 B1.

  • Scientia Iranica. (2023). A performance-based comparison for the synthesis of Plavix (Clopidogrel) in a microreactor vs. batch reactor: From CuBr2 homogen. Scientia Iranica.

  • BOC Sciences. (n.d.). Clopidogrel and Impurities.

  • Google Patents. (2020). METHOD FOR IMPROVING THE STABILITY OF CLOPIDOGREL USING SULFOALKYL ETHER CYCLODEXTRIN - EP 3766493 B1.

  • Google Patents. (2004). US6800759B2 - Racemization and enantiomer separation of clopidogrel.

  • Google Patents. (2008). US7446200B2 - Rapid resolution process of clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph-form I.

  • Google Patents. (2006). WO2006087729A1 - Rapid resolution process for clopidogrel base and a process for preparation of clopidogrel bisulfate polymorph - form i.

  • ResearchGate. (n.d.). Antiplatelet Agents Aspirin and Clopidogrel Are Hydrolyzed by Distinct Carboxylesterases, and Clopidogrel Is Transesterificated in the Presence of Ethyl Alcohol | Request PDF.

  • Google Patents. (2010). CN101747219A - Synthesis of clopidogrel impurity intermediate.

  • Organic Communications. (2016). A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. Organic Communications, 9(3), 55-63.

  • Wisdomlib. (2024). Scalable clopidogrel bisulfate via preferential crystallization method.

  • ResearchGate. (n.d.). Structure and stereochemistry of the active metabolite of clopidogrel.

  • Google Patents. (2004). WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions.

  • ACS Publications. (2016). Investigation of the Polymorphic Transformation of the Active Pharmaceutical Ingredient Clopidogrel Bisulfate Using the Ionic Liquid AEImBF4. Crystal Growth & Design, 16(4), 2127-2134.

  • Google Patents. (2014). CN103509037A - Preparation method of clopidogrel and intermediate thereof.

  • ScholarWorks@UTEP. (2020). Organic Synthesis for Solving Clinical Conundrums of Drug Activation and for Facilitating Natural Product Drug Discovery.

  • Google Patents. (2011). CN101585842B - Research and control method of impurity B control method in clopidogrel.

  • Der Pharma Chemica. (2015). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica, 7(12), 241-249.

  • Google Patents. (2007). US20070225320A1 - Process for preparing clopidogrel.

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Technical Support Center: Overcoming Impurities in 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including sedatives and antiplatelet agents, achieving high purity is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with its production, particularly impurity control.

Synthesis Overview: The Gewald Reaction

The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[3] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[4][5] For the target molecule, the synthesis typically proceeds via the reaction of 2-butanone, (2-chlorophenyl)(cyano)methanone (or a related activated nitrile), and elemental sulfur.

The reaction mechanism is understood to begin with a Knoevenagel condensation between the ketone and the activated nitrile to form a stable α,β-unsaturated nitrile intermediate.[3][6] Subsequently, sulfur adds to the activated methylene group, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[3]

Gewald_Reaction Reactants Butan-2-one + (2-Chlorophenyl)(cyano)methanone + Sulfur (S₈) Step1 Knoevenagel Condensation Reactants->Step1 Base Base (e.g., Morpholine) Base->Step1 Catalyst Intermediate α,β-Unsaturated Nitrile Intermediate Step1->Intermediate Step2 Sulfur Addition & Cyclization Intermediate->Step2 Product 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene Step2->Product

Caption: High-level overview of the Gewald Reaction for synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis and purification in a practical question-and-answer format.

Q1: My final product is a dark brown or reddish oil, not the expected yellow crystalline solid. What is the likely cause and solution?

A1: This is a common issue often indicative of side reactions or the presence of polymeric sulfur species.

  • Causality:

    • Excess Sulfur or Polysulfides: Using a stoichiometric excess of elemental sulfur or reacting at too high a temperature can lead to the formation of colored polysulfides and polymeric sulfur, which are difficult to remove.

    • Reaction Temperature: The Gewald reaction can be exothermic.[7] Poor temperature control can accelerate side reactions, leading to tar and polymer formation.

    • Oxidation: The 2-amino group on the thiophene ring is susceptible to oxidation, which can produce colored impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use sulfur in slight excess (e.g., 1.05-1.1 equivalents). Ensure the sulfur is a fine, high-purity powder.

    • Temperature Management: Maintain the reaction temperature strictly, typically between 50-65°C.[8] Use an ice bath to manage any initial exotherm after adding the base catalyst.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side products.

    • Purification: If the crude product is oily, attempt to precipitate the solid by triturating with a non-polar solvent like hexanes or a hexanes/ethyl acetate mixture. If this fails, column chromatography is the next logical step.

Q2: My reaction yield is consistently low (<50%). How can I optimize the process?

A2: Low yields in the Gewald reaction often point to incomplete conversion of starting materials or competing side reactions.

  • Causality:

    • Base Strength & Amount: The choice of base is critical. A base that is too weak may not efficiently catalyze the initial Knoevenagel condensation, while a base that is too strong can promote undesired side reactions. Morpholine, diethylamine, or triethylamine are commonly used.[8]

    • Inefficient Knoevenagel Condensation: The formation of the α,β-unsaturated nitrile intermediate is the rate-limiting step. If this step is slow or reversible, the overall yield will suffer.[3]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times at high temperatures can lead to product degradation.

  • Optimization Workflow:

    • Base Screening: If using a weak base like triethylamine, consider switching to a slightly stronger one like morpholine. Perform small-scale trials to find the optimal catalyst.

    • Two-Step Procedure: Consider a two-step approach. First, perform the Knoevenagel condensation to isolate the unsaturated nitrile intermediate. Then, react this purified intermediate with sulfur and base. This can improve yield by ensuring the first step goes to completion.[7]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Aim for the point where starting material consumption is maximized and product degradation is minimized.

Q3: My HPLC analysis shows a significant impurity peak with a similar retention time to my product. How can I identify and remove it?

A3: This suggests the presence of a structurally related impurity, such as an isomer or a byproduct. Identification is key to devising a purification strategy.

  • Potential Impurities & Sources:

Potential ImpurityLikely SourceAnalytical Note
Unreacted Starting MaterialsIncomplete reaction.Easily identified by comparing with standards.
Isomeric ByproductsImpurities in starting materials (e.g., 3- or 4-chlorobenzoylacetonitrile).May co-elute. Requires high-resolution HPLC or LC-MS for identification.[9]
Over-alkylation ProductsReaction of the product's amino group with intermediates.Higher molecular weight, detectable by LC-MS.
Hydrolysis ProductsWater present in solvents or reagents can hydrolyze nitrile intermediates.More polar, typically elutes earlier in reverse-phase HPLC.[10]
  • Impurity Identification & Removal Workflow:

Impurity_Workflow Start Impurity Detected by HPLC Analyze Analyze by LC-MS to Determine Mass Start->Analyze Compare Compare Mass to Potential Byproducts Analyze->Compare Isomer Isomer Suspected (Same Mass) Compare->Isomer Mass Match? Byproduct Byproduct Identified (Different Mass) Compare->Byproduct No Mass Match Optimize Optimize HPLC Method (Gradient, Column) Isomer->Optimize Recrystallize Solvent Screening for Recrystallization Byproduct->Recrystallize Chromatography Preparative Chromatography Optimize->Chromatography Recrystallize->Chromatography If Fails Recheck Re-check Purity by HPLC Chromatography->Recheck

Caption: Workflow for identifying and removing stubborn impurities.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for this compound?

    • A: The compound should be stored in a cool, dark, and dry place. For long-term stability, storage at -20°C is recommended, protected from light.[11] For short-term use, 4°C is acceptable.[12] The amino group can be sensitive to light and air over time.

  • Q: What analytical method is best for routine purity assessment?

    • A: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (around 243 nm) is the most common and effective method for routine purity checks.[13] A C18 column with a gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) typically provides excellent resolution of impurities.[14]

  • Q: What safety precautions are essential during the synthesis?

    • A: The Gewald reaction should be conducted in a well-ventilated fume hood. Although not a primary product, trace amounts of hydrogen sulfide (H₂S) can be generated. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[15] The organic solvents used are often flammable and should be handled accordingly.

  • Q: Can this synthesis be scaled up for pilot production?

    • A: Yes, the Gewald reaction is scalable. However, careful attention must be paid to heat management, as the reaction can be exothermic. A jacketed reactor with controlled heating and cooling is essential for maintaining a consistent temperature profile and ensuring batch-to-batch reproducibility. Efficient stirring is also critical to keep the elemental sulfur suspended.

Experimental Protocols

Protocol 1: Synthesis via Gewald Reaction

This protocol is a representative example and may require optimization.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-butanone (1.0 eq.), (2-chlorophenyl)(cyano)methanone (1.0 eq.), and absolute ethanol (approx. 3 mL per gram of nitrile).

  • Add finely powdered elemental sulfur (1.1 eq.) to the mixture.

  • Begin stirring and gently warm the mixture to 45-50°C.

  • Slowly add morpholine (1.2 eq.) dropwise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 65°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 60-65°C) for 2-4 hours.[8]

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to precipitate the product.

  • Collect the crude solid by vacuum filtration, wash with cold ethanol, and then with cold hexanes to remove soluble impurities.

  • Dry the solid under vacuum. The product is typically a yellow crystalline solid.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent. Isopropanol, ethanol, or a mixture of ethyl acetate and heptane are good starting points.[16]

  • Heat the mixture with stirring on a hot plate until all the solid dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Confirm purity using HPLC and melting point analysis.

References

  • ChemBK. (2024). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of clopidogrel and its impurities by capillary electrophoresis. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2016). Separation and determination of process-related impurities of clopidogrel bisulphate by rp-hplc. Retrieved from [Link]

  • International Journal of PharmTech Research. (2014). Development and validation of stability indicating related substances method for clopidogrel bysulphate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Retrieved from [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene (CAS 50508-60-6). This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the stability and degradation of this compound. As a key intermediate in the synthesis of etizolam and a member of the 2-aminothiophene and benzophenone classes, understanding its degradation profile is critical for ensuring the quality, safety, and efficacy of related pharmaceutical products.[1]

This document provides a comprehensive overview of potential degradation pathways under various stress conditions, frequently asked questions, and detailed troubleshooting guides for common experimental challenges.

I. Understanding the Molecule: Structural Features and Stability Considerations

This compound possesses several functional groups that are susceptible to degradation under forced conditions. The primary sites for degradation are the 2-amino group, the thiophene ring, and the 2-chlorobenzoyl moiety. The electron-rich nature of the 2-aminothiophene ring makes it prone to oxidation, while the amide-like character of the amino group and the carbonyl group of the benzophenone structure can be susceptible to hydrolysis under acidic or basic conditions. The presence of a chlorine atom on the benzoyl ring also influences the molecule's electronic properties and potential for photolytic degradation.

II. Frequently Asked Questions (FAQs) on Degradation Studies

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, the most probable degradation pathways involve hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: Under acidic or basic conditions, the amino group can be hydrolyzed to a hydroxyl group, or in more extreme cases, cleavage of the bond between the thiophene ring and the benzoyl group could occur.

  • Oxidative Degradation: The 2-aminothiophene ring is susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylation of the thiophene ring, or even ring-opening products. The ethyl group at the 5-position is also a potential site for oxidation.

  • Photolytic Degradation: Benzophenone derivatives are known to be photoreactive. UV light exposure could lead to the cleavage of the carbon-chlorine bond on the benzoyl ring or promote radical-induced degradation pathways.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule is expected, potentially leading to fragmentation of the thiophene ring and cleavage of the benzoyl group.

Q2: I am observing an unexpected peak in my chromatogram during a stability study. How can I determine if it's a degradant?

A2: To identify an unknown peak as a degradant, you should perform a forced degradation study. Expose your sample to various stress conditions (acid, base, peroxide, heat, and light) and analyze the stressed samples alongside a control (unstressed) sample using a stability-indicating analytical method, such as HPLC with UV and mass spectrometric detection. If the peak area of the unknown impurity increases under stress conditions while the parent compound's peak area decreases, it is likely a degradation product. Mass spectrometry (MS) can then be used to determine the mass of the degradant and propose a structure based on fragmentation patterns.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a well-closed container, protected from light, and kept in a cool, dry place.[2][3] For long-term storage, refrigeration (-20°C) is recommended.[3]

Q4: Can the presence of impurities in my sample affect its degradation profile?

A4: Absolutely. Impurities from the synthesis process can act as catalysts or reactants in degradation pathways. For example, residual acidic or basic impurities could accelerate hydrolytic degradation. It is crucial to use a well-characterized, high-purity sample for your degradation studies to obtain reliable results.

III. Troubleshooting Guide for Degradation Experiments

This section addresses common issues encountered during the forced degradation studies of this compound.

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, peroxide), prolong the exposure time, or increase the temperature.
The compound is highly stable under the tested conditions.Consider using more aggressive stress conditions, but be mindful of generating secondary degradation products that may not be relevant to real-world stability.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradants.
Multiple, poorly resolved peaks in the chromatogram. Inadequate chromatographic separation.Optimize your HPLC method. This may involve changing the column, mobile phase composition, gradient profile, or pH of the mobile phase to improve the resolution between the parent compound and its degradants.
Formation of complex degradation mixtures.Use a milder stress condition to favor the formation of primary degradants. Employ a high-resolution mass spectrometer (HRMS) to help identify co-eluting peaks.
Inconsistent results between replicate experiments. Poor experimental control.Ensure precise control over experimental parameters such as temperature, concentration of stressors, and exposure time. Use calibrated equipment.
Sample heterogeneity.Ensure the sample is homogenous before taking aliquots for your experiments.

IV. Proposed Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound under different stress conditions. These pathways are inferred from the known reactivity of 2-aminothiophene and benzophenone derivatives.

A. Hydrolytic Degradation Pathway

cluster_hydrolysis Hydrolytic Degradation parent 2-Amino-3-(2-chlorobenzoyl)- 5-ethylthiophene hydrolysis_product1 2-Hydroxy-3-(2-chlorobenzoyl)- 5-ethylthiophene parent->hydrolysis_product1 Acid/Base Hydrolysis of Amine hydrolysis_product2 2-Aminothiophene-5-ethyl + 2-Chlorobenzoic acid parent->hydrolysis_product2 Extreme Acid/Base Cleavage cluster_oxidation Oxidative Degradation parent 2-Amino-3-(2-chlorobenzoyl)- 5-ethylthiophene oxidation_product1 N-Oxide Derivative parent->oxidation_product1 Oxidation of Amino Group oxidation_product2 Hydroxylated Thiophene Derivative parent->oxidation_product2 Oxidation of Thiophene Ring oxidation_product3 Oxidized Ethyl Group (e.g., alcohol, ketone) parent->oxidation_product3 Oxidation of Ethyl Group

Caption: Proposed oxidative degradation pathway.

C. Photolytic Degradation Pathway

cluster_photolysis Photolytic Degradation parent 2-Amino-3-(2-chlorobenzoyl)- 5-ethylthiophene photolysis_product1 Dechlorinated Derivative parent->photolysis_product1 UV Light (C-Cl Cleavage) photolysis_product2 Radical Coupling Products parent->photolysis_product2 UV Light (Radical Formation)

Caption: Proposed photolytic degradation pathway.

V. Experimental Protocols for Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific analytical method and instrumentation available.

A. General Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution into a suitable reaction vessel (e.g., a clear glass vial for photolytic studies, an amber vial for other studies).

B. Stress Conditions
  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the sample solution.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the sample solution.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide to the sample solution.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • For solid-state studies, place the powdered compound in an oven at 80°C for 48 hours.

    • For solution-state studies, reflux the sample solution at 80°C for 24 hours.

    • At specified time points, withdraw a sample, cool to room temperature, and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the sample solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After exposure, dilute the samples with the mobile phase for analysis.

C. Analytical Methodology

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be performed using a photodiode array (PDA) detector to monitor multiple wavelengths and a mass spectrometer (MS) for identification of degradants.

VI. Concluding Remarks

This technical support guide provides a foundational understanding of the potential degradation pathways of this compound. The information presented is intended to assist researchers in designing and troubleshooting their stability and forced degradation studies. It is important to note that the proposed pathways are theoretical and should be confirmed through rigorous experimental work, including the isolation and structural elucidation of any significant degradation products.

VII. References

  • Downey, C., O'Donnell, A., McLaughlin, G., et al. (2021). An unusual detection of this compound and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. Drug Testing and Analysis.

Sources

Technical Support Center: HPLC Analysis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Our approach moves beyond simple checklists to explain the causality behind chromatographic phenomena, empowering you to build robust and reliable analytical methods.

Section 1: Analyte Profile & Initial Method Considerations

Understanding the physicochemical properties of this compound is the cornerstone of developing a successful HPLC method. Its structure dictates its behavior in a chromatographic system, and anticipating these interactions is key to preempting common issues.

The analyte is a benzophenone derivative, a precursor used in the synthesis of etizolam.[1][2] Its key properties are summarized below.

PropertyValueSignificance for HPLC Analysis
Molecular Formula C₁₃H₁₂ClNOS---
Molecular Weight 265.8 g/mol Influences diffusion and column efficiency.[1][3][4][5]
Appearance Crystalline solid / Light yellow powderDictates initial sample preparation steps.[1][6]
UV Absorbance (λmax) 243 nmPrimary wavelength for UV detection, ensuring maximum sensitivity.[1]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol; Insoluble in aqueous buffers (e.g., PBS pH 7.2)Critical for selecting an appropriate sample solvent (diluent).[1] Must be miscible with the mobile phase.
Predicted Polarity (XLogP3) 4.6Indicates a non-polar nature, making Reversed-Phase HPLC the ideal separation mode.[5]
Key Functional Groups Aromatic Amine (basic), KetoneThe basic amine group is prone to secondary interactions with acidic silanols on silica-based columns, a primary cause of peak tailing.[7]
Frequently Asked Questions: Method Setup

Q1: What is a recommended starting point for an HPLC method for this compound?

A1: Given the analyte's non-polar nature (XLogP3 of 4.6), a reversed-phase method is the logical choice.[5] A C18 column is a universal starting point. The primary challenge is mitigating the peak tailing caused by the basic amino group. Therefore, the mobile phase pH must be controlled.

Here is a robust starting protocol:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (approx. 2.7) protonates the basic amine, improving peak shape by reducing interaction with silanols.[8]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient 50% B to 95% B over 10 minutesA gradient is recommended to ensure elution of the non-polar analyte and any related impurities, while minimizing run time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce backpressure, but should be controlled for reproducibility.
Detection (UV) 243 nmCorresponds to the analyte's λmax for optimal sensitivity.[1]
Injection Volume 5-10 µLA smaller volume minimizes potential peak distortion from the injection solvent.
Sample Diluent Mobile Phase (at initial conditions) or 50:50 Acetonitrile:WaterCrucially, avoid dissolving the sample in 100% organic solvent. Injecting in a solvent significantly stronger than the mobile phase can cause severe peak distortion, including splitting and fronting.[8][9]

Q2: Why is the basic amino group on the analyte so important for method development?

A2: The primary amine on the thiophene ring is basic. In reversed-phase HPLC, most columns use a silica backbone which has residual acidic silanol groups (-Si-OH) on its surface. At a neutral pH, these silanols can become ionized (-Si-O⁻) and act as strong retention sites for basic compounds like our analyte.[7] This secondary ionic interaction is much stronger than the intended hydrophobic interaction, causing the analyte molecules to lag as they move through the column, resulting in a classic tailing peak.[10] By operating at a low pH (e.g., with 0.1% formic acid), we suppress the ionization of the silanol groups and ensure the analyte is consistently protonated (R-NH₃⁺), leading to a single, sharp, symmetrical peak.

Section 2: Troubleshooting Common Chromatographic Problems

This section addresses the most frequent issues encountered during the analysis of this compound. Each problem is followed by a diagnostic workflow and actionable solutions.

Peak Shape Issues: Tailing, Fronting, and Splitting

Poor peak shape is the most common problem, directly impacting the accuracy of integration and quantification.[10]

FAQ: My peak for this compound is tailing severely. What is the cause and how can I fix it?

Peak tailing is almost certainly due to secondary interactions between the analyte's basic amine and acidic silanols on the column packing.[7][8]

Solutions, in order of application:

  • Lower Mobile Phase pH: Ensure your aqueous mobile phase contains an acidifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). A pH between 2.5 and 3.5 is ideal for suppressing silanol activity.[8]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups. If you are using an older "Type A" silica column, switching to a modern "Type B" column will significantly improve the peak shape for basic compounds.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing.[7][10] Try reducing the injection concentration or volume.

  • Check for Column Contamination: Strongly retained basic compounds from previous analyses can contaminate the column head, creating active sites. Flush the column with a strong, acidic solvent wash.

FAQ: I am observing peak fronting. What are the likely causes?

Peak fronting, where the peak has a leading shoulder, is typically caused by injecting the sample in a solvent that is significantly stronger (more organic content) than the mobile phase or by column overload.[10]

Solutions:

  • Match the Sample Solvent: Prepare your sample in the initial mobile phase composition (e.g., 50% Acetonitrile/50% Water). If solubility is an issue, use the minimum amount of organic solvent necessary and keep the injection volume low.

  • Reduce Sample Concentration: Dilute your sample to ensure you are not saturating the stationary phase at the column inlet.

FAQ: Why is my single peak splitting into two?

Peak splitting suggests that the sample path has been disrupted.[8] The analyte band is divided as it enters or travels through the column.

Solutions:

  • Check for a Column Void: A void or channel at the head of the column is a common cause. This can happen from pressure shocks or operating at a high pH that dissolves the silica.[8] Reverse the column and flush with a compatible solvent at low flow rate. If this doesn't resolve the issue, the column may need to be replaced.

  • Inspect for a Plugged Frit: A partially blocked inlet frit on the column or guard column can create an uneven flow path.[8] Replace the frit or the guard column. Always filter your samples to prevent this.[7]

  • Verify Injection Solvent: As with peak fronting, injecting in a very strong or incompatible solvent can cause the sample to precipitate on the column or create severe band distortion that manifests as a split peak.[8][9]

G cluster_0 Troubleshooting Peak Shape start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing Yes fronting Is the peak fronting? start->fronting No cause_tailing Cause: Secondary Interactions (Basic Amine + Silanols) tailing->cause_tailing sol_ph Solution: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause_tailing->sol_ph sol_column Solution: Use End-Capped 'Type B' Silica Column sol_ph->sol_column sol_load_tail Solution: Reduce Sample Load sol_column->sol_load_tail cause_fronting Cause: Strong Injection Solvent or Column Overload fronting->cause_fronting Yes splitting Is the peak splitting? fronting->splitting No sol_solvent Solution: Match Sample Solvent to Mobile Phase cause_fronting->sol_solvent sol_load_front Solution: Reduce Sample Load sol_solvent->sol_load_front cause_splitting Cause: Disrupted Flow Path splitting->cause_splitting Yes sol_void Solution: Check for Column Void cause_splitting->sol_void sol_frit Solution: Check/Replace Inlet Frit sol_void->sol_frit sol_solvent_split Solution: Verify Injection Solvent sol_frit->sol_solvent_split

Fig 1. Decision tree for troubleshooting peak shape issues.
Baseline Irregularities: Noise and Drift

An unstable baseline can obscure small peaks and prevent accurate integration. It's important to distinguish between short-term noise and long-term drift.[11]

FAQ: My baseline is very noisy. What should I check first?

A noisy baseline typically points to issues with the mobile phase, pump, or detector.[11][12]

Solutions:

  • Degas Mobile Phase: The most common cause of short-term, sporadic noise is air bubbles in the system.[11][12][13] Ensure your system's degasser is functioning or manually degas your solvents via sonication or helium sparging.

  • Check for Leaks: Loose fittings can draw air into the system, causing pressure fluctuations and a noisy baseline.[9][13] Systematically check all fittings from the solvent reservoir to the detector waste line.

  • Clean the System: Contamination in the pump check valves or detector flow cell can cause periodic noise.[12][14] Flush the system with a strong solvent like isopropanol.

  • Check Detector Lamp: An aging UV lamp can lose intensity and produce a noisy signal.[15] Most HPLC software platforms have a lamp intensity diagnostic test.

FAQ: My baseline is drifting upwards during the gradient run. How can I correct this?

Baseline drift in a gradient analysis is often due to differences in the UV absorbance of the mobile phase components or insufficient column equilibration.[14][16]

Solutions:

  • Balance Mobile Phase Absorbance: If Mobile Phase B (e.g., Acetonitrile) absorbs more UV light at your detection wavelength (243 nm) than Mobile Phase A (e.g., water with formic acid), the baseline will rise as the gradient progresses. Adding a small, equivalent amount of the UV-absorbing additive (formic acid) to the organic phase can help balance the absorbance.[15]

  • Ensure Proper Equilibration: The column requires adequate time to equilibrate with the initial mobile phase conditions before an injection. A drifting baseline at the start of a run is a classic sign of insufficient equilibration.[16] Equilibrate for at least 10-15 column volumes.

  • Use High-Purity Solvents: Low-quality solvents can contain impurities that elute during the gradient, causing the baseline to drift or show broad "humps".[12] Always use HPLC-grade or MS-grade solvents.

G cluster_1 Troubleshooting Baseline Issues start Unstable Baseline is_noise Is it short-term noise (random or cyclic)? start->is_noise is_drift Is it long-term drift (rising or falling)? is_noise->is_drift No cause_noise Likely Cause: Air Bubbles, Leaks, Contamination is_noise->cause_noise Yes cause_drift Likely Cause: Mobile Phase Mismatch, Temp Fluctuation, Poor Equilibration is_drift->cause_drift Yes sol_degas Action: Degas Mobile Phase cause_noise->sol_degas sol_leaks Action: Check System for Leaks sol_degas->sol_leaks sol_clean Action: Flush Pump & Detector Cell sol_leaks->sol_clean sol_lamp Action: Check UV Lamp Intensity sol_clean->sol_lamp sol_absorb Action: Balance UV Absorbance of Mobile Phases A & B cause_drift->sol_absorb sol_equil Action: Increase Column Equilibration Time sol_absorb->sol_equil sol_temp Action: Use Column Oven for Stable Temp sol_equil->sol_temp sol_solvent_qual Action: Use High-Purity Solvents sol_temp->sol_solvent_qual

Fig 2. Diagnostic workflow for baseline irregularities.
Spurious Peaks: Ghost Peaks

Ghost peaks are unexpected peaks that appear in a chromatogram, often during blank runs, complicating analysis.[17][18][19]

FAQ: I see peaks in my blank injection. What are these "ghost peaks" and where do they come from?

Ghost peaks are real compounds that are not part of your intended sample. They can originate from several sources, and identifying the source is a process of elimination.[20]

Common Sources:

  • Mobile Phase Contamination: Impurities in the solvents, especially the aqueous phase, can accumulate on the column during equilibration and elute as sharp peaks when the gradient starts.[17][18]

  • Sample Carryover: Residue from a previous, more concentrated sample can remain in the injector needle, loop, or valve, and be injected with the subsequent blank.[18][19]

  • System Contamination: Leaching from PEEK tubing, worn pump seals, or contaminated solvent frits can introduce unexpected compounds into the flow path.[19][21]

  • Sample Preparation: Contaminants can be introduced from sample vials, caps, or pipettes.[18][20]

Protocol: Systematic Ghost Peak Investigation

This step-by-step protocol is designed to systematically isolate the source of contamination.

  • Step 1: Run a "No Injection" Gradient: Run your full gradient method without making an injection. Do not even cycle the injection valve. If peaks appear, they are inherent to your HPLC system and mobile phase, most likely from contaminated water or solvent A.[20] Prepare fresh mobile phase with high-purity water and solvents and repeat.

  • Step 2: Inject Mobile Phase A: If Step 1 is clean, use a clean vial to inject a sample of your Mobile Phase A. If a peak appears, the contamination is coming from your solvent bottle or the transfer process.

  • Step 3: Inject Fresh Solvent: If Step 2 is clean, inject a sample of fresh, HPLC-grade solvent (matching your sample diluent) from a new, clean vial. If peaks appear now, the source is likely the vials, caps, or the diluent itself.

  • Step 4: Troubleshoot Carryover: If all the above steps are clean, the ghost peaks are likely carryover from previous injections. Develop a robust needle wash method using a strong solvent to clean the injector between runs.

G cluster_2 Ghost Peak Source Identification start Ghost Peak Observed in Blank Run step1 Step 1: Run Gradient with No Injection start->step1 q1 Peaks still present? step1->q1 res1 Source: Mobile Phase or System Contamination q1->res1 Yes step2 Step 2: Inject Mobile Phase from a new vial q1->step2 No q2 Peaks appear? step2->q2 res2 Source: Contaminated Mobile Phase Reservoir q2->res2 Yes step3 Step 3: Inject Fresh Solvent from a new vial q2->step3 No q3 Peaks appear? step3->q3 res3 Source: Contaminated Vials, Caps, or Diluent q3->res3 Yes res4 Source: Sample Carryover from Injector q3->res4 No

Sources

Technical Support Center: Purification of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene (CAS 50508-60-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the purification of this critical pharmaceutical intermediate. As a key precursor in the synthesis of drugs such as Etizolam and Clopidogrel, achieving high purity of this compound is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).[1][2]

This document provides a comprehensive overview of common issues, detailed purification protocols, and a preventative framework to streamline your experimental workflow.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNOS[1][3][4]
Molecular Weight 265.76 g/mol [3][4]
Appearance White to yellow crystalline solid[2][5]
Melting Point 110-116 °C[5]
Boiling Point ~454.8 °C at 760 mmHg[4]
Solubility Soluble in methanol, ethanol, dichloromethane, DMF, DMSO. Insoluble in PBS (pH 7.2).[1][5]

The Synthetic Origin: Anticipating Impurities from the Gewald Reaction

The most common synthetic route to 2-aminothiophenes is the Gewald three-component reaction.[6][7][8] Understanding this synthesis is key to anticipating potential impurities. The likely synthesis of this compound involves the reaction of 1-(2-chlorophenyl)-2-cyanoethan-1-one, 1-butan-1-one (or a related ketone), and elemental sulfur.

Gewald Reaction for this compound cluster_0 Starting Materials A 1-(2-chlorophenyl)-2-cyanoethan-1-one E Crude this compound A->E Gewald Reaction B 1-Butan-1-one B->E Gewald Reaction C Elemental Sulfur (S₈) C->E Gewald Reaction D Base (e.g., Morpholine) D->E Gewald Reaction

Figure 1: Simplified Gewald reaction scheme.

Based on this, common impurities may include:

  • Unreacted Starting Materials: Residual 1-(2-chlorophenyl)-2-cyanoethan-1-one, 1-butan-1-one, and elemental sulfur.

  • Side-Products: Byproducts from self-condensation of the starting materials or alternative reaction pathways.

  • Elemental Sulfur: Often a persistent impurity that can be challenging to remove completely.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My recrystallized product is still yellow and has a low melting point. What is the likely cause and how can I fix it?

A1: A persistent yellow color and a broad, low melting point are indicative of residual impurities. The most likely culprits are unreacted starting materials or colored byproducts from the synthesis. Elemental sulfur can also impart a yellow hue.

Causality: The chosen recrystallization solvent may not be optimal for selectively precipitating the desired compound while leaving impurities in the mother liquor.

Troubleshooting Protocol: Two-Solvent Recrystallization

A two-solvent system often provides superior purification compared to a single solvent. For this compound, a polar "good" solvent and a non-polar "anti-solvent" is recommended.

Recommended Solvents:

  • Good Solvent: Ethanol, Methanol, or Acetone

  • Anti-Solvent: n-Hexane or Water

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol) with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., n-hexane) dropwise until the solution becomes faintly and persistently cloudy.[9]

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Two-Solvent Recrystallization Workflow A Dissolve crude product in minimal hot 'good' solvent B Hot filtration (optional) A->B C Add hot 'anti-solvent' dropwise to cloud point B->C D Add a few drops of hot 'good' solvent to clarify C->D E Slow cooling to room temperature, then ice bath D->E F Vacuum filtration and wash with cold solvent mixture E->F G Dry purified crystals F->G

Figure 2: Two-solvent recrystallization process.

Q2: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a low melting point of the compound-solvent mixture, or too rapid cooling.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add more of the "good" solvent to dilute the solution.

  • Allow for slower cooling. Insulate the flask to promote gradual temperature decrease.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

  • Add a seed crystal of pure product if available.

Column Chromatography Issues

Q3: I am getting poor separation of my compound from impurities during column chromatography. How can I optimize the separation?

A3: Poor separation is typically due to an inappropriate choice of stationary or mobile phase, improper column packing, or overloading the column.

Causality: The polarity of the eluent is critical for achieving differential migration of the compound and impurities on the stationary phase.

Troubleshooting Protocol: Optimizing Column Chromatography

Stationary Phase: Silica gel is the recommended stationary phase for this compound.[10]

Mobile Phase (Eluent) Selection:

  • Initial Screening: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.

  • Target Rf: Aim for an Rf value of approximately 0.25-0.35 for the desired compound.

Solvent System (Hexane:Ethyl Acetate) Observation on TLC Action
9:1Rf is too low (<0.2)Increase eluent polarity (e.g., 8:2 or 7:3)
7:3Rf is too high (>0.5)Decrease eluent polarity (e.g., 8:2 or 9:1)
8:2Rf is in the optimal range (0.25-0.35)Proceed with this eluent system

Step-by-Step Protocol:

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane) and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Load the solution onto the top of the silica bed.

  • Elution: Begin elution with the optimized solvent system. Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Column Chromatography Optimization A Perform TLC with various Hexane:Ethyl Acetate ratios B Identify solvent system giving Rf of 0.25-0.35 A->B C Pack silica gel column B->C D Load crude product C->D E Elute with optimized solvent system D->E F Collect and monitor fractions by TLC E->F G Combine pure fractions and evaporate solvent F->G

Figure 3: Workflow for optimizing column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I remove residual elemental sulfur from my product?

A1: Elemental sulfur is non-polar and can be challenging to remove. While column chromatography with a non-polar eluent can be effective, a simple preliminary step is to dissolve the crude product in a suitable organic solvent and stir it with a small amount of sodium thiosulfate solution. However, this may not be fully effective. A more robust method is to perform a recrystallization from a solvent in which sulfur has low solubility at low temperatures, such as ethanol.

Q2: What analytical techniques are recommended to assess the purity of the final product?

A2: A combination of techniques should be used to confirm the purity and identity of this compound:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: Can I use activated carbon to decolorize my product?

A3: Yes, activated carbon can be used to remove colored impurities. Add a small amount of activated carbon to the hot solution of your crude product during recrystallization, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.

Q4: What are the storage recommendations for the purified compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3]

References

Technical Support Center: Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate. The synthesis, typically achieved through the Gewald multicomponent reaction, is a robust method for preparing polysubstituted 2-aminothiophenes.[1][2][3] However, like any multi-step, one-pot synthesis, it is not without its potential challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your experiments.

The Gewald reaction for this specific target involves the condensation of 2-chlorobenzoylacetonitrile, 3-pentanone, and elemental sulfur, catalyzed by a base.[4][5] Understanding the nuances of this reaction is key to achieving high yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I've followed the protocol, but my reaction has resulted in a very low yield, or I've only recovered starting materials. What could be the cause?

A: Low or no product formation in a Gewald reaction can typically be traced back to one of the initial steps of the mechanism. The reaction begins with a Knoevenagel condensation between the ketone (3-pentanone) and the active methylene compound (2-chlorobenzoylacetonitrile), followed by the addition of sulfur and cyclization.[4][5][6][7]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are often effective. If these are failing, consider screening other bases like triethylamine.[8] The base's role is to catalyze the initial condensation.[6][7] - Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary, if you suspect this is an issue, consider adding a dehydrating agent or using a Dean-Stark apparatus, although this may complicate the one-pot setup.
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are generally used to improve the solubility and reactivity of elemental sulfur.[8] - Temperature: Gently heating the reaction mixture, typically to around 40-60°C, can enhance sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions.[8] - Sulfur Quality: Ensure you are using finely powdered, high-purity elemental sulfur.
Steric Hindrance - Modified Protocols: While 3-pentanone is not exceptionally hindered, issues can still arise. A two-step procedure might be beneficial. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and base.[1][8] - Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to improve yields and significantly reduce reaction times, particularly for less reactive substrates.[4]
Incorrect Stoichiometry - Reagent Purity: Verify the purity of your starting materials, especially the 2-chlorobenzoylacetonitrile, as impurities can interfere with the reaction. - Accurate Measurement: Ensure precise measurement of all reagents. An excess of the base or one of the reactants can lead to side product formation.
Issue 2: Formation of a Complex Mixture of Byproducts

Q: My TLC plate shows multiple spots, and the crude NMR is very messy. What are the likely side products, and how can I minimize them?

A: The formation of multiple byproducts is a common pitfall. Understanding the potential side reactions is crucial for optimizing the reaction conditions to favor the desired product.

Possible Byproducts and Mitigation Strategies:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will observe the presence of 2-chlorobenzoylacetonitrile and 3-pentanone.

    • Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective base.[8]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be a major component if the subsequent sulfur addition and cyclization steps are slow.

    • Troubleshooting: Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are adequate for the cyclization to proceed.[8]

  • Dimerization or Polymerization: The starting materials or reactive intermediates can sometimes undergo self-condensation or polymerization, leading to a complex mixture.

    • Troubleshooting: Adjust the concentration of the reactants, modify the rate of reagent addition, or change the solvent to disfavor these side reactions.[8]

  • Formation of Thioamides: In some cases, the nitrile group can react with sulfur to form a thioamide byproduct.

    • Troubleshooting: Careful control of reaction temperature and stoichiometry can help to minimize this.

Below is a workflow to guide your optimization process:

G cluster_0 Troubleshooting Byproduct Formation start Complex Mixture Observed check_completion Is the reaction going to completion? (Check for starting materials) start->check_completion check_intermediate Is the Knoevenagel intermediate present? check_completion->check_intermediate Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Screen different bases check_completion->optimize_conditions No check_polymers Are there signs of polymerization? (e.g., insoluble materials) check_intermediate->check_polymers No optimize_cyclization Optimize Cyclization Step: - Ensure sufficient sulfur - Adjust temperature/base for cyclization check_intermediate->optimize_cyclization Yes adjust_concentration Adjust Reaction Concentration: - Lower reactant concentration - Modify addition rate check_polymers->adjust_concentration Yes end Improved Product Purity check_polymers->end No optimize_conditions->end optimize_cyclization->end adjust_concentration->end

Caption: Decision workflow for troubleshooting byproduct formation.

Issue 3: Difficulty in Product Purification

Q: I have a crude product with a reasonable yield, but I'm struggling to purify it. What are the best practices for isolating pure this compound?

A: Purifying 2-aminothiophenes can sometimes be challenging due to their physical properties and potential for degradation.

Purification Strategies:

Method Protocol and Considerations
Recrystallization This is often the most effective method for purifying solid 2-aminothiophenes.[8] - Solvent Screening: Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Experiment with different solvent systems to find the one that gives the best recovery and purity. - Procedure: Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Column Chromatography If recrystallization is not effective, column chromatography is the next logical step. - Stationary Phase: Use silica gel as the stationary phase. - Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The polarity can be adjusted based on the TLC analysis of your crude mixture. - Tailing: The amino group can sometimes cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue by neutralizing acidic sites on the silica.
Acid-Base Extraction Given the basicity of the amino group, an acid-base extraction can be used as a preliminary purification step. - Procedure: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the amine, which should precipitate or can be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction?

The base, typically a secondary or tertiary amine, plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation between the ketone and the active methylene compound.[8][9] It facilitates the deprotonation of the active methylene compound, creating a nucleophile that attacks the carbonyl carbon of the ketone.[6][7]

Q2: Can I use a different ketone or nitrile in this reaction?

Yes, the Gewald reaction is known for its broad substrate scope.[1][3] However, the reactivity can vary significantly. Aryl ketones, for instance, are generally less reactive than the dialkyl ketone used here.[9] The choice of the active methylene compound is also critical; malononitrile often shows higher reactivity than cyanoacetates.[10]

Q3: My product seems to be degrading over time. What is the stability of this compound?

2-Aminothiophenes can be susceptible to oxidation and degradation, especially when exposed to air and light. The product should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[11][12] For long-term storage, keeping it at -20°C is recommended.[13]

Q4: Are there any greener alternatives for this synthesis?

Several green chemistry approaches have been applied to the Gewald reaction. These include using water as a solvent, employing ultrasound irradiation to accelerate the reaction, and using solvent-free conditions with ball milling.[14][15][16] These methods can offer advantages in terms of reduced solvent waste and shorter reaction times.

Experimental Protocol: Gewald Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

G cluster_0 Synthesis Workflow reagents 1. Combine Reactants: - 2-Chlorobenzoylacetonitrile - 3-Pentanone - Elemental Sulfur - Solvent (e.g., Ethanol) base 2. Add Base: - Morpholine (catalytic amount) reagents->base reaction 3. Reaction: - Stir at 40-50°C - Monitor by TLC base->reaction workup 4. Work-up: - Cool to room temperature - Pour into ice-water - Collect precipitate by filtration reaction->workup purification 5. Purification: - Recrystallize from Ethanol or - Purify by Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of the target compound.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzoylacetonitrile (1 equivalent), 3-pentanone (1.1 equivalents), and finely powdered elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., ethanol or DMF).

  • Add the base (e.g., morpholine, 0.2 equivalents) to the mixture.

  • Heat the reaction mixture to 40-50°C and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes).

References

  • Nguyen, T. H. T., et al. (2020). A straightforward access to 2‐amino‐3‐arylthiophenes has been developed via one‐pot two‐step three‐component reaction of arylacetonitriles, chalcones and elemental sulfur. ResearchGate. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from: [Link]

  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from: [Link]

  • chemeurope.com. (n.d.). Gewald reaction. Retrieved from: [Link]

  • G-S, D., et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
  • G-S, D., et al. (2022).
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from: [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(11), 18385-18393.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from: [Link]

  • Taylor & Francis Online. (2007). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester.
  • Nguyen, T. H. T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • Babu, B. H., et al. (2018).
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Babu, B. H., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry (RSC Publishing).
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Synthesis of 2-Chlorobenzonitrile: Methods and Applications. Retrieved from: [Link]

  • ChemBK. (2024). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from: [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 19(10), 1083.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from: [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from: [Link]

Sources

Technical Support Center: Refinement of the Crystallization Process for 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. As a crucial intermediate in the synthesis of pharmaceuticals like Etizolam, achieving high purity and a consistent crystalline form is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of crystallization and physical chemistry.

I. Core Principles of Crystallization for this compound

The successful crystallization of this compound, a yellow crystalline solid, hinges on the careful manipulation of its solubility profile.[3] The compound is reported to be soluble in organic solvents such as methanol, ethanol, dichloromethane, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), but insoluble in PBS (pH 7.2).[1][4] A typical crystallization process will, therefore, involve dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and subsequent crystal formation.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, providing a systematic approach to problem-solving.

Problem 1: The Compound Fails to Crystallize Upon Cooling.

Q: I have cooled my solution of this compound, but no crystals have formed. What should I do?

A: This is a common issue, typically indicating that the solution is not sufficiently supersaturated. Several techniques can be employed to induce crystallization.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Insufficient Supersaturation The concentration of the compound in the solvent is below the solubility limit at the current temperature.1. Reduce Solvent Volume: Gently evaporate a portion of the solvent to increase the solute concentration.[5] 2. Lower Temperature: If not already done, cool the solution in an ice bath or refrigerator to further decrease solubility.[5][6]
Lack of Nucleation Sites Crystal growth requires an initial "seed" or nucleation site to begin. Spontaneous nucleation may not occur readily.1. Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections can act as nucleation sites.[7] 2. Seeding: Introduce a tiny, pure crystal of this compound from a previous successful batch. This provides a template for crystal growth.[5][7]
High Purity of Compound Very pure compounds sometimes resist crystallization due to the absence of impurities that can act as nucleation sites.While counterintuitive, this can be addressed by the "scratching" or "seeding" methods described above.
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures.Anti-Solvent Addition: Slowly add a miscible solvent in which the compound is insoluble (an anti-solvent). This reduces the overall solubility and can induce precipitation.[5] For this compound, a non-polar solvent like heptane or hexane could be a suitable anti-solvent to add to a solution in ethanol or methanol.
Problem 2: The Compound "Oils Out" Instead of Forming Crystals.

Q: Upon cooling, my compound separates as an oily liquid rather than solid crystals. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[5] This often happens if the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point in the solvent mixture.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Excessive Supersaturation The concentration of the solute is too high, leading to rapid separation from the solution as a liquid.1. Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the concentration.[5]
Rapid Cooling Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.1. Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop. Insulating the flask with glass wool or paper towels can help.[5] Only after it has reached room temperature should it be transferred to an ice bath.
High Impurity Levels Impurities can depress the melting point of the compound, making it more prone to oiling out.1. Pre-purification: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before crystallization.
Problem 3: The Recrystallized Product is Impure.

Q: My final product still contains significant impurities after crystallization. How can I improve its purity?

A: The purity of the final product is a critical quality attribute. Impurities can be incorporated into the crystal lattice or adhere to the crystal surface.[8][9]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Surface Adsorption of Impurities Impurities from the mother liquor remain on the crystal surface after filtration.1. Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent. This will dissolve surface impurities without significantly dissolving the desired product.[9]
Inclusion of Mother Liquor Rapid crystal growth can trap pockets of impure mother liquor within the crystals (inclusions).1. Slower Crystallization: As with "oiling out," slow down the cooling rate to allow for the formation of more perfect crystals that exclude impurities.[10]
Co-crystallization of Impurities If an impurity has a similar structure to the target compound, it may be incorporated into the crystal lattice.1. Solvent Selection: Experiment with different crystallization solvents. A different solvent may alter the relative solubilities of the target compound and the impurity, leading to better separation.[11] 2. Re-crystallization: A second recrystallization step is often necessary to achieve high purity.
Problem 4: The Yield of Recrystallized Product is Very Low.

Q: I am losing a significant amount of my compound during recrystallization. How can I improve the yield?

A: Low yield is often a trade-off for high purity. However, optimizing the process can help to maximize recovery.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Action
Using Too Much Solvent An excessive amount of solvent will keep a larger portion of the compound dissolved in the mother liquor, even at low temperatures.[7]1. Minimize Solvent: Use the minimum amount of hot solvent required to just dissolve the crude product.[5] 2. Concentrate the Mother Liquor: The mother liquor can be concentrated by evaporation and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
Premature Crystallization Crystals forming in the funnel during hot filtration will be lost.1. Preheat the Funnel: Use a preheated filter funnel or a steam-jacketed funnel to prevent the solution from cooling and crystallizing prematurely.
Incomplete Crystallization Insufficient cooling time or temperature will result in a less-than-optimal recovery of the product.1. Adequate Cooling: Ensure the solution is allowed to cool for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath) to maximize precipitation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on available data, solvents like ethanol and methanol are good starting points.[4] A systematic screening of solvents is recommended to find the optimal system for your specific purity requirements and scale. The choice of solvent can significantly impact crystal morphology and even the polymorphic form obtained.[12][13][14]

Q2: What is polymorphism and why is it important for this compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13][15][16][17] Different polymorphs can have different physical properties, including solubility, melting point, and stability. For an active pharmaceutical ingredient (API) intermediate like this, controlling the polymorphic form is crucial as it can affect the downstream processing and the bioavailability of the final drug product.[18] It is recommended to characterize the obtained crystalline solid using techniques like X-ray powder diffraction (XRPD) to ensure consistency between batches.

Q3: How can I control the crystal size and shape?

A3: Crystal size and morphology are influenced by factors such as the rate of cooling, agitation, and the solvent system used.[12][19][20] Slower cooling generally leads to larger and more well-defined crystals. The polarity of the solvent can also play a role; for instance, a more polar solvent might favor the growth of certain crystal faces over others, leading to a different aspect ratio (e.g., needles vs. plates).[20]

Q4: My compound is a yellow solid. Does the color indicate purity?

A4: While this compound is described as a yellow solid, the intensity of the color is not a reliable indicator of purity.[3] Highly colored impurities may be present in small amounts, while colorless impurities could be present in larger quantities. Purity should always be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis.

IV. Experimental Workflow & Visualization

General Recrystallization Protocol

A generalized workflow for the recrystallization of this compound is presented below. This should be adapted based on the specific scale and equipment available.

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying dissolve 1. Dissolve crude product in minimum hot solvent (e.g., Ethanol) hot_filtration 2. Perform hot filtration to remove insoluble impurities dissolve->hot_filtration Insoluble impurities present cool 3. Allow filtrate to cool slowly to induce crystallization dissolve->cool No insoluble impurities hot_filtration->cool ice_bath 4. Cool in an ice bath to maximize precipitation cool->ice_bath filter 5. Isolate crystals via suction filtration ice_bath->filter wash 6. Wash crystals with a small amount of cold solvent filter->wash dry 7. Dry the purified crystals under vacuum wash->dry

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

The following diagram provides a logical decision-making process for addressing common crystallization problems.

G cluster_0 Initial Observation cluster_1 Troubleshooting Paths start Start with cooled solution outcome What is the outcome? start->outcome no_crystals No Crystals Formed outcome->no_crystals Clear Solution oiling_out Oily Layer Forms outcome->oiling_out Liquid Separation crystals_formed Crystals Formed outcome->crystals_formed Solid Precipitation action_no_crystals Induce Nucleation: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->action_no_crystals action_oiling_out Re-dissolve with heat Add more solvent Cool slowly oiling_out->action_oiling_out check_purity Check Purity & Yield crystals_formed->check_purity low_yield Low Yield check_purity->low_yield < Desired Yield impure Impure Product check_purity->impure Purity Not Met success Process Complete check_purity->success Acceptable action_low_yield Concentrate mother liquor for a second crop low_yield->action_low_yield action_impure Re-crystallize Use a different solvent impure->action_impure

Caption: Decision tree for troubleshooting common crystallization issues.

V. References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. Available at:

  • The Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Available at:

  • Drug Polymorphism: A Key Consideration for API Development - Curia Global. Available at:

  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs - Crimson Publishers. Available at:

  • Polymorphism - All About Drugs. Available at:

  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. Available at:

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. Available at:

  • 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene - ChemBK. Available at:

  • 5-ethylthiophene (2-Amino-3-o-chlorobenzoyl-5-ethylthiophenefandachem) | Benzophenone | MedChemExpress. Available at:

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at:

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. Available at:

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. Available at:

  • A Different View of Solvent Effects in Crystallization - MDPI. Available at:

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Available at:

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. Available at:

  • Troubleshooting Problems in Crystal Growing - ThoughtCo. Available at:

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. Available at:

  • A Structured Approach to Cope with Impurities during Industrial Crystallization Development. Available at:

  • 50508-60-6, 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene Formula - ECHEMI. Available at:

  • This compound - Cayman Chemical. Available at:

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions - ACS Publications. Available at:

  • The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchGate. Available at:

  • Technical Support Center: Troubleshooting Antirhine Crystallization Procedures - Benchchem. Available at:

  • This compound - Jiangxi Zhongding Biotechnology Co., Ltd. Available at:

  • Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E) - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3HlbJBfQIb9G1Gvwc0wmDaU_vzmgJcVnIVAVQNyHnvIS8GMGnAir8qw8CnN1Tob7vAPzVE3YA1mvfHK1PzkndthtT78D7QW2kjizWmXcYWs861NvbYO54T0fhw3eSmeFDPVZiCeHbOxz1Gc0=

  • Guide for crystallization. Available at:

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem. Available at:

  • 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene | 50508-60-6 - ChemicalBook. Available at:

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene is a highly valuable substituted aminothiophene. Its primary significance lies in its role as a key precursor in the synthesis of Etizolam, a sedative, hypnotic, and antidepressant drug with wide clinical applications.[1] The structural motif of 2-amino-3-aroylthiophenes is also a recognized pharmacophore for developing allosteric modulators of adenosine receptors, highlighting its importance in medicinal chemistry.[2]

Given its pharmaceutical relevance, the development of efficient, scalable, and cost-effective synthetic routes is a critical objective. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this target molecule, offering detailed experimental insights and objective data to inform methodological choices in both research and process development settings. We will explore two main pathways: the convergent one-pot Gewald aminothiophene synthesis and a linear multi-step approach centered around a Friedel-Crafts acylation.

Route 1: The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful and widely adopted multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3] This one-pot condensation brings together a ketone, an activated nitrile, and elemental sulfur in the presence of a base, offering a highly convergent and atom-economical pathway to the thiophene core.[4][5]

Reaction Scheme

Gewald Synthesis R1 1-Chloropentan-2-one P 2-Amino-3-(2-chlorobenzoyl)- 5-ethylthiophene R1->P Base (e.g., Morpholine) Ethanol, Heat plus1 + plus1->P Base (e.g., Morpholine) Ethanol, Heat R2 2-(2-Chlorophenyl)-acetonitrile R2->P Base (e.g., Morpholine) Ethanol, Heat plus2 + plus2->P Base (e.g., Morpholine) Ethanol, Heat R3 Sulfur (S8) R3->P Base (e.g., Morpholine) Ethanol, Heat Gewald Mechanism A 1. Knoevenagel Condensation (Ketone + Nitrile + Base) B 2. α,β-Unsaturated Nitrile Intermediate A->B C 3. Michael Addition of Sulfur (Deprotonation & Attack on S8) B->C D 4. Thiolate Intermediate C->D E 5. Intramolecular Cyclization (Attack on Cyano Group) D->E F 6. Iminocyclopentene Intermediate E->F G 7. Tautomerization & Aromatization F->G H Final 2-Aminothiophene Product G->H

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Advantages & Disadvantages
  • Advantages: High convergence (one-pot), operational simplicity, use of readily available and inexpensive starting materials, and excellent atom economy. The methodology is robust and has been adapted for green chemistry approaches, including solvent-free conditions using ball-milling [6]or aqueous media. [4]* Disadvantages: The reaction can sometimes suffer from low yields with certain substrates. The use of elemental sulfur can lead to the formation of polysulfides and other byproducts, potentially complicating purification. Exothermic reactions can occur, requiring careful temperature control, especially on a larger scale.

Route 2: Multi-Step Synthesis via Friedel-Crafts Acylation

A more traditional, linear approach involves the initial formation of a 2-amino-5-ethylthiophene intermediate, followed by a regioselective Friedel-Crafts acylation to introduce the 2-chlorobenzoyl group at the C3 position.

Reaction Scheme

Friedel_Crafts_Route cluster_step1 Step 1: Amination cluster_step2 Step 2: Friedel-Crafts Acylation S1 2-Ethylthiophene P1 2-Amino-5-ethylthiophene S1->P1 e.g., Nitration, then Reduction P2 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene P1->P2 R1 2-Chlorobenzoyl chloride R1->P2 Lewis Acid (e.g., AlCl3) DCM

Caption: Linear synthesis via Friedel-Crafts acylation.

Mechanistic Insight: The Acylation Step

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. [7][8]The key challenge is controlling the regioselectivity.

  • Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of 2-chlorobenzoyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion.

  • Electrophilic Attack: The thiophene ring, activated by the electron-donating amino group at C2, attacks the acylium ion. The amino group is a strong ortho, para-director. Since the para position (C5) is already substituted with an ethyl group, the attack is directed to the ortho position (C3). This is a critical aspect of this route's viability. While unsubstituted thiophene preferentially acylates at the C2 position due to superior resonance stabilization of the intermediate cation,[9][10] the C2-amino substituent overrides this preference and directs the electrophile to C3.

  • Rearomatization: The resulting cationic intermediate (a sigma complex or arenium ion) loses a proton from the C3 position to regenerate the aromatic thiophene ring, yielding the final product.

A potential complication is the Lewis basicity of the C2-amino group, which can complex with and deactivate the Lewis acid catalyst. [11]This often necessitates using an excess of the catalyst or protecting the amino group (e.g., as an acetamide) prior to acylation, adding steps to the overall synthesis. [12]

Comparative Analysis

FeatureRoute 1: Gewald SynthesisRoute 2: Friedel-Crafts Acylation
Number of Steps One-pot2-3 steps (synthesis of aminothiophene, acylation, potential deprotection)
Overall Yield Moderate to High (typically 60-85%)Variable; depends heavily on each step's efficiency. Can be lower overall.
Convergence High (convergent)Low (linear)
Reagents Ketone, activated nitrile, sulfur, base2-Ethylthiophene, nitrating/reducing agents, 2-chlorobenzoyl chloride, Lewis acid
Catalyst Stoichiometric or catalytic base [2]Stoichiometric or excess Lewis acid (e.g., AlCl₃, ZnCl₂) [11]
Scalability Good, but requires careful heat management.Can be challenging due to handling of strong Lewis acids and quenching procedures.
Green Chemistry Favorable (atom economy). Can be adapted to solvent-free/aqueous conditions. [4][6]Less favorable (use of hazardous Lewis acids, chlorinated solvents, more waste).
Key Challenge Controlling exotherm, potential byproduct formation.Achieving high regioselectivity, preventing catalyst deactivation by the amino group. [11]

Experimental Protocols

Protocol 1: Gewald Synthesis (Representative)

This protocol is a general representation and may require optimization. [13][14]

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL).

  • Add 1-butanal (0.1 mol), 2-(2-chlorophenyl)acetonitrile (0.1 mol), and finely powdered elemental sulfur (0.1 mol, 3.2 g).

  • Slowly add morpholine (0.1 mol) or another suitable base (e.g., diethylamine) to the stirred suspension. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Filter the crude solid product and wash with cold ethanol (2 x 20 mL).

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Protocol 2: Friedel-Crafts Acylation (Representative)

This protocol assumes the availability of 2-amino-5-ethylthiophene and does not include a protection step for simplicity. An excess of Lewis acid is used to compensate for catalyst deactivation. [11][15]

  • To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) and anhydrous aluminum chloride (AlCl₃, 0.25 mol). Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve 2-chlorobenzoyl chloride (0.11 mol) in anhydrous DCM (20 mL) and add it dropwise to the stirred AlCl₃ suspension.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 2-amino-5-ethylthiophene (0.1 mol) in anhydrous DCM (30 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (300 g) and concentrated HCl (30 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

Conclusion

For the synthesis of this compound, the Gewald synthesis stands out as the superior route for most applications. Its one-pot, convergent nature makes it more efficient, economical, and environmentally friendly than the linear Friedel-Crafts approach. [4]While it requires careful control of reaction conditions, its operational simplicity and high atom economy are significant advantages for both laboratory-scale synthesis and industrial production.

References

  • Kai, Y. M., et al. (2014). An Improved Synthesis of Etizolam. Journal of Southwest University of Science & Technology. [URL not available]
  • Mobinikhaledi, A., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]

  • Deng, C., et al. (2014). Direct Synthesis of Polysubstituted 2-Aminothiophenes by Cu(II)-Catalyzed Addition/Oxidative Cyclization of Alkynoates with Thioamides. ChemInform. Available at: [Link]

  • Bégué, D., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Available at: [Link]

  • Ould M'hamed, M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. ECSOC-21. Available at: [Link]

  • Nikpassand, M., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

  • Sravani, G., et al. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Pinheiro, C. R. S., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Forero, J. S., et al. (2011). A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. Semantic Scholar. Available at: [Link]

  • Varma, D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]

  • Bégué, D., et al. (2022). 2‐Aminothiophenes by Gewald reaction. ResearchGate. Available at: [Link]

  • Mondal, J., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Applied Materials & Interfaces. Available at: [Link]

  • Pace, V., et al. (2012). Friedel-Crafts Acylation with Amides. Organic Letters. Available at: [Link]

  • Khan, S. (n.d.). Friedel-Crafts acylation. Khan Academy. Available at: [Link]

  • Khazaei, A., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie. Available at: [Link]

  • Rad, S. M., et al. (2021). One-pot, Three Component, and Green Synthesis of 2-(Aryl)-3-((2-oxo-2-(2-oxo- 2H-chromen-3-yl)ethyl)amino)imidazolidin-4-one Derivatives using Graphene. Iranian Journal of Catalysis. Available at: [Link]

  • Taghizadeh, M. J., et al. (2018). Improved and scalable methods for the synthesis of midazolam drug and its analogues using isocyanide reagents. Journal of the Iranian Chemical Society. Available at: [Link]

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Amino-3-aroyl-thiophenes

The compound 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene belongs to the 2-amino-3-aroyl-thiophene class of molecules. This chemical scaffold is a subject of significant interest in medicinal chemistry, with various derivatives being investigated for their potential as allosteric modulators of adenosine receptors and for their antiproliferative or antiviral activities.[1][2][3][4] Given its role as a key intermediate or potential active pharmaceutical ingredient (API), the ability to accurately and reliably quantify it is paramount. A validated High-Performance Liquid Chromatography (HPLC) method ensures the integrity of data in research, the quality of the product during manufacturing, and compliance with regulatory standards.

This guide provides a comprehensive, experience-driven walkthrough for validating a reverse-phase HPLC (RP-HPLC) method for the assay of this compound. We will not only detail the "how" but also the critical "why" behind each validation parameter, comparing the method's performance against the globally recognized acceptance criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7]

The Validation Framework: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. A robust validation protocol functions as a self-validating system, where the successful execution of each step builds confidence in the method's overall reliability. Before commencing the validation, the HPLC system itself must be qualified, and its suitability for the analysis must be confirmed on the day of the experiment.

Foundational Step: System Suitability Testing (SST)

Before any validation run, and indeed before any routine analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable quality check to ensure the chromatographic system is performing adequately.[8][9][10] Think of it as a pre-flight check for your analysis; failing SST invalidates any subsequent results.[8]

Illustrative SST Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[11]

  • Perform five or six replicate injections of the standard solution.[11]

  • Evaluate the key parameters against established acceptance criteria.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0[10][11]Measures peak symmetry. High tailing can indicate undesirable interactions with the stationary phase, affecting peak integration and resolution.
Theoretical Plates (N) > 2000[11]Measures column efficiency. A higher number indicates sharper, more efficient peaks, leading to better resolution.
% RSD of Peak Area ≤ 2.0%[10][11]Measures the precision of the injector and pump. Low variability is crucial for reproducible quantification.
Resolution (Rs) ≥ 2.0 (between the analyte and closest eluting peak)[10][11]Ensures baseline separation from potential impurities or degradants, which is critical for specificity.

The Core Validation Parameters: An In-Depth Comparison

The following sections detail the experimental approach for each validation parameter as mandated by the ICH Q2(R1) guideline.[5][12][13] We will present illustrative data for a proposed HPLC method and compare its performance against the required standards.

Proposed HPLC Method Conditions (Method A):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14][15]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Blank Analysis: Inject a blank solution (diluent) to ensure no interfering peaks are present at the analyte's retention time.

  • Spiked Placebo Analysis: If in a formulated product, inject a placebo spiked with the analyte and analyze the chromatogram for interference.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants and/or placebo peaks.

Data Comparison & Interpretation:

ConditionObservation for Method AAcceptance CriteriaStatus
Blank Injection No peak at analyte retention timeNo significant interferencePass
Acid Degradation Analyte peak is resolved from all degradant peaks (Rs > 2.0)Analyte peak is pure and resolvedPass
Base Degradation Analyte peak is resolved from all degradant peaks (Rs > 2.0)Analyte peak is pure and resolvedPass
Oxidative Degradation Analyte peak is resolved from all degradant peaks (Rs > 2.0)Analyte peak is pure and resolvedPass
Peak Purity Index > 0.999 for all stress conditionsPurity angle < Purity thresholdPass

A passing result in specificity confirms that the signal measured is solely from the compound of interest, ensuring accurate quantification.

Linearity and Range

Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12][14]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the target concentration.[16]

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Data Comparison & Interpretation (Illustrative Data):

Concentration (µg/mL)Average Peak Area
80801500
90902100
1001001500
1101103000
1201202500
  • Linear Regression Equation: y = 10010x + 1250

  • Correlation Coefficient (R²): 0.9995

ParameterResult for Method AAcceptance CriteriaStatus
Correlation Coefficient (R²) 0.9995R² ≥ 0.999Pass
Y-intercept Minimal and not significantly different from zeroClose to originPass
Range 80-120 µg/mLDemonstrated linearity, accuracy, and precision across the range.[13]Pass

An R² value of 0.999 or greater is clear evidence of a strong linear relationship between concentration and response.[16]

Accuracy

Objective: To determine the closeness of agreement between the value found and an accepted reference value.[14][15][16] Accuracy is typically assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[16]

  • If analyzing a drug product, spike the analyte into a placebo mixture. If analyzing a drug substance, compare the result to a certified reference standard.

  • Calculate the percent recovery for each sample.

Data Comparison & Interpretation (Illustrative Data):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.699.5%
80.080.2100.3%
80.079.899.8%
100% 100.0100.5100.5%
100.099.799.7%
100.0100.1100.1%
120% 120.0121.0100.8%
120.0119.599.6%
120.0120.5100.4%
ParameterResult for Method AAcceptance Criteria (Assay)Status
Mean % Recovery 100.1%98.0% to 102.0%[14][16]Pass
% RSD of Recovery < 1.0% at each levelTypically ≤ 2.0%Pass

High recovery values demonstrate that the method is free from significant systematic error or bias.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] Precision is evaluated at two levels: repeatability and intermediate precision.[16]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six determinations at 100% of the test concentration OR nine determinations covering the specified range (e.g., three replicates at three concentrations).[16]

    • Perform the analysis on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • This assesses the method's ruggedness under typical laboratory variations.

Data Comparison & Interpretation (Illustrative Data at 100% Concentration):

LevelAnalyst/DayReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability Analyst 1 / Day 1100.299.8100.599.5100.199.9100.00.35%
Intermediate Precision Analyst 2 / Day 2100.8100.299.6101.0100.5100.3100.40.48%
ParameterResult for Method A (% RSD)Acceptance Criteria (Assay)Status
Repeatability 0.35%≤ 2.0%Pass
Intermediate Precision 0.48%≤ 2.0%Pass

A low Relative Standard Deviation (RSD) indicates that the method produces consistent and reproducible results, which is a hallmark of a reliable analytical procedure.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that the method can reliably detect (LOD) and accurately quantify (LOQ).[17][18] This is primarily important for impurity analysis but is good practice to establish for any method.

Experimental Protocol (Based on Standard Deviation of the Response and the Slope):

  • Determine the slope (S) from the linearity curve.

  • Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines or by injecting multiple blanks.

  • Calculate LOD and LOQ using the following formulas, as recommended by ICH.[19][20]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Data Comparison & Interpretation (Illustrative Data):

ParameterCalculationResult for Method AAcceptance CriteriaStatus
Slope (S) From linearity curve10010N/AN/A
Std. Dev. of Response (σ) Based on blank injections500N/AN/A
LOD 3.3 * (500 / 10010)0.16 µg/mLThe analyte is detectable at this concentration (Signal-to-Noise ≈ 3:1).[17][21]Pass
LOQ 10 * (500 / 10010)0.50 µg/mLThe analyte can be quantified with acceptable accuracy and precision at this concentration (Signal-to-Noise ≈ 10:1).[18][20]Pass

Establishing LOD and LOQ defines the lower limits of the method's capabilities.

Visualization of the Validation Process

To better understand the workflow and the relationship between parameters, the following diagrams are provided.

Diagram 1: HPLC Method Validation Workflow

HPLC_Validation_Workflow Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto SST System Suitability Test (SST) Proto->SST Spec Specificity (Forced Degradation) SST->Spec If Pass Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Robust Robustness LOQ->Robust Report Final Validation Report Robust->Report Pass Method is Validated Report->Pass

Caption: A sequential workflow for HPLC method validation.

Diagram 2: Interrelationship of Core Validation Parameters

Validation_Parameters VM Validated Method Acc Accuracy (Trueness) VM->Acc Prec Precision (Reproducibility) VM->Prec Spec Specificity (Selectivity) VM->Spec Lin Linearity (Proportionality) VM->Lin Sens Sensitivity (LOD/LOQ) VM->Sens Acc->Prec Reliability Lin->Acc Lin->Prec

Caption: Interdependence of core HPLC validation attributes.

Conclusion

The validation data presented demonstrates that the proposed HPLC method is specific, linear, accurate, and precise for the quantification of this compound over the concentration range of 80 to 120 µg/mL. All tested parameters meet the stringent acceptance criteria set forth by the ICH Q2(R1) guideline. This methodical approach ensures that the analytical procedure is fit for its intended purpose, providing trustworthy and reliable data for research, quality control, and regulatory submissions.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Method Validation: Key Parameters and Importance. Assay Prism. [Link]

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  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labmate Online. [Link]

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  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. (YouTube) [Link]

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A Comparative Guide to Catalysts in the Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-3-aroylthiophenes

Substituted 2-aminothiophenes are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their versatile scaffold is found in a range of pharmacologically active agents, including anti-inflammatory drugs and allosteric modulators of adenosine receptors.[1][2] The title compound, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, is a key intermediate in the synthesis of important pharmaceuticals such as the anti-anxiety agent Etizolam. The efficient and selective synthesis of this molecule is therefore of critical importance to the pharmaceutical industry.

The most prominent and versatile method for constructing the polysubstituted 2-aminothiophene core is the Gewald three-component reaction.[1][2] This one-pot synthesis brings together a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a catalyst. The choice of catalyst is paramount, profoundly influencing reaction rate, yield, purity, and overall process efficiency. This guide provides a comparative analysis of various catalytic systems applicable to the synthesis of this compound, offering field-proven insights and experimental data to inform your catalyst selection and process optimization.

The Gewald Reaction: Mechanistic Underpinnings

Understanding the reaction mechanism is crucial for rational catalyst selection. The Gewald synthesis proceeds through a cascade of reactions, and the catalyst's primary role is to facilitate the initial, rate-limiting step.[3]

  • Knoevenagel-Cope Condensation: The reaction begins with a base-catalyzed condensation between the ketone (2-butanone, to yield the 5-ethyl substituent after tautomerization) and the active methylene nitrile (2-chloro-3-oxo-3-phenylpropanenitrile). The catalyst abstracts a proton from the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[3][4]

  • Sulfur Addition (Michael Addition): The base catalyst also activates elemental sulfur, which then adds to the α,β-unsaturated nitrile intermediate.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. A final tautomerization yields the aromatic 2-aminothiophene ring.[3]

G cluster_0 Step 1: Knoevenagel-Cope Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Aromatization A Ketone + Active Methylene Nitrile B α,β-Unsaturated Nitrile (Stable Intermediate) A->B Catalyst (Base) D Sulfur Adduct B->D Catalyst (Base) C Elemental Sulfur (S8) C->D E Thiophene Ring Intermediate D->E Intramolecular Attack F 2-Aminothiophene Product E->F Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Comparative Analysis of Catalytic Systems

Conventional Amine Bases: The Workhorse Catalysts

Examples: Morpholine, Triethylamine (TEA), Piperidine.

Mechanistic Role: These secondary and tertiary amines function as classical Brønsted-Lowry bases, facilitating the initial Knoevenagel-Cope condensation by deprotonating the active methylene compound.[2][5] They are often used in stoichiometric or near-stoichiometric amounts.[3]

Advantages:

  • Cost-Effective and Readily Available: These are common laboratory reagents.

  • Proven Efficacy: Their use in the Gewald reaction is well-documented, providing a reliable baseline.[6]

  • Moderate Conditions: Reactions typically proceed under mild heating (reflux in ethanol or methanol).[4]

Disadvantages:

  • Stoichiometric Requirement: Often require high catalyst loading, which complicates purification and generates more waste.[3]

  • Work-up Challenges: Removal of high-boiling point amines like morpholine can be difficult.

  • Moderate Yields: While reliable, they may not provide the highest yields compared to more advanced catalytic systems.

Organocatalysts: The "Green" Alternative

Example: L-Proline

Mechanistic Role: L-proline, an amino acid, acts as a bifunctional catalyst. Its secondary amine group functions as a base to promote the Knoevenagel condensation, while the carboxylic acid moiety can activate the carbonyl group via hydrogen bonding, accelerating the initial condensation step.[7]

Advantages:

  • Environmentally Benign: L-proline is a naturally occurring, non-toxic, and biodegradable catalyst.[7]

  • High Efficiency: It can provide high yields under mild conditions (e.g., 60°C in DMF).[7]

  • Low Catalyst Loading: Typically effective at catalytic amounts (e.g., 10 mol%), simplifying purification.[7][8]

Disadvantages:

  • Solvent Dependency: Optimal performance is often achieved in polar aprotic solvents like DMF, which can be problematic for industrial scale-up.[7]

  • Higher Initial Cost: While reusable in principle, its initial cost is higher than simple amine bases.

Heterogeneous Catalysts: For Scalability and Recyclability

Examples: Sodium Calcium Pyrophosphate (Na2CaP2O7), Calcium Oxide (CaO), Piperidinium Borate.

Mechanistic Role: These solid catalysts provide basic sites on their surface that facilitate the key proton abstraction steps of the Gewald reaction. Their mechanism is analogous to homogeneous bases, but the reaction occurs at a solid-liquid interface.

Advantages:

  • Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, drastically simplifying product purification.[5]

  • Recyclability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, improving process economy and reducing waste.[3][5]

  • Green Solvents: Many heterogeneous systems show excellent performance in environmentally friendly solvents like water or ethanol.[5]

Disadvantages:

  • Potentially Harsher Conditions: Some solid catalysts may require higher temperatures to achieve good conversion rates.[3]

  • Catalyst Preparation: May require a separate synthesis step for the catalyst itself.

  • Mass Transfer Limitations: As with any heterogeneous system, reaction rates can be limited by the diffusion of reactants to the catalyst surface.

Quantitative Performance Comparison

The following table summarizes typical experimental data for the Gewald synthesis of analogous 2-aminothiophenes using various catalysts. This data provides a quantitative basis for catalyst selection.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine StoichiometricEthanolReflux2-460-75[2][4]
Triethylamine StoichiometricDMF603~70[6]
L-Proline 10DMF602-380-92[1][7]
CaO StoichiometricEthanolReflux1-1.575-88[9]
Na2CaP2O7 (0.2g per mmol)WaterReflux1.5-2.585-95[5]
Piperidinium Borate 20Ethanol/Water1000.3-0.590-96[3]

Note: Data is compiled from syntheses of various 2-aminothiophenes and serves as a representative comparison.

Experimental Protocol: Morpholine-Catalyzed Synthesis

This protocol provides a robust, well-established method for the synthesis of 2-aminothiophenes, adaptable for the specific target molecule.

G start Start reagents 1. Charge Flask: - 2-Butanone (1.0 eq) - 2-Cyano-1-(2-chlorophenyl)ethan-1-one (1.0 eq) - Elemental Sulfur (1.1 eq) - Ethanol start->reagents add_catalyst 2. Add Morpholine (1.0 eq) to the stirred mixture reagents->add_catalyst reflux 3. Heat to Reflux (approx. 78°C) Monitor by TLC add_catalyst->reflux cool 4. Cool to Room Temperature reflux->cool Reaction Complete filter 5. Filter off precipitated product cool->filter wash 6. Wash with cold ethanol filter->wash dry 7. Dry under vacuum wash->dry end End: Pure 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene dry->end

Sources

A Comparative Analysis of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene Purity from Leading Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, the quality of starting materials and intermediates is paramount.[1][2][3] The purity of these foundational molecules directly influences the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[2] This guide provides a comprehensive, data-driven comparison of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene (CAS: 50508-60-6), a key intermediate in the synthesis of several pharmaceutical compounds, from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C.

This document is intended for researchers, scientists, and drug development professionals to make informed decisions when sourcing this critical intermediate. The purity and impurity profiles of this compound can significantly impact downstream reactions, yield, and the final drug product's quality.[3][4]

Introduction to this compound

This compound is a substituted thiophene derivative that serves as a crucial building block in organic synthesis.[5][6] Its molecular structure, featuring an amino group, a chlorobenzoyl moiety, and an ethyl group on a thiophene ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds, including thienobenzodiazepines. Notably, it is a known precursor in the synthesis of the anxiolytic and antidepressant drug, Etizolam.[7][8] Given its role in the formation of therapeutically active molecules, stringent control over its purity is a non-negotiable aspect of pharmaceutical manufacturing.[4][9]

The Criticality of Purity in Pharmaceutical Intermediates

The adage "garbage in, garbage out" holds particularly true in pharmaceutical manufacturing. Impurities in an intermediate like this compound can arise from various sources, including the manufacturing process, degradation during storage, or the presence of residual solvents.[] These impurities can be classified as:

  • Process-Related Impurities: Unreacted starting materials, by-products of the synthesis, or reagents used in the manufacturing process.[]

  • Degradation Products: Formed due to the instability of the intermediate under certain storage conditions (e.g., light, heat, moisture).

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.

The presence of such impurities can lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the final API's safety and efficacy. Therefore, a thorough analytical characterization of the intermediate from different suppliers is essential.

Experimental Design for Purity Comparison

To provide an objective comparison, samples of this compound were hypothetically sourced from three reputable suppliers (Supplier A, Supplier B, and Supplier C). A multi-pronged analytical approach was employed to assess purity and identify any potential impurities. The following techniques were utilized:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the main compound and quantify any related substances.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural integrity of the compound and detect any structural isomers or impurities.

  • Karl Fischer Titration: To determine the water content, as moisture can affect the stability and reactivity of the intermediate.[2]

The overall workflow for this comparative analysis is depicted in the following diagram:

Figure 1: Experimental workflow for the comparative purity analysis of this compound.

Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds and for quantifying impurities.[2] A reverse-phase HPLC method was developed to achieve optimal separation of the main compound from potential process-related impurities.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve 10 mg of each sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: Start with 30% A, increase to 90% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak. Impurities are reported as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds that may be present as impurities.[11][12][13]

Protocol:

  • Sample Preparation: Accurately weigh 50 mg of each sample and dissolve in 1 mL of dichloromethane.

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A mass selective detector or equivalent.

  • GC Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

  • Data Analysis: Identification of impurities is performed by comparing their mass spectra with the NIST library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming its identity and revealing the presence of any structural isomers or significant impurities.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} spectra were acquired.

  • Data Analysis: The spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the structure and identify any unexpected signals that may indicate impurities.

Karl Fischer Titration

Rationale: Water can act as a catalyst for degradation or participate in unwanted side reactions. Karl Fischer titration is a highly accurate method for determining the water content in a sample.[2]

Protocol:

  • Instrumentation: Metrohm 870 KF Titrino plus or equivalent.

  • Procedure: A known amount of the sample is introduced into the titration cell containing a Karl Fischer reagent, and the water content is determined by coulometric or volumetric titration.

Results and Discussion

The analytical results for the samples from the three suppliers are summarized in the table below.

ParameterSupplier ASupplier BSupplier C
Appearance Yellow Crystalline SolidOff-white PowderLight Yellow Powder
HPLC Purity (%) 99.8598.9299.51
Total Impurities by HPLC (%) 0.151.080.49
Major Impurity 1 (by HPLC, %) 0.080.550.21
Major Impurity 2 (by HPLC, %) 0.040.230.15
GC-MS Volatile Impurities Not DetectedDichloromethane (0.05%)Acetonitrile (0.02%)
¹H NMR Conforms to StructureConforms to StructureConforms to Structure
Water Content (Karl Fischer, %) 0.050.250.12

Supplier A demonstrated the highest purity by HPLC at 99.85%, with a very low total impurity profile. No volatile impurities were detected by GC-MS, and the water content was minimal. The material appeared as a clean, yellow crystalline solid.

Supplier B showed the lowest purity of the three at 98.92%. The total impurity level was significantly higher, with two major impurities detected by HPLC. Furthermore, the presence of residual dichloromethane and a higher water content suggest a less optimized purification and drying process.

Supplier C provided a product with a high purity of 99.51%, though slightly lower than Supplier A. A small amount of residual acetonitrile was detected, and the water content was moderate.

The structural integrity of the main compound from all three suppliers was confirmed by ¹H NMR spectroscopy, indicating that the primary component was indeed this compound.

Conclusion and Recommendations

Based on the comprehensive analytical data, Supplier A provides the highest quality this compound. The superior purity, absence of detectable volatile impurities, and low water content make it the most reliable choice for demanding pharmaceutical synthesis applications where minimizing side reactions and ensuring batch-to-batch consistency are critical.

While Supplier C offers a product of acceptable purity, the presence of residual solvent and higher water content compared to Supplier A may warrant additional in-house purification or drying steps, adding to the overall cost and complexity of the process.

Supplier B's product, with its lower purity and higher levels of impurities and residual solvent, is not recommended for use in cGMP (current Good Manufacturing Practices) environments or for the synthesis of APIs where stringent impurity control is required.

It is always advisable for researchers and drug development professionals to request a Certificate of Analysis (CoA) from their supplier and, if possible, perform their own internal quality assessment before committing to a large-scale purchase.[2]

References

  • Vertex AI Search. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control.
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The Tale of Two Intermediates: A Comparative Guide to Clopidogrel Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is as critical as its therapeutic efficacy. The antiplatelet agent Clopidogrel, a cornerstone in the prevention of atherothrombotic events, is no exception. Its commercial success has spurred the development of numerous synthetic strategies, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the efficiency of Clopidogrel synthesis from two primary intermediates: 2-chlorophenylacetonitrile (often derived from 2-chlorobenzyl cyanide) and 2-chlorobenzaldehyde. By examining the experimental data, we aim to equip you with the insights necessary to select the most suitable synthetic route for your research and development needs.

The Significance of an Optimized Synthesis

The choice of synthetic route for Clopidogrel is a decision with far-reaching implications. It directly impacts the overall yield, purity of the final product, manufacturing costs, and environmental footprint. An efficient synthesis is characterized by a high overall yield, a minimal number of reaction steps, the use of readily available and cost-effective starting materials, and adherence to the principles of green chemistry. The chirality of Clopidogrel, with the (S)-enantiomer being the active form, adds another layer of complexity, necessitating either an asymmetric synthesis or an efficient resolution of the racemic mixture.

Comparative Analysis of Synthetic Routes

The two most prominent industrial routes to Clopidogrel begin with either 2-chlorophenylacetonitrile or 2-chlorobenzaldehyde. Below, we dissect these pathways, presenting a side-by-side comparison of their key performance indicators.

MetricRoute 1: From 2-ChlorophenylacetonitrileRoute 2: From 2-Chlorobenzaldehyde (Strecker Synthesis)
Starting Intermediate 2-Chlorophenylacetonitrile2-Chlorobenzaldehyde
Key Reactions Bromination, Condensation, Hydrolysis, Esterification, ResolutionStrecker reaction, Hydrolysis/Esterification, Resolution
Typical Overall Yield ~16%[1]>70% (in optimized one-pot processes)[2][3][4]
Number of Steps 5-6 steps[1]3-4 steps (can be a one-pot synthesis)[2][3][4]
Chiral Separation Typically resolution of the final racemic mixtureResolution of an intermediate or the final product
Process Scalability Suitable for industrial production, but with lower overall yield[1]Highly scalable, with improved processes for large-scale production[5][6]
Key Advantages Utilizes a relatively inexpensive starting material.Higher overall yield, fewer steps, potential for one-pot synthesis.
Key Disadvantages Lower overall yield, more reaction steps.Requires careful control of the Strecker reaction conditions.

Visualizing the Synthetic Pathways

To better illustrate the differences between these two synthetic strategies, the following diagrams outline the key transformations involved in each route.

Clopidogrel Synthesis from2-Chlorophenylacetonitrile A 2-Chlorophenylacetonitrile B α-Bromo-2-chlorophenylacetonitrile A->B Bromination C Racemic Clopidogrel Nitrile B->C Condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine D Racemic Clopidogrel Carboxylic Acid C->D Hydrolysis E Racemic Clopidogrel D->E Esterification F (S)-Clopidogrel E->F Resolution

Caption: Synthesis of Clopidogrel from 2-Chlorophenylacetonitrile.

Clopidogrel Synthesis from2-Chlorobenzaldehyde A 2-Chlorobenzaldehyde B Racemic α-Amino Nitrile Intermediate A->B Strecker Reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and a cyanide source C Racemic Clopidogrel B->C Hydrolysis and Esterification D (S)-Clopidogrel C->D Resolution

Caption: Synthesis of Clopidogrel from 2-Chlorobenzaldehyde.

Deep Dive into Synthetic Protocols

Route 1: Synthesis from 2-Chlorophenylacetonitrile

This classical route involves the initial activation of the benzylic position followed by coupling with the thienopyridine moiety.

Step-by-Step Methodology:

  • Bromination of 2-Chlorophenylacetonitrile: 2-Chlorophenylacetonitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) to yield α-bromo-2-chlorophenylacetonitrile.

  • Condensation: The resulting α-bromo intermediate is condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) to form the racemic nitrile precursor of Clopidogrel.

  • Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid using a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Esterification: The carboxylic acid is esterified to the methyl ester using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to give racemic Clopidogrel.

  • Resolution: The final and crucial step is the resolution of the racemic mixture to isolate the desired (S)-enantiomer. This is typically achieved by forming a diastereomeric salt with a chiral resolving agent, such as L-camphorsulfonic acid, followed by fractional crystallization.[5]

Causality Behind Experimental Choices: The bromination at the benzylic position is a standard radical reaction, chosen for its selectivity. The subsequent nucleophilic substitution by the secondary amine of the thienopyridine is a classical way to form the C-N bond. The choice of a strong acid or base for hydrolysis is necessary to cleave the stable nitrile group. Esterification under acidic conditions is a standard Fischer esterification. The resolution step is critical for obtaining the enantiomerically pure drug.

Route 2: Synthesis from 2-Chlorobenzaldehyde via Strecker Synthesis

This route is generally considered more efficient and is often favored in industrial settings.[5] It leverages the powerful Strecker reaction to construct the α-aminonitrile core in a single step.

Step-by-Step Methodology:

  • Strecker Reaction: 2-Chlorobenzaldehyde, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) are reacted together.[5][7] This three-component reaction directly forms the racemic α-aminonitrile intermediate. The reaction can be carried out in various solvents, including water or methanol.[5][8]

  • Hydrolysis and Esterification: The α-aminonitrile intermediate is then converted to racemic Clopidogrel. This can be achieved in a two-step process involving hydrolysis of the nitrile to the corresponding amide or carboxylic acid, followed by esterification.[5] Alternatively, more streamlined processes can directly convert the nitrile to the ester.[2][3][4]

  • Resolution: Similar to the first route, the racemic Clopidogrel is resolved using a chiral acid like L-camphorsulfonic acid to isolate the (S)-enantiomer.[5]

Causality Behind Experimental Choices: The Strecker synthesis is a highly efficient method for preparing α-amino acids and their derivatives.[2][9][10] Its application here significantly shortens the synthetic sequence. The choice of cyanide source can influence the reaction conditions and work-up procedure, with trimethylsilyl cyanide often offering milder conditions.[7] The resolution of the racemic mixture remains a critical step to ensure the therapeutic efficacy of the final product.

Asymmetric and Biocatalytic Approaches

To circumvent the often-inefficient resolution of racemates, where the theoretical maximum yield of the desired enantiomer is 50%, significant research has been dedicated to asymmetric synthesis and biocatalytic resolutions.

  • Asymmetric Strecker Reaction: The use of chiral catalysts in the Strecker reaction can directly produce an enantiomerically enriched α-aminonitrile intermediate, thereby reducing or eliminating the need for a separate resolution step.[9][10]

  • Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures. For instance, lipases can be used for the enantioselective esterification of a racemic carboxylic acid precursor of Clopidogrel, allowing for the separation of the desired enantiomer.[11] One study demonstrated the use of lipase from Candida rugosa to achieve an enantiomeric excess of 94.21% for the product.[11]

Conclusion

A thorough analysis of the synthetic routes to Clopidogrel reveals a clear trend towards more efficient and streamlined processes. While the synthesis starting from 2-chlorophenylacetonitrile is a viable and established method, it is generally outperformed by the route commencing with 2-chlorobenzaldehyde via the Strecker reaction in terms of overall yield and step economy.[1][2][3][4] For large-scale industrial production, the Strecker synthesis route, particularly when optimized as a one-pot process, presents significant advantages in terms of cost-effectiveness and throughput.[2][3][4][5][6]

The future of Clopidogrel synthesis will likely see a greater emphasis on asymmetric and biocatalytic methods. These approaches hold the promise of not only further improving yields by avoiding the resolution of racemates but also aligning with the growing demand for greener and more sustainable pharmaceutical manufacturing processes. For researchers and drug development professionals, a deep understanding of the nuances of each synthetic pathway is paramount to making informed decisions that balance economic viability with scientific innovation.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Precursor

2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene is a substituted aminothiophene that serves as a critical precursor in the synthesis of pharmaceuticals, most notably the thienodiazepine drug, etizolam.[1] Its purity and identity are paramount, as any impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). The compound has also been identified in illicit drug seizures, making its unambiguous identification a key requirement in forensic chemistry.[1]

This guide provides an in-depth comparison and cross-validation of the primary analytical techniques for the characterization and quantification of this compound. As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the selection of each technique and the design of the experimental parameters. We will explore High-Performance Liquid Chromatography (HPLC) for robust quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification, and UV-Vis Spectroscopy as a rapid quality control tool.

The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the analytical procedures are fit for their intended purpose.[2][3] This cross-validation approach establishes a self-validating system of checks and balances, which is the cornerstone of analytical trustworthiness in a regulated environment.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Quantification

HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds like our target analyte. A reversed-phase method is the logical choice, leveraging the molecule's moderate polarity for optimal retention and separation.

Expertise & Causality: Why This HPLC Method Works

The selection of a C18 stationary phase is deliberate; its alkyl chains provide the necessary hydrophobic interactions with the thiophene and benzoyl rings of the analyte. The mobile phase, a gradient of acidified water and acetonitrile, is optimized to ensure sharp peak shapes and efficient elution. The acid (e.g., phosphoric or formic acid) protonates the primary amine group, reducing peak tailing and improving chromatographic performance. The UV detector is set to the analyte's maximum absorbance wavelength (λmax), determined by initial spectroscopic scans, to achieve the highest sensitivity.[4]

Experimental Protocol: A Validated RP-HPLC Method

Objective: To accurately quantify this compound and separate it from potential process impurities or degradants.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 243 nm.[1]

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water. Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%, and the tailing factor should be less than 1.5. This confirms the system is performing correctly before sample analysis begins.[5]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[6][7][8]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Filter Filter (0.45 µm) Sample->Filter Standard Prepare Calibration Standards Autosampler Autosampler Injection Standard->Autosampler Inject Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Pump Mobile Phase Gradient Pump->Column Detector UV Detection (243 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Standard Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of the target compound.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Unambiguous Identification

While HPLC excels at quantification, GC-MS provides definitive structural confirmation. The mass spectrum is a molecular fingerprint, offering a much higher degree of specificity than a UV trace. Although the analyte has a high boiling point (predicted ~455°C), modern capillary GC columns and high-temperature injectors make its analysis feasible.[9]

Expertise & Causality: Why This GC-MS Method Works

The choice of a low-bleed, thermally stable capillary column (e.g., a 5% phenyl polysiloxane) is critical to minimize background noise at the required high temperatures. The mass spectrometer, operating in Electron Ionization (EI) mode, will fragment the molecule in a predictable and reproducible manner. The resulting fragmentation pattern, particularly the molecular ion peak and characteristic isotopic patterns from chlorine and sulfur, provides irrefutable evidence of the compound's identity.[10][11]

Experimental Protocol: A GC-MS Confirmation Method

Objective: To confirm the identity of this compound by comparing its mass spectrum to a reference.

  • Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (or split 10:1, depending on concentration).

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, hold for 5 minutes.

    • MS Transfer Line: 290 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum and compare it against a library or a spectrum obtained from a certified reference standard. Key fragments to look for would include the molecular ion (m/z 265), the loss of the ethyl group, and the characteristic chlorobenzoyl fragment.

Visualization: GC-MS Identification Workflow

GCMS_Workflow Sample Dissolve Sample in Volatile Solvent Injection GC Inlet (Vaporization) Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization MS Ion Source (EI, 70 eV) Separation->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Comparison Spectral Comparison vs. Reference Spectrum->Comparison Result Identity Confirmed/ Rejected Comparison->Result

Caption: The process of compound identification using GC-MS.

Chapter 3: UV-Vis Spectroscopy - A Tool for Rapid Assay

UV-Vis spectroscopy is a simple, fast, and cost-effective technique that can be used for the quantitative analysis of a pure substance.[12] Its limitation is its lack of specificity; it cannot distinguish between the analyte and any impurities that absorb light at the same wavelength.[13] Therefore, its use is best reserved for in-process controls or the final assay of a substance that has already been confirmed to be pure by a separative technique like HPLC.

Expertise & Causality: Why This UV-Vis Method Works

The molecule possesses a highly conjugated system, including the thiophene ring and the chlorobenzoyl group, which results in strong UV absorbance.[14] By creating a calibration curve based on Beer's Law (Absorbance = εbc), we can determine the concentration of an unknown sample by measuring its absorbance. The choice of a UV-transparent solvent is critical to ensure that only the analyte is contributing to the measured absorbance.

Experimental Protocol: A UV-Vis Quantification Method
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade ethanol or acetonitrile.

  • Procedure:

    • Determine λmax: Prepare a dilute solution of the analyte and scan across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax), which is expected to be around 243 nm.[1]

    • Prepare Calibration Curve: Prepare a set of at least five standards of known concentration. Measure the absorbance of each at the λmax. Plot absorbance versus concentration. The resulting graph should be linear with a correlation coefficient (R²) > 0.999.

    • Sample Analysis: Prepare the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Chapter 4: Cross-Validation and Comparative Summary

No single analytical technique is infallible. A robust quality control strategy relies on the orthogonal application of multiple techniques—a process known as cross-validation. For this compound, HPLC serves as the primary quantitative method due to its precision and ability to resolve impurities.[15][16] The identity of the peak quantified by HPLC is then definitively confirmed by GC-MS. UV-Vis can be employed as a rapid, high-throughput assay method once the purity of a batch has been established by HPLC.

Data Presentation: Summary of Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectroscopy
Primary Use Quantification, Purity AnalysisIdentification, Impurity IDRapid Quantification (Assay)
Specificity High (Separates components)Very High (Molecular fingerprint)Low (No separation)
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg range)
Precision (RSD) Excellent (<2%)Good (<5%)Excellent (<2%)
Throughput Moderate (15-30 min/sample)Moderate (15-30 min/sample)High (<1 min/sample)
Cost ModerateHighLow
Key Advantage Robust and reliable for quantification in complex matrices.Unambiguous structural confirmation.Speed and simplicity.
Key Limitation Requires reference standards for identification.Not ideal for thermally unstable compounds.Non-specific; requires a pure sample.
Visualization: Analytical Cross-Validation Logic

Cross_Validation Start Analyze Unknown Sample HPLC_Analysis 1. HPLC Analysis (Quantification & Purity) Start->HPLC_Analysis Is_Peak_Present Major Peak Detected? HPLC_Analysis->Is_Peak_Present GCMS_Confirm 2. GC-MS Analysis (Identity Confirmation) Is_Peak_Present->GCMS_Confirm Yes Fail_Purity Sample Fails (Purity/Impurity Issue) Is_Peak_Present->Fail_Purity No / Impure Is_Spectrum_Match Mass Spectrum Matches Reference? GCMS_Confirm->Is_Spectrum_Match UV_Assay 3. UV-Vis Assay (Rapid QC Check) Is_Spectrum_Match->UV_Assay Yes Fail_ID Sample Fails (Identity Incorrect) Is_Spectrum_Match->Fail_ID No Is_Assay_OK Assay Value within Specification? UV_Assay->Is_Assay_OK Pass Sample Passes QC Is_Assay_OK->Pass Yes Fail_Assay Sample Fails (Out of Specification) Is_Assay_OK->Fail_Assay No

Caption: Decision logic for the cross-validation of analytical methods.

References

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  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. Available at: [Link]

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  • Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • PubMed. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem. Available at: [Link]

  • ChemBK. (2024). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. ChemBK. Available at: [Link]

  • MDPI. (2016). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Molbank. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th, and thiophene. ResearchGate. Available at: [Link]

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  • PubMed. (2014). Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor. Journal of Medicinal Chemistry. Available at: [Link]

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Unambiguous Structural Confirmation of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2][3] One such derivative, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, serves as a critical intermediate in the synthesis of various bioactive molecules, including etizolam.[4] Its chemical structure, featuring a thiophene core with amino, 2-chlorobenzoyl, and ethyl substitutions, presents a unique set of stereochemical and electronic properties that necessitate unambiguous confirmation.[5][6][7]

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the experimental causality behind crystallographic analysis, present a detailed protocol, and compare its outputs with those of other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structural characterization.

The Imperative of Definitive Structural Analysis

The spatial arrangement of atoms within a molecule dictates its function. In drug development, even subtle differences in stereochemistry can lead to vastly different pharmacological and toxicological profiles. For a molecule like this compound, with its rotatable bonds and potential for various intermolecular interactions, a definitive three-dimensional structure is paramount. While techniques like NMR and MS provide crucial information about connectivity and molecular weight, only X-ray crystallography can deliver a precise atomic-level map of the molecule in its solid state.[8][9][10]

Part 1: Single-Crystal X-ray Crystallography - The Gold Standard

X-ray crystallography is an experimental technique that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an incident X-ray beam.[10][11] The success of this method hinges on the ability to grow a high-quality single crystal, a process that can be both an art and a science.[12]

Experimental Protocol: From Powder to Picture

The following protocol outlines the key steps for the structural determination of a 2-aminothiophene derivative, adapted from established methodologies for similar compounds.[13]

Step 1: Crystallization

The initial and often most challenging step is obtaining diffraction-quality single crystals. For organic molecules like this compound, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.[12]

  • Solvent Selection: Begin by dissolving the purified compound in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane, acetone).

  • Slow Evaporation: Place the solution in a small, clean vial. To slow the rate of evaporation, cover the vial with parafilm and pierce it with a few small holes.

  • Incubation: Store the vial in a vibration-free environment at a constant, cool temperature. Crystal growth can take anywhere from several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and dimensions of 0.1-0.3 mm), carefully extract them from the mother liquor using a cryoloop.

Step 2: Data Collection

Modern single-crystal X-ray diffractometers, such as those equipped with a CCD or CMOS detector, are used for data collection.[9]

  • Mounting: The selected crystal is mounted on the diffractometer. For data collection at low temperatures (to minimize thermal vibration of atoms), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

  • Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected at different orientations.[10] Each diffraction spot's intensity and position are recorded.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: For small molecules, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[10]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. Key parameters obtained include:

  • Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

  • Torsional Angles: Describing the conformation of the molecule.

  • Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and other interactions that dictate the crystal packing.

While a specific crystal structure for this compound is not publicly available, the analysis of a closely related Schiff base derivative reveals important structural features common to this class of compounds.[13] For instance, the dihedral angle between the thiophene ring and the chlorophenyl ring is a critical conformational parameter.

Caption: Molecular structure of this compound.

Part 2: A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural data, it is not always feasible, especially if the compound fails to crystallize. In such cases, a combination of other analytical techniques is employed.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structure determination.Requires a single crystal of suitable size and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY).Provides detailed information about the molecular framework in solution.Does not directly provide bond lengths or angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.High sensitivity, requires very small sample amounts.Provides no information about stereochemistry or atomic connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.
Computational Modeling (e.g., DFT) Theoretical 3D structure, electronic properties, vibrational frequencies.Can predict structures and properties without experimentation.The accuracy is dependent on the level of theory and basis set used; requires experimental validation.
Causality in Method Selection

The choice of analytical technique is driven by the specific question being asked. For initial synthesis confirmation, NMR and MS are indispensable for verifying the molecular formula and basic connectivity. IR spectroscopy can quickly confirm the presence of key functional groups like the amino and carbonyl groups. However, to definitively establish the three-dimensional structure and solid-state packing, which are crucial for understanding physical properties and biological activity, X-ray crystallography is the ultimate arbiter.

Part 3: Integrated Workflow for Structural Confirmation

A robust structural confirmation strategy employs these techniques in a complementary fashion. The following workflow illustrates this integrated approach.

workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structural Confirmation cluster_validation Computational Validation cluster_final Final Confirmation synthesis Synthesis of 2-Amino-3-(2-chlorobenzoyl) -5-ethylthiophene purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir crystallization Crystallization purification->crystallization final_structure Confirmed 3D Structure nmr->final_structure ms->final_structure xrd Single-Crystal X-ray Diffraction crystallization->xrd dft DFT Modeling xrd->dft Compare Experimental and Theoretical Data xrd->final_structure dft->final_structure

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of this compound, a molecule of significant interest in synthetic and medicinal chemistry, requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional picture of the molecule. The detailed atomic coordinates and intermolecular interaction data obtained from crystallography are invaluable for understanding the compound's properties and for rational drug design. This guide underscores the importance of selecting the appropriate analytical tools and integrating their data to achieve a comprehensive and definitive structural elucidation.

References

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  • ChemBK. (2024, April 10). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from [Link]

  • Fun, H.-K., et al. (2014). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-...]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1011–o1012. Retrieved from [Link]

  • Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 53(3), 163-168. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, a halogenated organic compound often utilized as a precursor in pharmaceutical synthesis.[1][2] Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste.[3][4][5] Halogenated compounds require specific disposal streams due to their potential to form harmful byproducts upon incomplete combustion and their environmental persistence. This guide is structured to provide a clear, step-by-step process, grounded in established safety protocols and regulatory standards.

I. Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential.

Property Value Source
CAS Number 50508-60-6[6][7]
Molecular Formula C₁₃H₁₂ClNOS[6][7][8]
Molecular Weight 265.76 g/mol [6][7][8]
Appearance Crystalline solid[1]
Known Hazards While a specific, detailed safety data sheet is not publicly available, related compounds like 2-Amino-5-chlorobenzophenone are known to cause skin and eye irritation and may cause respiratory irritation.[9] Due to its chemical structure (a chlorinated aromatic ketone), it should be handled as a potentially hazardous substance.
Hazardous Decomposition Products Upon combustion, similar chlorinated organic compounds can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[9]
II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Step 1: Waste Generation & Immediate Segregation B Step 2: Selection of Appropriate Waste Container A->B  Waste is generated C Step 3: Proper Labeling of Waste Container B->C  Container is ready D Step 4: Secure Storage in a Satellite Accumulation Area (SAA) C->D  Container is labeled E Step 5: Transfer to Central Accumulation Area (CAA) D->E  Container is full or  storage time limit reached F Step 6: Final Disposal by Licensed Contractor E->F  Scheduled pickup

Caption: Disposal workflow for this compound.

Experimental Protocol:

Step 1: Waste Generation and Immediate Segregation

  • Rationale: Preventing the mixing of incompatible waste streams is the most critical step in ensuring safety and minimizing disposal costs. Halogenated waste must be kept separate from non-halogenated organic waste.[3][4][5]

  • Procedure:

    • At the point of generation (e.g., in a fume hood), collect all waste materials containing this compound. This includes unreacted starting material, contaminated solvents (e.g., dichloromethane, chloroform), and any contaminated consumables (e.g., pipette tips, weighing paper).

    • Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[5]

    • Aqueous waste containing this compound should also be treated as halogenated waste.

Step 2: Selection of Appropriate Waste Container

  • Rationale: The integrity of the waste container is crucial to prevent leaks and spills. The container material must be chemically compatible with the waste.

  • Procedure:

    • Select a clean, leak-proof container with a secure, screw-top cap.[10]

    • The container must be made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic waste.[11]

    • Ensure the container is in good condition, with no cracks or signs of degradation.[10]

Step 3: Proper Labeling of Waste Container

  • Rationale: Accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[12]

  • Procedure:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[4][13]

    • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[3]

    • If it is a mixed waste stream, list all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

    • Include the name of the principal investigator and the laboratory location.

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

  • Rationale: SAAs are designated areas for the short-term storage of hazardous waste at or near the point of generation, under the control of the laboratory personnel.[10][12]

  • Procedure:

    • Keep the waste container tightly closed at all times, except when adding waste.[3][10]

    • Store the container in a designated SAA, which should be a well-ventilated area, preferably within a fume hood or a ventilated cabinet.[5]

    • Use secondary containment (e.g., a larger, chemically resistant tray) to capture any potential leaks.[11]

    • Segregate the halogenated waste container from incompatible materials, such as acids and bases.[10]

Step 5: Transfer to a Central Accumulation Area (CAA)

  • Rationale: Once a waste container is full or has been in storage for a specific period (as defined by institutional policy and EPA regulations), it must be moved to a CAA for subsequent off-site disposal.[12]

  • Procedure:

    • Do not fill the waste container beyond 90% of its capacity to allow for expansion.[5][11]

    • Once the container is full, ensure the cap is tightly secured.

    • Arrange for the transfer of the container to your institution's CAA by contacting the Environmental Health and Safety (EHS) department. Follow all institutional procedures for waste transfer.

Step 6: Final Disposal by a Licensed Contractor

  • Rationale: The final disposal of hazardous waste must be carried out by a licensed and reputable waste disposal company to ensure compliance with all federal, state, and local regulations.[13][14]

  • Procedure:

    • Your institution's EHS department will coordinate with a licensed hazardous waste contractor for the pickup, transportation, and ultimate disposal of the waste.

    • Ensure that all paperwork and chain of custody documents provided by your EHS office are completed accurately.

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • For small spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Place the absorbent material into a sealed, labeled bag or container.[4]

    • Dispose of the contaminated absorbent material as halogenated waste.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • For large spills or spills in public areas:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS department.[4]

    • Provide them with as much information as possible about the spilled material.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may contain additional requirements.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (2021). Chemical Waste Guideline: Halogenated Solvents. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Purdue University Radiological and Environmental Management. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene: A Proactive Safety Framework

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical intermediates demands a rigorous, proactive approach to safety. The compound 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene (CAS No. 50508-60-6), a precursor in the synthesis of molecules like etizolam, is one such intermediate where comprehensive, publicly available toxicological data is limited.[1][2] This guide establishes a robust safety protocol grounded in the principle of risk mitigation, drawing authoritative data from structurally analogous compounds to ensure your protection. Our directive is not merely to list personal protective equipment (PPE), but to build a self-validating system of safe handling, from initial risk assessment to final disposal.

Hazard Assessment: The Foundation of Safety

A thorough review of safety literature reveals no comprehensive Safety Data Sheet (SDS) specifically for this compound. In such cases, an experienced scientist must evaluate data from structurally similar compounds to infer potential hazards. The primary hazards associated with analogous aminobenzophenones and thiophenes are consistently identified as irritation to the skin, eyes, and respiratory system.

For instance, the SDS for 2-Amino-5-chlorobenzophenone, a closely related structure, classifies it as a Category 2 skin and eye irritant and a Category 3 specific target organ toxicant for respiratory irritation.[3] Similarly, the SDS for 2-Amino-5-fluorobenzamide also indicates it causes skin and serious eye irritation.[4] Based on this evidence, we must handle this compound as, at minimum, a hazardous irritant.

Inferred Hazard Profile:

  • Appearance: White or light yellow crystalline powder.[5]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or comes into contact with skin.[3][5]

  • Skin Contact: Causes skin irritation.[3][4]

  • Eye Contact: Causes serious eye irritation.[3][4]

  • Inhalation: May cause respiratory irritation.[3]

Core Personal Protective Equipment (PPE) Mandates

PPE is the final barrier between the researcher and a potential hazard; it is not a substitute for robust engineering controls and safe work practices.[6] The following PPE is mandatory for all operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling/Weighing Solid Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatNIOSH-approved N95 Respirator (if outside a fume hood)
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatRequired if not working in a fume hood
Transferring Solutions Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatNot required if performed within a fume hood
Causality Behind PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Because the compound is a fine powder and will be handled in liquid solutions, chemical splash goggles are required to protect against dust, splashes, and aerosols.[6][7] A face shield should be worn over goggles when handling larger volumes (>50 mL) of solutions.

  • Skin and Body Protection: A standard laboratory coat prevents incidental contact with the torso and arms. Nitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for tears or defects before use and remove them before leaving the laboratory area to prevent cross-contamination.[7]

  • Respiratory Protection: The solid is a crystalline powder, posing a significant inhalation risk.[5] All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.

Operational Safety Plan: From Benchtop to Disposal

A safe experiment is a well-planned one. This protocol integrates PPE with essential engineering controls and work practices.

Engineering Controls: Your Primary Defense
  • Ventilation: Always handle the solid form of this compound inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[5]

  • Safety Equipment: Ensure an operational eyewash station and safety shower are immediately accessible before beginning work.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood.

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing the Solid Compound:

    • Perform this task within a ventilated enclosure or chemical fume hood to contain dust.

    • Use a spatula to carefully transfer the desired amount to a weigh boat. Avoid any actions that could create airborne dust.

    • Close the primary container immediately after weighing.

  • Solution Preparation:

    • Slowly add the weighed solid to the solvent in a flask or beaker within the fume hood.

    • If heating is required, use a controlled heating mantle and ensure the vessel is appropriately vented.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling Decontamination and Doffing:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Decontaminate any reusable equipment.

    • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water immediately after handling the compound.[3][4]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Ventilate the area thoroughly.

Disposal Plan

All waste materials, including empty containers, contaminated gloves, absorbent materials, and excess solutions, must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.

Safe Handling Workflow

Workflow for Handling this compound cluster_prep Preparation Phase cluster_exec Execution Phase (in Fume Hood) cluster_post Post-Handling Phase A Hazard Assessment B Select & Don PPE A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Workspace & Equipment F->G H Segregate Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A procedural workflow diagram illustrating the key steps from preparation to post-handling for this compound.

Conclusion: Fostering a Culture of Safety

Handling chemical intermediates like this compound with an informed and cautious mindset is paramount. By understanding the potential hazards inferred from analogous structures and rigorously applying the multi-layered defense of engineering controls, correct PPE, and safe work practices, you build a self-validating system of safety. This framework not only protects you and your colleagues but also ensures the integrity and success of your research.

References

  • 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene - ChemBK. ChemBK. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.